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3-Morpholin-4-yl-3-oxopropanethioamide Documentation Hub

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  • Product: 3-Morpholin-4-yl-3-oxopropanethioamide
  • CAS: 89984-45-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-Morpholino-3-thioxopropanethioamide

Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of 3-Morpholino-3-thioxopropanethioamide. The protocol is grounded in an established and validated procedure from peer-reviewed...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of 3-Morpholino-3-thioxopropanethioamide. The protocol is grounded in an established and validated procedure from peer-reviewed literature, ensuring reliability and reproducibility for researchers, chemists, and professionals in drug development. This guide elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and outlines necessary safety precautions and characterization methods. Furthermore, it discusses a potential synthetic route for the structurally related compound, 3-Morpholin-4-yl-3-oxopropanethioamide. The structure and workflow are designed to provide both practical instructions and a deeper mechanistic understanding, adhering to the highest standards of scientific integrity.

Introduction and Reaction Principle

Thioamides are crucial structural motifs in medicinal chemistry and organic synthesis, serving as versatile intermediates and exhibiting a range of biological activities. This guide details the synthesis of 3-Morpholino-3-thioxopropanethioamide, a molecule featuring both a morpholine-derived thiocarbonyl group and a primary thioamide.

The synthesis is achieved through the direct thioamidation of a nitrile precursor, 3-morpholino-3-thioxopropanenitrile. The core of this transformation is the nucleophilic addition of a hydrosulfide ion to the electrophilic carbon of the nitrile group. The protocol leverages an in situ generated solution of sodium hydrosulfide in ethanol, which is then reacted with the starting material under elevated temperature and pressure in an autoclave.[1]

It is important to distinguish the target compound of this validated protocol, 3-Morpholino-3-thioxopropanethioamide , from the similarly named 3-Morpholin-4-yl-3-oxopropanethioamide . The former contains a thioketone (C=S) adjacent to the morpholine ring, while the latter contains a ketone (C=O). This guide is based on the verified synthesis of the "thioxo" analogue.

Reaction Scheme and Mechanism

Overall Reaction:

(Self-generated image for illustrative purposes)

Mechanism:

The reaction proceeds in two key stages:

  • Generation of the Nucleophile: Sodium metal reacts with ethanol to form sodium ethoxide. This strong base then reacts with hydrogen sulfide (H₂S) gas bubbled through the solution. The H₂S is deprotonated to form the sodium hydrosulfide (NaSH) salt, which provides the highly nucleophilic hydrosulfide anion (SH⁻).

  • Nucleophilic Addition to Nitrile: The hydrosulfide anion attacks the electrophilic carbon atom of the nitrile group in the starting material, 3-morpholino-3-thioxopropanenitrile. This addition breaks the carbon-nitrogen pi-bond, forming a thioimidate anion intermediate. Subsequent protonation of this intermediate during the workup or by the solvent yields the final thioamide product.

Materials, Reagents, and Equipment

Reagent / Material Formula CAS No. Notes
3-Morpholino-3-thioxopropanenitrileC₇H₁₀N₂OS33503-37-4Starting material.
SodiumNa7440-23-5Reagent grade, handled under mineral oil.
Ethanol, dryC₂H₅OH64-17-5Anhydrous grade is critical.
Hydrogen SulfideH₂S7783-06-4Generated in situ or from a lecture bottle. Extremely Toxic.
Sodium Sulfide NonahydrateNa₂S·9H₂O1313-84-4For optional in situ H₂S generation.
Phosphoric AcidH₃PO₄7664-38-2For optional in situ H₂S generation.
Equipment
Autoclave / Pressure ReactorRequired for safe heating of the reaction mixture.
Standard GlasswareRound-bottom flasks, condensers, etc.
Inert Atmosphere SetupArgon or Nitrogen line.
Ice BathFor temperature control.
Magnetic Stirrer
Fume HoodMandatory for handling H₂S.

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted directly from the supplementary information of a published study.[1]

Part A: Preparation of the Hydrogen Sulfide-Saturated Ethanol Solution

  • CAUTION: Hydrogen sulfide is a highly toxic, flammable gas with the odor of rotten eggs. Olfactory fatigue can occur, making odor an unreliable indicator of concentration. This entire procedure must be conducted in a well-ventilated and certified chemical fume hood.

  • Sodium Ethoxide Formation: In a dry, three-neck round-bottom flask under an inert atmosphere (Argon), carefully add sodium metal (40 mg, 1.76 mmol) in small pieces to dry ethanol (35 mL).

    • Expert Insight: This reaction is exothermic and produces flammable hydrogen gas. The use of an inert atmosphere prevents the accumulation of an explosive H₂/air mixture and protects the hygroscopic reagents from moisture.

  • Cooling: Once all the sodium has dissolved, cool the resulting sodium ethoxide solution to 0 °C using an ice bath.

  • H₂S Saturation: Saturate the cooled solution with hydrogen sulfide gas. This can be done by slowly bubbling H₂S from a lecture bottle through the solution or by generating it in situ.

    • In situ generation (as per reference): Generate H₂S by the slow, controlled addition of phosphoric acid (15 mL) to sodium sulfide nonahydrate (50 g) in a separate gas generation flask connected to the reaction vessel via a delivery tube.[1]

Part B: Thioamidation Reaction

  • Reactor Setup: In a suitable autoclave, place 3-morpholino-3-thioxopropanenitrile (3.00 g, 17.62 mmol).[1]

  • Reagent Transfer: Carefully transfer the cold, H₂S-saturated ethanol solution prepared in Part A into the autoclave containing the starting material.

  • Reaction Conditions: Seal the autoclave and stir the mixture at 70 °C for 5 hours.[1]

    • Expert Insight: The use of an autoclave is critical for safety. Heating the volatile ethanol and dissolved H₂S in a sealed vessel will generate significant pressure. The elevated temperature is necessary to drive the nucleophilic addition to completion.

  • Cooling and Precipitation: After 5 hours, cool the autoclave to room temperature. A suspension should have formed. To maximize product precipitation, place the reaction vessel in a refrigerator (4 °C) for at least 1 hour.[1]

  • Isolation and Purification: Isolate the solid product by filtration. Wash the collected precipitate thoroughly with cold ethanol to remove any unreacted starting materials or soluble byproducts.

  • Drying: Dry the final product, 3-Morpholino-3-thioxopropanethioamide, under vacuum to obtain a solid.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis.

Synthesis_Workflow cluster_phase1 Phase 1: Reagent Preparation cluster_phase2 Phase 2: Reaction cluster_phase3 Phase 3: Isolation & Purification cluster_phase4 Phase 4: Final Product A Prepare Sodium Ethoxide in Dry Ethanol B Saturate Solution with H₂S at 0°C (CAUTION: High Toxicity) A->B Cool C Charge Autoclave with Starting Nitrile B->C Transfer D Combine Reagents and Heat at 70°C for 5h C->D Seal & Heat E Cool Reaction to RT, then Refrigerate (1h) D->E Cool Down F Filter Precipitated Solid E->F G Wash Product with Cold Ethanol F->G H Dry Under Vacuum G->H I Characterize Product (NMR, HRMS, etc.) H->I

Caption: Experimental workflow for the synthesis of 3-Morpholino-3-thioxopropanethioamide.

Discussion: Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide

While a direct, published protocol for the "oxo" analogue was not identified, its synthesis can be confidently proposed based on fundamental organic chemistry principles. The most reliable method would be a two-step process involving the formation of the corresponding amide followed by thionation.

  • Step 1: Amide Formation. The precursor, 3-morpholino-3-oxopropanamide, can be synthesized by the aminolysis of ethyl 3-oxobutanoate (ethyl acetoacetate) with morpholine. This reaction typically proceeds by heating the reactants, often in the presence of a mild catalyst or neat.

  • Step 2: Thionation. The resulting β-keto amide can then be converted to the target β-keto thioamide using a standard thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most common and effective reagent for converting amides to thioamides. The reaction is typically carried out by refluxing the amide with Lawesson's reagent in an anhydrous solvent like toluene or dioxane.

This proposed route provides a scientifically sound strategy for researchers wishing to synthesize the "oxo" variant of the title compound.

References

  • Title: Electronic supplementary information (Supporting Information for an article on the synthesis of dihydrothiophenes). Source: Royal Society of Chemistry. The specific protocol for "3-Morpholino-3-thioxopropanethioamide (1e)" is detailed within this document. URL: [Link]

Sources

Exploratory

physicochemical properties of 3-Morpholin-4-yl-3-oxopropanethioamide

An In-Depth Technical Guide to the Physicochemical Properties of 3-Morpholin-4-yl-3-oxopropanethioamide Authored by: A Senior Application Scientist Foreword: The following guide provides a comprehensive framework for the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Morpholin-4-yl-3-oxopropanethioamide

Authored by: A Senior Application Scientist

Foreword: The following guide provides a comprehensive framework for the characterization of 3-Morpholin-4-yl-3-oxopropanethioamide. It is noteworthy that while this compound is commercially available as a synthetic building block, extensive peer-reviewed literature detailing its empirical physicochemical properties is scarce. Therefore, this document integrates established chemical principles with predictive data and outlines a rigorous, field-proven experimental workflow for its complete characterization. This approach serves as both a guide to the known and a roadmap for the empirical validation of the predicted attributes of this molecule, reflecting the real-world challenges encountered in early-stage drug discovery and chemical development.

Molecular Overview and Structural Rationale

3-Morpholin-4-yl-3-oxopropanethioamide (PubChem CID: 57470682) is a fascinating small molecule that combines several key functional groups, each contributing to its overall physicochemical profile. Understanding its structure is paramount to predicting its behavior in various chemical and biological systems.

Key Structural Features:

  • Morpholine Ring: A saturated heterocycle containing both an ether and a secondary amine function (in its un-acylated form). In this molecule, the nitrogen is acylated, forming a tertiary amide. This group is often incorporated into drug candidates to enhance aqueous solubility and introduce a polar, hydrogen bond-accepting feature.

  • Thioamide Group (-CSNH₂): This is a bioisostere of an amide group, but it exhibits distinct properties. It is more acidic, a better hydrogen bond donor, and more lipophilic than its oxygen counterpart. Its presence is critical for the molecule's reactivity and interaction with biological targets.

  • β-Keto System: The thioamide is beta to a carbonyl group, creating a β-keto-thioamide-like moiety. This arrangement introduces conformational flexibility and the potential for keto-enol tautomerism, which can significantly influence solubility, pKa, and receptor binding.

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional groups of 3-Morpholin-4-yl-3-oxopropanethioamide.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide a valuable first approximation of a molecule's properties. These predictions are essential for guiding experimental design and hypothesis generation.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 202.26 g/mol Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
logP (Octanol/Water) -0.2 to 0.5Indicates a balanced profile between hydrophilicity and lipophilicity. This is often a desirable range for achieving both sufficient solubility and membrane permeability.
Aqueous Solubility Moderately SolubleThe presence of the morpholine ring and polar thioamide/amide groups suggests reasonable solubility in water, a critical factor for drug administration and distribution.
pKa (Acid/Base) Thioamide (Acidic): ~8-9 Amide (Neutral)The thioamide protons (-NH₂) are weakly acidic. The molecule lacks a strong basic center, with the morpholine nitrogen's basicity being significantly reduced due to its involvement in the amide bond.
Hydrogen Bond Donors 1 (from -NH₂)Contributes to interactions with biological targets and solubility.
Hydrogen Bond Acceptors 4 (S from C=S, O from C=O, O and N from morpholine)Provides multiple points for interaction with water and biological macromolecules.

Experimental Workflow for Physicochemical Characterization

To empirically validate and refine the predicted data, a structured experimental approach is necessary. The following sections detail the protocols for determining the critical physicochemical parameters. This workflow is designed to be self-validating, with orthogonal methods providing a high degree of confidence in the final results.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Ionization & Stability cluster_2 Phase 3: Solid-State Properties A Compound Acquisition & Purity Assessment (LC-MS, NMR) B Thermodynamic Solubility (Shake-Flask Method in PBS, pH 7.4) A->B Purity >95% required D pKa Determination (Potentiometric or UV-Metric Titration) A->D F Solid Form Screening (Crystallography, DSC, TGA) A->F C Lipophilicity (logD) (Shake-Flask or RP-HPLC) B->C Informs logD buffer choice D->B Explains pH-dependent solubility E Chemical Stability (pH gradient, oxidative, light) D->E Identifies pH for max stability F->B Impacts measured solubility G Hygroscopicity Study (DVS Analysis) F->G Identifies stable form

Caption: Experimental workflow for physicochemical characterization.

Purity and Identity Confirmation (Prerequisite)

Rationale: All subsequent measurements are meaningless if the identity and purity of the starting material are not unequivocally confirmed. Contaminants can drastically alter measured properties like solubility and pKa.

Protocol:

  • Identity Confirmation: Acquire ¹H and ¹³C NMR spectra in a suitable solvent (e.g., DMSO-d₆). Confirm that all observed shifts and coupling constants are consistent with the structure of 3-Morpholin-4-yl-3-oxopropanethioamide.

  • Purity Assessment: Perform High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: UV detection at 254 nm and electrospray ionization (ESI) mass spectrometry in both positive and negative modes.

    • Acceptance Criterion: Purity should be ≥95% for use in subsequent assays. The observed mass should match the theoretical mass [M+H]⁺ and/or [M-H]⁻.

Thermodynamic Aqueous Solubility

Rationale: Solubility is a critical determinant of bioavailability and formulation feasibility. A thermodynamic (equilibrium) measurement provides the most accurate and relevant value.

Protocol (Shake-Flask Method, OECD Guideline 105):

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Add an excess of the solid compound to a known volume of the PBS in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved material remaining.

  • Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle. Filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically reverse-phase HPLC with UV detection against a standard curve.

  • Perform the experiment in triplicate to ensure reproducibility.

Lipophilicity (logD)

Rationale: Lipophilicity governs a molecule's ability to cross biological membranes. For an ionizable compound, the distribution coefficient (logD) at a specific pH (e.g., 7.4) is more relevant than the partition coefficient (logP) of the neutral species.

Protocol (Shake-Flask Method):

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the aqueous phase (PBS, pH 7.4).

  • In a separation funnel, mix equal volumes of the aqueous solution and n-octanol (pre-saturated with PBS).

  • Shake vigorously for 1-2 hours to allow for partitioning, then let the phases separate completely.

  • Carefully collect both the aqueous and organic phases.

  • Measure the concentration of the compound in each phase using HPLC.

  • Calculate logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous).

Ionization Constant (pKa) Determination

Rationale: The pKa value dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. Given the acidic nature of the thioamide protons, determining this value is crucial.

Protocol (UV-Metric Titration):

  • Prepare a stock solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across a wide pH range.

  • Use an automated titrator equipped with a UV-Vis spectrophotometer.

  • The instrument will perform an acid-base titration while continuously measuring the compound's UV absorbance spectrum.

  • As the pH changes, the protonation state of the thioamide will change, leading to a shift in the UV spectrum (a chromophoric shift).

  • Specialized software analyzes these spectral shifts as a function of pH to calculate the pKa value with high precision. This method is preferred over potentiometric titration for weakly acidic or basic compounds with low water solubility.

Stability Assessment

Rationale: A compound must be sufficiently stable in relevant conditions to be a viable drug candidate. This involves assessing its susceptibility to degradation under various stressors.

Protocol (Forced Degradation Study):

  • Prepare solutions of the compound (~1 mg/mL) in different media:

    • Acidic: 0.1 M HCl

    • Neutral: Water or PBS pH 7.4

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

  • Incubate these solutions at an elevated temperature (e.g., 40-60 °C) for a defined period (e.g., 24-72 hours).

  • Include a solid sample for photostability testing, exposing it to light according to ICH Q1B guidelines.

  • At various time points, analyze the samples by LC-MS.

  • Quantify the percentage of the parent compound remaining and identify any major degradation products by their mass-to-charge ratio. This provides a comprehensive map of the molecule's liabilities.

Conclusion and Forward Outlook

3-Morpholin-4-yl-3-oxopropanethioamide presents a profile of a well-behaved, synthetically accessible building block. Its predicted properties—moderate solubility, balanced lipophilicity, and adherence to key drug-likeness guidelines—make it an attractive starting point for medicinal chemistry programs. However, prediction is not a substitute for empirical data. The experimental workflows detailed in this guide provide a robust and validated pathway to fully characterize this molecule. By systematically determining its solubility, pKa, stability, and solid-state properties, researchers can unlock its full potential, enabling its confident deployment in the synthesis of novel chemical entities with tailored and optimized characteristics for drug discovery and development.

References

  • PubChem National Center for Biotechnology Information. Compound Summary for CID 57470682, 3-morpholin-4-yl-3-oxopropanethioamide. Available at: [Link]

  • OECD. OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. OECD Publishing, Paris. Available at: [Link]

  • ICH. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2012. (Provides theoretical and practical background for pKa, solubility, and logP measurements).
  • Kerns, E. H., & Di, L.Drug-like Properties: Concepts, Structure, and Methods. Academic Press, 2008. (A comprehensive guide to the experimental determination of physicochemical properties in a drug discovery context).
Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Morpholin-4-yl-3-oxopropanethioamide

For: Researchers, Scientists, and Drug Development Professionals Abstract 3-Morpholin-4-yl-3-oxopropanethioamide is a heterocyclic compound featuring both a morpholine ring and a thioamide functional group. While direct...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholin-4-yl-3-oxopropanethioamide is a heterocyclic compound featuring both a morpholine ring and a thioamide functional group. While direct experimental evidence elucidating its specific mechanism of action is not extensively documented in publicly available literature, this guide synthesizes current knowledge of its constituent chemical moieties to propose a scientifically grounded, putative mechanism of action. By examining the well-established biological activities of morpholine derivatives and the diverse pharmacological roles of thioamides, we can infer potential molecular targets and cellular pathways for this compound. This document provides a comprehensive overview of the chemical properties, a plausible synthetic route, and a hypothesized mechanism of action for 3-Morpholin-4-yl-3-oxopropanethioamide, positioning it as a candidate for further investigation in drug discovery and development.

Introduction to 3-Morpholin-4-yl-3-oxopropanethioamide

3-Morpholin-4-yl-3-oxopropanethioamide is a small molecule characterized by the presence of a saturated six-membered morpholine ring attached to a propanethioamide backbone. The morpholine ring, a common scaffold in medicinal chemistry, is known to impart favorable pharmacokinetic properties and engage in specific interactions with biological targets.[1][2] The thioamide group, an isostere of the amide group, possesses unique electronic and steric properties that can influence a molecule's biological activity, including its ability to act as a hydrogen bond donor, a metal chelator, or a precursor to reactive species.[3] The combination of these two functional groups in a single molecule suggests a potential for synergistic or unique pharmacological effects.

Chemical Structure and Properties

The chemical structure of 3-Morpholin-4-yl-3-oxopropanethioamide is presented below:

  • IUPAC Name: 3-morpholino-3-oxopropanethioamide

  • Molecular Formula: C7H12N2O2S

  • Key Features:

    • Morpholine Ring: A saturated heterocycle containing both an ether and a secondary amine functionality. This ring is conformationally flexible and can participate in hydrogen bonding.[4]

    • Thioamide Group (-CSNH2): A sulfur analog of an amide. The presence of the sulfur atom increases the acidity of the N-H protons and alters the hydrogen bonding capacity compared to an amide.[3]

    • Oxo Group (=O): A carbonyl group adjacent to the morpholine nitrogen, forming an amide linkage.

Plausible Synthetic Pathway

While a specific synthesis for 3-Morpholin-4-yl-3-oxopropanethioamide is not detailed in readily available literature, a plausible synthetic route can be proposed based on standard organic chemistry principles and published syntheses of similar compounds. A closely related molecule, 3-morpholino-3-thioxopropanethioamide, has been synthesized, suggesting the feasibility of producing the target compound.[5] A likely approach would involve the reaction of a morpholine-containing starting material with a reagent that can introduce the thioamide functionality.

A potential two-step synthesis is outlined below:

Step 1: Synthesis of 3-morpholino-3-oxopropanenitrile

This intermediate can be synthesized via the condensation of morpholine with ethyl cyanoacetate.

Step 2: Thionation of the Nitrile

The nitrile group of 3-morpholino-3-oxopropanenitrile can be converted to a thioamide group using a thionating agent such as hydrogen sulfide in the presence of a base, or with Lawesson's reagent.

G cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Thionation Morpholine Morpholine Intermediate 3-morpholino-3-oxopropanenitrile Morpholine->Intermediate Condensation Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Intermediate Final_Product 3-Morpholin-4-yl-3-oxopropanethioamide Intermediate->Final_Product Thionation Thionating_reagent H2S / Base or Lawesson's Reagent Thionating_reagent->Final_Product

Caption: Plausible two-step synthetic workflow for 3-Morpholin-4-yl-3-oxopropanethioamide.

Inferred Mechanism of Action: A Multifaceted Hypothesis

Given the absence of direct experimental data for 3-Morpholin-4-yl-3-oxopropanethioamide, its mechanism of action is hypothesized based on the known biological activities of its constituent moieties. The presence of both the morpholine ring and the thioamide group suggests three primary avenues of pharmacological action: enzyme inhibition , antimicrobial activity , and anticancer activity .

Enzyme Inhibition

A prominent mechanism of action for both morpholine and thioamide-containing compounds is the inhibition of specific enzymes.[4][6]

  • Morpholine Derivatives as Kinase Inhibitors: The morpholine moiety is a key component of several kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.[7]

  • Thioamides as Enzyme Inhibitors: The thioamide group can act as a potent hydrogen bond donor and can also coordinate with metal ions in the active sites of metalloenzymes. For instance, morpholine-thiophene hybrid thiosemicarbazones have been identified as effective urease inhibitors.[5][8] Additionally, C-2 substituted morpholine derivatives containing a thioamide group have shown inhibitory activity against BACE-1, an enzyme implicated in Alzheimer's disease.[9] The thioamide moiety in these inhibitors was found to interact with the catalytic aspartic acid residue in the enzyme's active site.[9]

Based on this, it is plausible that 3-Morpholin-4-yl-3-oxopropanethioamide could act as an inhibitor of various enzymes, with the morpholine ring contributing to binding affinity and the thioamide group interacting with key catalytic residues.

Caption: Hypothesized enzyme inhibition by 3-Morpholin-4-yl-3-oxopropanethioamide.

Antimicrobial Activity

Morpholine derivatives are known to possess a broad spectrum of antimicrobial activities.[3] The morpholine ring is a key structural feature in some antifungal agents and has been incorporated into novel antibacterial compounds.[7][10] The mechanism of antimicrobial action for morpholine-containing compounds can involve the disruption of the bacterial cell membrane and the induction of reactive oxygen species (ROS).[10]

Thiourea derivatives, which are structurally related to thioamides, have also demonstrated significant antibacterial and antifungal properties.[11] Therefore, the combination of a morpholine ring and a thioamide group in 3-Morpholin-4-yl-3-oxopropanethioamide may result in a compound with potent antimicrobial activity, potentially through a multi-target mechanism.

Anticancer Activity

The morpholine scaffold is present in several anticancer drugs, and numerous morpholine derivatives have been investigated for their anticancer potential.[12] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways and the induction of apoptosis.[7] The thioamide functional group has also been incorporated into compounds with demonstrated anticancer activity.[1][13] For example, some thioamide-containing natural products exhibit cytotoxicity in cancer cell lines.[1]

The combination of these two pharmacophores in 3-Morpholin-4-yl-3-oxopropanethioamide suggests a potential for anticancer activity. The compound could potentially inhibit cancer cell proliferation by targeting key enzymes or signaling pathways essential for tumor growth and survival.

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action, a series of in vitro and in cell-based assays are recommended.

Enzyme Inhibition Assays
  • Kinase Inhibition Panel: Screen the compound against a broad panel of kinases to identify potential targets.

  • Specific Enzyme Assays: Based on the results of the kinase panel or structural similarity to known inhibitors, perform detailed kinetic studies on specific enzymes (e.g., urease, BACE1) to determine the IC50 and mode of inhibition.

Table 1: Representative Enzyme Inhibition Data for Morpholine-Thioamide Analogs

Compound ClassTarget EnzymeReported IC50Reference
Morpholine-thiophene hybrid thiosemicarbazonesUrease3.80 ± 1.9 µM[5][8]
C-2 substituted morpholine thioamidesBACE-1Micromolar range[9]
Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Determination: Assess the antimicrobial activity against a panel of clinically relevant bacterial and fungal strains using broth microdilution or agar dilution methods.

  • Mechanism of Action Studies: Investigate the effect of the compound on bacterial cell membrane integrity (e.g., using propidium iodide staining) and ROS production (e.g., using DCFDA).

Anticancer Assays
  • Cell Viability Assays: Determine the cytotoxic effect of the compound on a panel of cancer cell lines using assays such as MTT or CellTiter-Glo.

  • Apoptosis Assays: Investigate the ability of the compound to induce apoptosis using techniques like Annexin V/PI staining and caspase activity assays.

  • Western Blot Analysis: Examine the effect of the compound on the phosphorylation status of key signaling proteins in cancer-related pathways.

G cluster_assays Experimental Workflow for Mechanism of Action Validation Compound_Synthesis Compound Synthesis & Characterization Enzyme_Assays Enzyme Inhibition Assays (Kinase Panel, IC50) Compound_Synthesis->Enzyme_Assays Antimicrobial_Assays Antimicrobial Assays (MIC, Membrane Integrity, ROS) Compound_Synthesis->Antimicrobial_Assays Anticancer_Assays Anticancer Assays (Cell Viability, Apoptosis, Western Blot) Compound_Synthesis->Anticancer_Assays Data_Analysis Data Analysis & Hypothesis Refinement Enzyme_Assays->Data_Analysis Antimicrobial_Assays->Data_Analysis Anticancer_Assays->Data_Analysis

Caption: Recommended experimental workflow to elucidate the mechanism of action.

Conclusion

While the specific mechanism of action of 3-Morpholin-4-yl-3-oxopropanethioamide remains to be experimentally determined, a comprehensive analysis of its chemical structure allows for the formulation of a strong, multifactorial hypothesis. The presence of the morpholine ring, a privileged scaffold in medicinal chemistry, combined with the unique properties of the thioamide group, suggests that this compound is a promising candidate for further investigation as an enzyme inhibitor, an antimicrobial agent, or an anticancer therapeutic. The proposed synthetic route and experimental workflows provide a clear path forward for researchers to elucidate the precise biological activity of this intriguing molecule.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • National Center for Biotechnology Information. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. [Link]

  • Baghdad Science Journal. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PubMed. (2020). Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. [Link]

  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity. [Link]

  • National Center for Biotechnology Information. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. [Link]

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Exploratory

biological activity of 3-Morpholin-4-yl-3-oxopropanethioamide

An In-Depth Technical Guide to the Biological Activity of 3-Morpholin-4-yl-3-oxopropanethioamide Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the investi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Morpholin-4-yl-3-oxopropanethioamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel synthetic compound, 3-Morpholin-4-yl-3-oxopropanethioamide. While specific experimental data for this molecule is not yet extensively documented, this guide leverages established principles from medicinal chemistry and pharmacology to outline a robust, multi-tiered strategy for its evaluation. By examining the constituent functional moieties—the morpholine ring and the thioamide group—we can infer potential therapeutic applications and design a targeted screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and a foundational understanding of the chemical rationale behind the proposed investigations.

Introduction: Unpacking the Therapeutic Potential of a Bifunctional Scaffold

The compound 3-Morpholin-4-yl-3-oxopropanethioamide presents a compelling scaffold for drug discovery, integrating two pharmacologically significant functional groups: a morpholine ring and a thioamide moiety. The strategic combination of these two groups suggests a high probability of diverse biological activities.

  • The Morpholine Moiety: Morpholine is a privileged heterocycle in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacokinetic profiles and contribute to a range of biological activities.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding interactions.[1] Derivatives of morpholine have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

  • The Thioamide Functional Group: Thioamides, as isosteres of amides, have garnered significant attention in drug discovery.[4][5] The replacement of the amide oxygen with sulfur alters the molecule's electronic and steric properties, often leading to enhanced biological potency and modified pharmacokinetic characteristics.[4][6] Thioamide-containing compounds are known to exhibit a broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[6][7] The thioamide group can act as a bioisostere for amides, carboxylic acids, and sulfonamides, offering a versatile tool in drug design.[6]

Given the established biological relevance of both the morpholine and thioamide functionalities, 3-Morpholin-4-yl-3-oxopropanethioamide is a prime candidate for screening against a variety of therapeutic targets. This guide outlines a systematic approach to elucidating its biological potential.

Proposed Screening Cascade for Biological Activity

A hierarchical screening approach is recommended to efficiently assess the biological activities of 3-Morpholin-4-yl-3-oxopropanethioamide. This cascade prioritizes broad-spectrum cytotoxicity screening, followed by more specific antimicrobial and enzyme inhibition assays.

G A Synthesis & Characterization of 3-Morpholin-4-yl-3-oxopropanethioamide B Primary Screening: In Vitro Cytotoxicity Assays A->B C Secondary Screening: Antimicrobial Activity Assays B->C If IC50 > 50 µM E Mechanism of Action Studies B->E If IC50 < 50 µM D Tertiary Screening: Enzyme Inhibition Assays C->D F Lead Optimization E->F G A Select Target Enzyme B Develop/Optimize Assay (e.g., colorimetric, fluorometric) A->B C Determine Kinetic Parameters (Km, Vmax) B->C D Screen Compound at a Single Concentration C->D E Determine IC50 Value D->E F Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) E->F

Caption: General workflow for an enzyme inhibition assay.

Procedure Outline:

  • Enzyme and Substrate Preparation: Obtain the purified enzyme and its corresponding substrate.

  • Assay Development: Establish an assay to measure the enzyme's activity, typically by monitoring the formation of a product or the depletion of a substrate over time.

  • Inhibitor Screening: Incubate the enzyme with various concentrations of 3-Morpholin-4-yl-3-oxopropanethioamide.

  • Activity Measurement: Initiate the reaction by adding the substrate and measure the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This technical guide provides a foundational strategy for the comprehensive biological evaluation of 3-Morpholin-4-yl-3-oxopropanethioamide. The proposed screening cascade, from broad cytotoxicity testing to specific antimicrobial and enzyme inhibition assays, offers a systematic and efficient pathway to uncover its therapeutic potential. Positive results in any of these primary screens will warrant further investigation into the mechanism of action, including studies on apoptosis induction, cell cycle arrest, or specific molecular target identification. The unique combination of the morpholine and thioamide moieties makes this compound a promising candidate for further drug discovery and development efforts.

References

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Foundational

Deconvoluting the Molecular Targets of 3-Morpholin-4-yl-3-oxopropanethioamide: A Strategic Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The identification of protein targets is a critical step in the discovery and deve...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The identification of protein targets is a critical step in the discovery and development of new therapeutic agents. For novel compounds like 3-Morpholin-4-yl-3-oxopropanethioamide, which emerge from phenotypic screens or synthetic libraries without a predefined biological target, this process of "target deconvolution" is paramount. This guide provides a comprehensive framework for researchers, synthesizing established methodologies with expert insights to elucidate the potential protein targets of this compound. We will explore rational, hypothesis-driven approaches based on the compound's key structural motifs—the morpholine ring and the thioamide group—and detail robust experimental and computational workflows for target identification and validation.

Introduction: Structural Rationale and Target Hypotheses

3-Morpholin-4-yl-3-oxopropanethioamide is a synthetic organic compound characterized by two key pharmacophores: a morpholine ring and a thioamide functional group. In the absence of direct biological data, a logical starting point for target identification is to analyze these features, which are prevalent in numerous bioactive molecules.[1][2]

  • The Morpholine Moiety : The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry. Its presence often improves physicochemical properties such as solubility and metabolic stability.[3][4] Critically, it is a common feature in molecules targeting a wide range of proteins, with a notable prevalence in protein kinase inhibitors .[5][6] The nitrogen and oxygen atoms of the morpholine ring can form crucial hydrogen bonds within ATP-binding pockets.[5]

  • The Thioamide Group : As a bioisostere of the amide bond, the thioamide group alters the electronic and steric properties of a molecule.[7][8] This substitution can modulate interactions with protein targets, often enhancing binding affinity or altering enzymatic processing.[8][9] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities.[2] Notably, various classes of inhibitors targeting the serine hydrolase Fatty Acid Amide Hydrolase (FAAH) feature moieties that share structural or electronic similarities with the core of our compound of interest, making FAAH a compelling primary hypothesis.[10][11][12]

Based on this structural analysis, we can formulate primary hypotheses for the potential protein targets of 3-Morpholin-4-yl-3-oxopropanethioamide:

  • Primary Hypothesis: Fatty Acid Amide Hydrolase (FAAH) and other serine hydrolases.

  • Secondary Hypothesis: Protein kinases.

  • Exploratory Hypothesis: Other enzymes where thioamide interactions could be critical, such as certain proteases.[9]

This guide will detail the methodologies required to systematically investigate these hypotheses.

Experimental Target Identification Strategies

Modern chemical proteomics offers a powerful toolkit for unbiased target identification.[13][14] We will focus on two complementary strategies: a label-free method for an initial unbiased screen and an affinity-based method for orthogonal validation and deeper investigation.

Strategy 1: Thermal Proteome Profiling (TPP) - An Unbiased, Label-Free Approach

Thermal Proteome Profiling (TPP) is a premier technique for identifying direct drug-target interactions within a native cellular environment, without any chemical modification of the compound.[15][16] The principle is based on ligand-induced thermal stabilization; when a small molecule binds to its target protein, the protein's melting temperature (Tm) typically increases.[17] This change can be detected on a proteome-wide scale using quantitative mass spectrometry.[16][17]

The following diagram and protocol outline a typical TPP experiment to assess target engagement in intact cells.

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Shock cluster_processing Protein Extraction & Digestion cluster_ms Mass Spectrometry & Data Analysis cell_culture 1. Culture Cells (e.g., HEK293T, relevant cancer line) treatment 2. Treat Cells (Vehicle vs. Compound) cell_culture->treatment aliquot 3. Harvest & Aliquot Cell Suspension treatment->aliquot heat_gradient 4. Apply Temperature Gradient (e.g., 37°C to 67°C) aliquot->heat_gradient lysis 5. Cell Lysis (Freeze-thaw cycles) heat_gradient->lysis centrifugation 6. Ultracentrifugation (Separate soluble vs. aggregated proteins) lysis->centrifugation supernatant 7. Collect Soluble Fraction centrifugation->supernatant digestion 8. Protein Digestion (Trypsin) supernatant->digestion lcms 9. LC-MS/MS Analysis (Quantitative Proteomics) digestion->lcms analysis 10. Data Analysis (Generate melting curves) lcms->analysis target_id 11. Identify Proteins with ΔTₘ shift analysis->target_id

Caption: Workflow for Thermal Proteome Profiling (TPP).

  • Cell Culture and Treatment: Grow the chosen cell line to ~80% confluency. Treat one batch of cells with a predetermined concentration of 3-Morpholin-4-yl-3-oxopropanethioamide (e.g., 10x EC₅₀ from a cell viability assay) and another with vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Cell Harvesting: Harvest cells, wash with PBS to remove media, and resuspend in a suitable buffer.

  • Aliquoting: Divide the cell suspensions (both vehicle and treated) into multiple PCR tubes, one for each temperature point. A typical experiment uses 10-12 temperature points spanning a range from 37°C to 67°C.

  • Heat Treatment: Place the aliquots in a thermal cycler with a temperature gradient for 3 minutes, followed by 3 minutes at room temperature.[17]

  • Lysis: Lyse the cells to release proteins, typically by multiple freeze-thaw cycles using liquid nitrogen.

  • Separation of Soluble Proteins: Perform ultracentrifugation to pellet the heat-induced aggregated proteins. The supernatant contains the remaining soluble protein fraction.[16]

  • Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is crucial to use a quantitative proteomics approach, such as label-free quantification (LFQ) or tandem mass tagging (TMT), to accurately measure protein abundance at each temperature point.[18][19]

  • Data Analysis: For each protein identified, plot the relative soluble abundance against temperature to generate melting curves for both the vehicle and compound-treated states. Fit these curves to a sigmoid function to determine the melting temperature (Tm). A statistically significant shift in Tm (ΔTm) between the treated and control samples indicates a potential target.[17]

Strategy 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography remains a cornerstone of target identification.[20][21] This method involves immobilizing the small molecule on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[22][23] While it requires chemical modification of the compound, it provides strong, direct evidence of a physical interaction.

The success of this technique hinges on synthesizing an affinity probe where the linker attachment site does not disrupt the compound's binding to its target. A preliminary Structure-Activity Relationship (SAR) study is often required to identify non-essential positions for modification.[20]

ACMS_Workflow cluster_synthesis Probe Synthesis & Immobilization cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification synthesis 1. Synthesize Affinity Probe (Compound-Linker-Biotin) immobilization 2. Immobilize Probe (Couple to Streptavidin Beads) synthesis->immobilization incubation 4. Incubate Lysate with Beads (Probe beads vs. Control beads) immobilization->incubation lysate_prep 3. Prepare Cell Lysate lysate_prep->incubation washing 5. Wash Beads (Remove non-specific binders) incubation->washing elution 6. Elute Bound Proteins washing->elution sds_page 7. SDS-PAGE Analysis elution->sds_page ms_analysis 8. In-gel Digestion & LC-MS/MS sds_page->ms_analysis target_id 9. Identify Enriched Proteins (Compare to control) ms_analysis->target_id

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

  • Affinity Probe Synthesis: Synthesize a derivative of 3-Morpholin-4-yl-3-oxopropanethioamide containing a linker (e.g., polyethylene glycol) terminating in an affinity tag, such as biotin. The linker should be attached to a position on the molecule determined to be non-essential for its biological activity.[22]

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to create the affinity matrix. Prepare control beads using either underivatized beads or beads coupled to a structurally similar but inactive molecule.[24]

  • Cell Lysate Preparation: Lyse cells from a relevant biological system under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation: Incubate the cell lysate with the affinity matrix and control beads. To increase confidence, a competition experiment can be included where a separate incubation is performed in the presence of excess, free (non-immobilized) 3-Morpholin-4-yl-3-oxopropanethioamide.[25]

  • Washing: Wash the beads extensively with buffer to remove proteins that are non-specifically bound to the matrix.[21]

  • Elution: Elute the specifically bound proteins from the beads. This can be done using denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) or by competition with a high concentration of the free compound.[21]

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the experimental pulldown but absent or significantly reduced in the control and competition lanes.

  • Identification: Identify the proteins in the excised bands using in-gel trypsin digestion followed by LC-MS/MS analysis.[23] Proteins consistently and specifically enriched on the affinity matrix are considered high-confidence candidate targets.

Comparison of Experimental Approaches
FeatureThermal Proteome Profiling (TPP)Affinity Chromatography-MS (AC-MS)
Compound Modification Not required (Label-free)[16]Required (Probe synthesis)[20][22]
Cellular Context Intact cells, native environment[15]Cell lysate (in vitro)[24]
Primary Challenge Complex data analysis; subtle shiftsSAR needed for probe design; non-specific binding[25]
Target Type Detects direct binders and downstream effects on complex stability[16]Primarily detects direct physical binders[23]
Throughput Moderate to highLow to moderate
Validation Role Excellent for initial, unbiased screeningExcellent for orthogonal validation of hits

Computational Target Prediction and Validation

Computational methods can complement experimental approaches by predicting potential interactions and providing structural insights into the binding mechanism.

Molecular Docking

Once a high-confidence target is identified experimentally (e.g., FAAH), molecular docking can be used to predict the binding mode and estimate the binding affinity of 3-Morpholin-4-yl-3-oxopropanethioamide.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep 1. Obtain Target Structure (e.g., FAAH from PDB) ligand_prep 2. Prepare Ligand Structure (3D model of compound) grid_gen 3. Define Binding Site (Grid generation) protein_prep->grid_gen ligand_prep->grid_gen docking_run 4. Run Docking Algorithm (e.g., AutoDock, Glide) grid_gen->docking_run pose_analysis 5. Analyze Binding Poses (Scoring, clustering) docking_run->pose_analysis interaction_analysis 6. Visualize Interactions (H-bonds, hydrophobic contacts) pose_analysis->interaction_analysis hypothesis 7. Formulate Structural Hypothesis of Binding Mechanism interaction_analysis->hypothesis

Caption: Workflow for Molecular Docking Studies.

  • Prepare Target Protein: Obtain the 3D crystal structure of the target protein (e.g., human FAAH) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare Ligand: Generate a 3D conformation of 3-Morpholin-4-yl-3-oxopropanethioamide and perform energy minimization.

  • Define Binding Site: Identify the active site of the enzyme. For FAAH, this would be the catalytic serine-containing pocket.[10] Define a docking grid box that encompasses this site.

  • Perform Docking: Use a docking program to systematically sample conformations of the ligand within the defined binding site. The program will score and rank the resulting binding poses.[26]

  • Analyze Results: Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein's active site residues. A plausible binding mode that is energetically favorable provides strong support for the target hypothesis.

Conclusion and Forward Path

The deconvolution of protein targets for a novel compound like 3-Morpholin-4-yl-3-oxopropanethioamide requires a systematic, multi-pronged strategy. This guide proposes a logical progression from hypothesis generation based on chemical structure to unbiased, proteome-wide experimental screening and focused computational validation.

We recommend initiating the investigation with Thermal Proteome Profiling (TPP) due to its label-free, in-cell nature, which provides a broad and physiologically relevant view of potential interactions. Hits identified from TPP should then be orthogonally validated using a complementary method such as Affinity Chromatography-Mass Spectrometry (AC-MS) . Finally, molecular docking can provide crucial structural insights into the binding mechanism of validated targets. This integrated approach maximizes the probability of successfully identifying and validating the protein targets of 3-Morpholin-4-yl-3-oxopropanethioamide, paving the way for understanding its mechanism of action and advancing its development as a potential therapeutic agent.

References

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  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link][5]

  • ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. [Link][3]

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  • Isiorho, A., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Society for Mass Spectrometry. [Link][31]

  • ResearchGate. (n.d.). Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. [Link][32]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link][1]

  • Akter, M., et al. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 188, 112012. [Link][11]

  • Pacher, P., et al. (2008). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Journal of Pharmacology and Experimental Therapeutics, 328(2), 581-590. [Link][33]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 9(4), 314-323. [Link][12]

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  • Appelbaum, J. S., et al. (2016). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. Journal of the American Chemical Society, 138(42), 13830-13833. [Link][9]

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Exploratory

An In-depth Structural Analysis of 3-Morpholin-4-yl-3-oxopropanethioamide: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive structural analysis of the synthetically accessible compound, 3-Morpholin-4-yl-3-oxopropanethioamide. While direct experimental data for this specific molecule is no...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive structural analysis of the synthetically accessible compound, 3-Morpholin-4-yl-3-oxopropanethioamide. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document leverages established principles of structural chemistry and detailed analysis of closely related, well-characterized analogs to present a robust predictive model of its key structural features. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's conformational properties, spectroscopic signatures, and potential for intermolecular interactions, thereby informing its potential applications in medicinal chemistry and materials science.

Introduction: Unveiling a Scaffold of Interest

3-Morpholin-4-yl-3-oxopropanethioamide is a fascinating small molecule that incorporates three key functional groups: a morpholine ring, an amide, and a thioamide. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility and metabolic stability. The thioamide group, a bioisostere of the amide bond, offers unique electronic and steric properties that can modulate biological activity and pharmacokinetic profiles. The flexible propanamide linker connects these two key functionalities, allowing for a range of conformational possibilities that can influence receptor binding and other molecular interactions.

This guide will delve into the predicted structural nuances of this molecule, providing a framework for its rational utilization in drug design and development.

Molecular Structure and Connectivity

The fundamental architecture of 3-Morpholin-4-yl-3-oxopropanethioamide is defined by its molecular formula, C7H12N2O2S, and its distinct connectivity.[1]

Diagram of the Molecular Structure of 3-Morpholin-4-yl-3-oxopropanethioamide:

Caption: 2D representation of 3-Morpholin-4-yl-3-oxopropanethioamide.

Conformational Analysis: The Dance of Flexibility and Rigidity

The overall three-dimensional shape of 3-Morpholin-4-yl-3-oxopropanethioamide is dictated by the conformational preferences of its constituent parts.

The Morpholine Ring: A Stable Chair

The six-membered morpholine ring is well-documented to predominantly adopt a stable chair conformation. This is evident in the crystal structures of numerous morpholine-containing compounds.[2][3] In this conformation, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. For the exocyclic N-C bond in related structures, an equatorial orientation is commonly observed, which minimizes steric hindrance.[2][3]

Rotatable Bonds and Torsional Angles

The propanamide linker introduces several rotatable bonds, which will govern the relative orientation of the morpholine ring and the thioamide group. The torsional angles around the C-C and C-N bonds of this linker will be critical in determining the molecule's preferred solution-state conformation and its ability to adopt specific geometries required for biological activity. In the solid state, crystal packing forces can influence these angles, as seen in the anti-conformation about the central C-C bond in a related propan-1-one derivative.[2][3]

Spectroscopic Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically appearing as multiplets in the range of 3.0-4.0 ppm. The methylene protons of the propanamide linker would likely appear as distinct multiplets, and the protons of the thioamide NH2 group would be observed as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for the morpholine ring carbons, typically around 45-70 ppm. The carbonyl carbon of the amide and the thiocarbonyl carbon of the thioamide would be the most downfield signals, with the C=S carbon appearing at a significantly lower field than the C=O carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Morpholin-4-yl-3-oxopropanethioamide

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Morpholine -CH₂-N-3.5 - 3.8~45
Morpholine -CH₂-O-3.6 - 3.9~66
-C(=O)-CH₂-2.5 - 2.8~40
-C(=S)-NH₂8.0 - 9.0 (broad)-
Amide C=O-~170
Thioamide C=S-~200

Note: These are estimated values based on typical ranges for these functional groups and data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Morpholin-4-yl-3-oxopropanethioamide would be characterized by strong absorption bands corresponding to the various functional groups.

Table 2: Predicted Key IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Thioamide)Stretching3300 - 3100
C-H (Aliphatic)Stretching2950 - 2850
C=O (Amide)Stretching1680 - 1630
C=S (Thioamide)Stretching1200 - 1050
C-O-C (Ether)Stretching1150 - 1085
Mass Spectrometry (MS)

Mass spectrometry would provide crucial information on the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 188.06195 Da.[1] Common fragmentation patterns would likely involve cleavage of the amide and thioamide bonds, as well as fragmentation of the morpholine ring.

Table 3: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular FormulaC₇H₁₂N₂O₂S
Monoisotopic Mass188.06195 Da
[M+H]⁺189.06923
[M+Na]⁺211.05117
[M-H]⁻187.05467

Data sourced from PubChem predictions.[1]

Crystallographic Properties and Intermolecular Interactions: A Solid-State Perspective

Although a crystal structure for 3-Morpholin-4-yl-3-oxopropanethioamide has not been reported, we can infer its likely solid-state behavior from related morpholine-containing thioamides and amides.

The presence of both hydrogen bond donors (the thioamide N-H) and acceptors (the amide and morpholine oxygens, the thioamide sulfur, and the morpholine nitrogen) suggests a high propensity for the formation of a robust network of intermolecular hydrogen bonds in the solid state. These interactions would play a dominant role in the crystal packing. The potential for C-H···O and C-H···S interactions, as well as π-π stacking if aromatic moieties were present, would further stabilize the crystal lattice.[4]

Diagram of Potential Intermolecular Hydrogen Bonding:

G N1_1 N-H S1_2 S N1_1->S1_2 H-bond O1_2 O N1_1->O1_2 H-bond S1_1 S O1_1 O O2_1 O N1_2 N-H N1_2->O2_1 H-bond O2_2 O

Caption: Potential hydrogen bonding interactions in the solid state.

Synthesis and Characterization Workflow

The synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide would likely follow established synthetic routes for similar compounds. A plausible synthetic strategy and subsequent characterization workflow are outlined below.

Generalized Synthetic Protocol

A common method for the synthesis of related thioamides involves the reaction of a corresponding nitrile with a source of hydrogen sulfide or by using a thionating agent like Lawesson's reagent on the corresponding amide. A generalized procedure for the synthesis of a related compound, 4-(morpholin-4-yl) benzohydrazide, involved multiple steps starting from morpholine and 4-chloro-benzonitrile.[5] A more direct approach for the target molecule might involve the reaction of a suitable morpholine-containing precursor with a thioacetylation reagent.

Diagram of a Generalized Synthetic Workflow:

G Start Starting Materials Reaction Reaction & Workup Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS, etc.) Purification->Characterization Final Pure 3-Morpholin-4-yl-3-oxopropanethioamide Characterization->Final

Caption: A generalized workflow for synthesis and characterization.

Recommended Characterization Techniques

A comprehensive characterization of the synthesized compound would involve:

  • NMR Spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC): To confirm the connectivity and assign all proton and carbon signals.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

  • Melting Point Analysis: To assess purity.

  • Elemental Analysis: To further confirm the empirical formula.

Potential Applications in Drug Development

The structural features of 3-Morpholin-4-yl-3-oxopropanethioamide make it an intriguing candidate for further investigation in drug discovery. The morpholine ring can impart favorable pharmacokinetic properties, while the thioamide group can engage in unique interactions with biological targets. The flexible linker allows the molecule to adopt various conformations, potentially enabling it to bind to a range of protein active sites. Further derivatization of the thioamide or the methylene bridge could lead to the development of libraries of compounds for screening against various therapeutic targets.

Conclusion

This technical guide has provided a detailed, albeit predictive, structural analysis of 3-Morpholin-4-yl-3-oxopropanethioamide. By drawing upon data from closely related and well-characterized analogs, we have constructed a comprehensive overview of its likely conformational, spectroscopic, and solid-state properties. This information serves as a valuable starting point for any research program aimed at synthesizing, characterizing, and exploring the potential applications of this and related molecules in the field of drug development. The synthesis and full experimental characterization of this compound are highly encouraged to validate and expand upon the predictive insights presented herein.

References

  • Electronic supplementary information for "A multicomponent reaction for the synthesis of 2,3-dihydrothiophenes". RSC Advances.
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  • Appendix I: NMR Spectra.
  • Ambekar, S. P., et al. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1189–o1190.
  • Patel, N. B., & Patel, J. C. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2154-2164.
  • Ahamed, F. M. M., et al. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
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  • Palace-Berl, F., et al. (2013). 5-Nitro-2-furfuriliden derivatives as potential anti-Trypanosoma cruzi agents: Design, synthesis, bioactivity evaluation, cytotoxicity and exploratory data analysis. Molecules, 18(6), 6353–6371.
  • Özdemir, N., et al. (2015).
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  • BenchChem. (2025). 3-(Morpholin-4-yl)
  • Głowacka, J., et al. (2022). New 4-(Morpholin-4-Yl)
  • Ambekar, S. P., et al. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate.
  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
  • Logoyda, L., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Applied Pharmaceutical Science, 8(1), 118-125.
  • Bundale, S., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum.
  • Li, Y., et al. (2012). N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
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Foundational

Spectroscopic Characterization of 3-Morpholin-4-yl-3-oxopropanethioamide: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 3-Morpholin-4-yl-3-oxopropanethioamide. Designed for researchers, scientists, and professionals in drug development, this document synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 3-Morpholin-4-yl-3-oxopropanethioamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical insights into data interpretation. The structural elucidation of novel chemical entities is paramount in chemical and pharmaceutical sciences, and a thorough understanding of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. This guide will delve into the expected spectral characteristics of the title compound, explaining the causal relationships between its molecular structure and the resulting spectroscopic data.

Introduction to 3-Morpholin-4-yl-3-oxopropanethioamide

3-Morpholin-4-yl-3-oxopropanethioamide is a molecule featuring a morpholine ring connected via an amide linkage to a propanethioamide chain. The presence of both an amide and a primary thioamide group makes this compound an interesting subject for spectroscopic analysis, as the interplay of these functional groups will be reflected in the spectral data. Thioamides are known to have unique chemical and physical properties compared to their amide analogs, which can be leveraged in medicinal chemistry.[1][2] Accurate and comprehensive spectroscopic characterization is the first step in understanding the behavior and potential applications of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR data for a compound like 3-Morpholin-4-yl-3-oxopropanethioamide would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. A standard pulse program, such as a simple pulse-acquire sequence, is typically sufficient. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. A proton-decoupled sequence is standard to simplify the spectrum to a series of singlets.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons, the methylene protons, and the thioamide protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Thioamide (-CSNH₂)7.5 - 9.5Broad Singlet2H
Morpholine (-N-CH₂-CH₂-O-)3.60 - 3.80Triplet-like4H
Morpholine (-N-CH₂-CH₂-O-)3.40 - 3.60Triplet-like4H
Methylene (-CO-CH₂-CS-)3.90 - 4.10Singlet2H

Interpretation and Rationale:

  • Thioamide Protons (-CSNH₂): These protons are expected to be significantly downfield due to the deshielding effect of the adjacent thiocarbonyl group and their acidic nature. They often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent.

  • Morpholine Protons (-N-CH₂-CH₂-O-): The morpholine ring typically exhibits a characteristic pattern.[3] The four protons on the carbons adjacent to the oxygen atom are deshielded and appear at a lower field (around 3.6-3.8 ppm) compared to the four protons on the carbons adjacent to the nitrogen atom (around 3.4-3.6 ppm).[4][5] In a simple spectrum, these may appear as two distinct "triplets" or more complex multiplets.[4]

  • Methylene Protons (-CO-CH₂-CS-): These protons are situated between two electron-withdrawing groups (carbonyl and thiocarbonyl), which will shift them downfield. They are expected to appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiocarbonyl (C=S)190 - 210
Carbonyl (C=O)165 - 175
Morpholine (-N-CH₂-CH₂-O-)66 - 68
Morpholine (-N-CH₂-CH₂-O-)42 - 46
Methylene (-CO-CH₂-CS-)45 - 55

Interpretation and Rationale:

  • Thiocarbonyl (C=S): The carbon of a thioamide group is significantly deshielded and appears at a very low field, typically in the range of 190-210 ppm.[1] This is a highly characteristic signal.

  • Carbonyl (C=O): The amide carbonyl carbon is also deshielded but appears at a higher field than the thiocarbonyl, generally between 165 and 175 ppm.

  • Morpholine Carbons: The carbons of the morpholine ring will show two distinct signals. The carbons adjacent to the oxygen atom are more deshielded and appear further downfield (66-68 ppm) than the carbons adjacent to the nitrogen atom (42-46 ppm).[3][6]

  • Methylene Carbon (-CO-CH₂-CS-): The chemical shift of this carbon will be influenced by both adjacent functional groups and is predicted to be in the 45-55 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the sample is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The sample is placed in an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Spectroscopic Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Thioamide)3300 - 3100Medium-Strong
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide)1680 - 1630Strong
C-N Stretch (Thioamide "B band")1500 - 1600Strong
C-O-C Stretch (Ether)1120 - 1080Strong
C=S Stretch1200 - 1000Medium-Strong

Interpretation and Rationale:

  • N-H Stretching: The primary thioamide will show N-H stretching vibrations in the region of 3300-3100 cm⁻¹. Often, two bands can be observed corresponding to the symmetric and asymmetric stretching modes.

  • C-H Stretching: The aliphatic C-H bonds of the morpholine and methylene groups will give rise to absorptions in the 3000-2850 cm⁻¹ region.[7]

  • C=O Stretching: A strong absorption band for the amide carbonyl group is expected in the 1680-1630 cm⁻¹ range.[8] This is often referred to as the "Amide I" band.

  • C-N Stretching (Thioamide "B band"): Thioamides exhibit a characteristic strong band, often called the "B band," in the 1500-1600 cm⁻¹ region, which has significant C-N stretching character.[9]

  • C-O-C Stretching: The ether linkage in the morpholine ring will produce a strong, characteristic C-O-C stretching band around 1100 cm⁻¹.

  • C=S Stretching: The C=S stretching vibration is often coupled with other vibrations and can be found over a broad range, but a band with significant C=S character is expected between 1200 and 1000 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS would be the method of choice.

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is ideal to keep the molecule intact and observe the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Tandem MS (MS/MS): To gain structural information, the molecular ion can be selected and fragmented (e.g., via collision-induced dissociation), and the m/z of the resulting fragment ions are then analyzed.

Predicted Mass Spectrometric Data

The molecular formula of 3-Morpholin-4-yl-3-oxopropanethioamide is C₇H₁₂N₂O₂S, with a monoisotopic mass of 204.06 g/mol .

Ion Predicted m/z Identity
[M+H]⁺205.07Protonated Molecular Ion
[M+Na]⁺227.05Sodiated Molecular Ion
Fragment 1116.05[Morpholin-4-yl-ethanone]⁺
Fragment 286.06[Morpholine-4-carbonyl]⁺

Interpretation and Rationale of Fragmentation:

In ESI-MS, the protonated molecular ion [M+H]⁺ at m/z 205.07 would be the base peak. Fragmentation can occur at various points in the molecule. Common fragmentation pathways for morpholine derivatives involve the cleavage of the morpholine ring or the bonds adjacent to it.[10][11]

A likely fragmentation would be the cleavage of the bond between the methylene group and the thioamide, leading to the formation of a stable acylium ion containing the morpholine ring. Further fragmentation of the morpholine ring itself is also possible.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic analysis of a novel compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->NMR IR IR Spectroscopy (ATR-FTIR) synthesis->IR MS Mass Spectrometry (LC-MS, MS/MS) synthesis->MS structure Final Structure Confirmation NMR->structure IR->structure MS->structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of 3-Morpholin-4-yl-3-oxopropanethioamide relies on the synergistic use of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a robust framework for researchers working with this or similar molecules. By understanding the "why" behind the expected spectral features, scientists can confidently interpret their experimental data and confirm the structure and purity of their compounds, which is a critical step in any chemical research or drug development pipeline.

References

  • Grigoryan, K. R., et al. (2025). "Antioxidant properties and binding interactions of 1-morpholin-4-yl-3-{[2-(3-nitrophenyl)-2-oxoethyl]thio}- 5,6,7,8-tetrahydroisoquinoline-4-carbonitrile with bovine serum albumin." ResearchGate. Available at: [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). "Infrared Spectra of Thioamides and Selenoamides." Acta Chemica Scandinavica. Available at: [Link]

  • NotDutt. (2016). "Multiplet shape in proton NMR of morpholines." Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (n.d.). "(a) Mass spectra of morpholine cation and fragment ions which are..." ResearchGate. Available at: [Link]

  • Ren, H., et al. (2020). "A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides." Nature Communications. Available at: [Link]

  • Cataldi, T. R. I., et al. (2021). "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." Journal of Mass Spectrometry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). "IR Absorption Table." Organic Chemistry at CU Boulder. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). "Synthesis and Characterization of Some New Morpholine Derivatives." ResearchGate. Available at: [Link]

  • Mahanta, N., et al. (2020). "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." ACS Chemical Biology. Available at: [Link]

  • Suzuki, I. (1962). "Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide." Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Davidson, F., & Jackson, G. (2019). "The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry, and isotopic labeling." Journal of Mass Spectrometry. Available at: [Link]

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  • Al-Amiery, A. A., et al. (2012). "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal. Available at: [Link]

  • Li, H., et al. (2018). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry. Available at: [Link]

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  • Sławiński, J., et al. (2023). "New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation." Molecules. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 3-Morpholin-4-yl-3-oxopropanethioamide: Discovery, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 3-Morpholin-4-yl-3-oxopropanethioamide, a heterocyclic compound belonging to the β-ketothioamide class. While a singular "discovery" event for this speci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Morpholin-4-yl-3-oxopropanethioamide, a heterocyclic compound belonging to the β-ketothioamide class. While a singular "discovery" event for this specific molecule is not prominently documented in the scientific literature, its existence and significance are rooted in the broader context of medicinal chemistry and the strategic use of the morpholine scaffold. This guide will delve into the historical context of morpholine in drug discovery, detail plausible synthetic routes based on established methodologies for β-ketothioamides, and explore the potential biological activities of this compound, drawing insights from related structures. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential applications of novel heterocyclic compounds.

Introduction: The Prominence of the Morpholine Moiety in Medicinal Chemistry

The history of 3-Morpholin-4-yl-3-oxopropanethioamide is intrinsically linked to the rise of the morpholine ring as a "privileged scaffold" in medicinal chemistry.[1][2] Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a common feature in numerous approved and experimental drugs.[1][3] Its incorporation into a molecule is often a deliberate strategy to enhance physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and overall bioavailability.[3] The weak basicity of the morpholine nitrogen (pKa of the conjugate acid is approximately 8.5) allows for favorable interactions with biological targets and can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The naming of morpholine is attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. This heterocycle is a versatile and readily accessible synthetic building block, easily introduced as an amine reagent or constructed through various synthetic methodologies.

Conceptual Genesis and Structural Context

3-Morpholin-4-yl-3-oxopropanethioamide is classified as a β-ketothioamide. This functional group arrangement, characterized by a ketone and a thioamide separated by a methylene group, offers a rich landscape for chemical transformations and biological interactions. β-Ketothioamides are recognized as versatile precursors for the synthesis of a wide array of heterocyclic compounds.

The logical pathway to the conception of 3-Morpholin-4-yl-3-oxopropanethioamide likely arose from the convergence of two key areas of chemical research:

  • The utility of the morpholine ring: As medicinal chemists sought to improve the drug-like properties of lead compounds, the incorporation of the morpholine moiety became a common and effective strategy.

  • The synthetic versatility of β-ketothioamides: These compounds serve as valuable intermediates in the construction of more complex molecular architectures, including various five- and six-membered heterocyclic rings.

The combination of these two components—the morpholine ring for its favorable pharmacological properties and the β-ketothioamide core for its synthetic potential—makes 3-Morpholin-4-yl-3-oxopropanethioamide a molecule of significant interest for the development of novel bioactive compounds.

Synthesis and Methodologies

A closely related compound, 3-morpholino-3-thioxopropanethioamide, has been synthesized according to modified literature procedures, suggesting a well-established synthetic route for this class of molecules.

Below is a detailed, generalized protocol for the synthesis of N-unsubstituted β-ketothioamides, which can be adapted for the specific synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide.

General Synthetic Protocol for N-Unsubstituted β-Ketothioamides

This protocol is based on the general reactivity of β-keto esters and their conversion to the corresponding thioamides.

Reaction Scheme:

Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide cluster_0 Reaction reactant1 Morpholin-4-yl-3-oxobutanoate step1 Intermediate reactant1->step1 1. reactant2 Thionating Agent (e.g., Lawesson's Reagent) reactant2->step1 reactant3 Ammonia Source (e.g., NH4Cl) step2 reactant3->step2 product 3-Morpholin-4-yl-3-oxopropanethioamide step1->step2 2. step2->product

A plausible synthetic pathway.

Materials and Reagents:

  • Ethyl 3-morpholino-3-oxopropanoate (or a similar β-ketoester)

  • Lawesson's Reagent (or another thionating agent)

  • Ammonium chloride (or another source of ammonia)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the starting β-ketoester (1 equivalent) in the anhydrous solvent.

  • Thionation: Add the thionating agent, such as Lawesson's Reagent (0.5-1.0 equivalents), to the solution. The reaction mixture is typically heated to reflux to facilitate the conversion of the ketone to a thioketone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Ammonolysis: After the thionation is complete, cool the reaction mixture to room temperature. Add a source of ammonia, such as ammonium chloride (excess), to the reaction. The mixture is then stirred at room temperature or gently heated to promote the formation of the primary thioamide.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques, such as column chromatography on silica gel, to yield the pure 3-Morpholin-4-yl-3-oxopropanethioamide.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thionating agent and the thioamide product, which are often sensitive to air and moisture.

  • Anhydrous Solvent: Anhydrous conditions are necessary to avoid the hydrolysis of the thionating agent and to ensure the efficiency of the reaction.

  • Lawesson's Reagent: This is a widely used and effective thionating agent for converting carbonyl compounds to their thio-analogs under relatively mild conditions.

  • Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials, byproducts, and residual reagents, ensuring the high purity required for subsequent applications and biological testing.

Physicochemical Properties and Spectral Data

The physicochemical properties of 3-Morpholin-4-yl-3-oxopropanethioamide can be predicted based on its structure. The presence of the morpholine ring is expected to confer a degree of water solubility, while the thioamide group will influence its electronic properties and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₇H₁₂N₂O₂S
Molecular Weight188.25 g/mol
XLogP3-0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Data sourced from computational models.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the morpholine ring protons (typically in the range of 3.5-3.8 ppm), a singlet for the methylene protons adjacent to the carbonyl and thioamide groups, and broad signals for the NH₂ protons of the thioamide.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (around 190-200 ppm), the thiocarbonyl carbon (around 200-210 ppm), the methylene carbon, and the carbons of the morpholine ring.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary thioamide, the C=O stretching of the ketone, and the C=S stretching of the thioamide.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications

While specific biological activity data for 3-Morpholin-4-yl-3-oxopropanethioamide is not extensively reported, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

  • Anticancer Activity: Many compounds containing a morpholine ring have demonstrated significant anticancer properties.[4] Thioamide-containing molecules have also been investigated as potential cytotoxic agents.[3] The combination of these two pharmacophores in 3-Morpholin-4-yl-3-oxopropanethioamide makes it a candidate for screening in various cancer cell lines. For instance, certain thioamide derivatives have shown to induce apoptosis and inhibit cell proliferation in cancer cells.[2]

  • Antimicrobial Activity: The morpholine nucleus is a component of several antimicrobial agents.[1] Thioamides are also known to possess antibacterial and antifungal properties. Therefore, 3-Morpholin-4-yl-3-oxopropanethioamide could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The β-ketothioamide functionality can act as a chelating agent for metal ions, which are often present in the active sites of metalloenzymes. This suggests that 3-Morpholin-4-yl-3-oxopropanethioamide could be investigated as an inhibitor of various enzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), which are implicated in a range of diseases.

Experimental Workflow for Biological Evaluation:

Biological Evaluation Workflow start Synthesized Compound (3-Morpholin-4-yl-3-oxopropanethioamide) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC, MBC) start->antimicrobial enzyme Enzyme Inhibition Assays (e.g., IC50 determination) start->enzyme mechanistic Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) cytotoxicity->mechanistic antimicrobial->mechanistic enzyme->mechanistic in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo

A typical workflow for assessing biological activity.

Conclusion and Future Perspectives

3-Morpholin-4-yl-3-oxopropanethioamide represents a fascinating and synthetically accessible molecule at the intersection of privileged scaffold chemistry and versatile building block synthesis. While its specific history is not yet a matter of extensive public record, its chemical lineage points to a compound of considerable potential. The strategic incorporation of the morpholine moiety suggests favorable pharmacokinetic properties, while the β-ketothioamide core provides a reactive handle for further chemical elaboration and a potential site for biological activity.

Future research in this area should focus on several key aspects:

  • Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis, purification, and full spectral characterization of 3-Morpholin-4-yl-3-oxopropanethioamide is warranted.

  • Systematic Biological Screening: A thorough evaluation of its biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, will be crucial to unlocking its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a library of analogues will provide valuable insights into the structural requirements for optimal activity and can guide the development of more potent and selective compounds.

References

  • Bikobo, D. S., et al. (2021). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 26(23), 7293. [Link]

  • Kumari, S., & Singh, R. K. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 199-223. [Link]

  • Siddiqui, S., et al. (2025). RuIII-Morpholine-Derived Thiosemicarbazone-Based Metallodrugs: Lysosome-Targeted Anticancer Agents. Inorganic Chemistry, 64(8), 3627-3640. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Morpholin-4-yl-3-oxopropanethioamide Analogs and Derivatives: Synthesis, Characterization, and Biological Evaluation as Kinase Inhibitors

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 3-morpholin-4-yl-3-oxopropanethioamide and its derivatives. The morpholine ring is a privil...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 3-morpholin-4-yl-3-oxopropanethioamide and its derivatives. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility, metabolic stability, and target engagement.[1] When combined with a thioamide moiety—a bioisostere of the ubiquitous amide bond—it presents a unique chemical space for drug discovery.[2] This document details a robust synthetic workflow, starting from common laboratory reagents, for the preparation of the core thioamide structure. It further outlines a detailed protocol for assessing the biological activity of these analogs as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in cancer cell proliferation and survival.[3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds.

Introduction: The Strategic Integration of Morpholine and Thioamide Moieties

The design of novel small molecule inhibitors often relies on the strategic combination of well-characterized pharmacophores. The 4-morpholinyl moiety is a cornerstone of modern drug design, prized for its ability to improve the pharmacokinetic profile of parent compounds and act as a key hydrogen bond acceptor in enzyme active sites.[4] Its incorporation is a validated strategy in the development of kinase inhibitors, including those targeting the PI3K/mTOR pathway.[5]

The thioamide group, the sulfur analog of an amide, offers distinct physicochemical properties. The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom alters bond lengths, electronic distribution, and hydrogen bonding capabilities.[4] While the thioamide N-H is a stronger hydrogen bond donor, the thiocarbonyl sulfur is a weaker hydrogen bond acceptor compared to its amide counterpart.[4] This substitution can lead to enhanced metabolic stability, improved cell permeability, and unique interactions with biological targets, making it a valuable tool for lead optimization.[2]

This guide focuses on the 3-morpholin-4-yl-3-oxopropanethioamide core, a structure that synergistically combines these two key functional groups. We present a logical and reproducible synthetic pathway, detailed characterization methods, and a robust biological screening protocol to empower researchers to investigate this chemical space.

Synthesis and Characterization

The synthesis of the target thioamide is approached via a multi-step sequence starting from readily available commercial reagents. The key transformation is the thionation of a precursor amide using Lawesson's reagent.

Synthetic Workflow

The overall synthetic strategy is depicted below. It involves the initial formation of an amide bond between morpholine and a malonic acid derivative, followed by conversion of the ester to a primary amide, and concluding with the critical thionation step.

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Thionation A Diethyl Malonate + Morpholine B Ethyl 3-morpholino-3-oxopropanoate A->B Heat/ Ethanol C 3-Morpholino-3-oxopropanamide B->C Ammonolysis (aq. NH3) D 3-Morpholin-4-yl-3-oxopropanethioamide C->D Lawesson's Reagent Toluene, Reflux C->D

Caption: Synthetic workflow for 3-Morpholin-4-yl-3-oxopropanethioamide.

Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 3-morpholino-3-oxopropanoate (Precursor 1)

  • Rationale: This step involves a standard nucleophilic acyl substitution. Diethyl malonate is reacted with morpholine. The reaction is typically driven by heating, which facilitates the elimination of ethanol.[6]

  • Procedure:

    • To a round-bottom flask, add diethyl malonate (1.0 eq.) and morpholine (1.2 eq.).

    • Heat the mixture to 100-110 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess morpholine and ethanol under reduced pressure.

    • The resulting crude oil, ethyl 3-morpholino-3-oxopropanoate, can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Protocol 2.2.2: Synthesis of 3-Morpholino-3-oxopropanamide (Precursor 2)

  • Rationale: This step converts the ethyl ester into a primary amide via ammonolysis. Aqueous ammonia serves as the nitrogen source in another nucleophilic acyl substitution reaction.

  • Procedure:

    • Dissolve ethyl 3-morpholino-3-oxopropanoate (1.0 eq.) in a minimal amount of ethanol in a pressure-resistant vessel.

    • Add a concentrated aqueous solution of ammonium hydroxide (excess, ~10-20 eq.).

    • Seal the vessel and stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting solid, 3-morpholino-3-oxopropanamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 2.2.3: Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide (Target Compound)

  • Rationale: This is the key thionation step. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and effective thionating agent for converting amides to thioamides.[7] It is generally preferred over phosphorus pentasulfide (P₄S₁₀) as it often requires milder conditions, shorter reaction times, and gives higher yields.[8][9] The reaction proceeds via a four-membered thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force.[9]

  • Procedure:

    • Suspend 3-morpholino-3-oxopropanamide (1.0 eq.) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

    • Add Lawesson's reagent (0.5-0.6 eq.) to the suspension.

    • Heat the mixture to reflux (approx. 110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature.

    • Workup and Purification: The phosphorus-containing byproducts of Lawesson's reagent can complicate purification. A specialized workup is recommended.[10] a. Concentrate the reaction mixture under reduced pressure. b. Add ethanol and reflux for 1-2 hours. This helps to decompose the phosphorus byproducts into more polar species.[10][11] c. Remove the ethanol under reduced pressure. d. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude product by column chromatography on silica gel to afford the final thioamide.

Physicochemical Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the morpholine protons, typically two multiplets around 3.6-3.8 ppm. The methylene protons of the propanethioamide backbone will also be present.

    • ¹³C NMR: The most indicative signal is the thiocarbonyl carbon (C=S), which typically appears significantly downfield in the range of 200-210 ppm.[4] This is a key diagnostic peak to confirm successful thionation.

  • Infrared (IR) Spectroscopy:

    • Successful conversion from an amide to a thioamide will be marked by the disappearance of the strong amide C=O stretch (typically ~1650 cm⁻¹) and the appearance of characteristic thioamide bands. The C=S stretch is weaker and appears at a lower frequency, often around 1120 cm⁻¹.[4]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product by providing a highly accurate mass measurement.

Biological Evaluation: Screening as PI3K/mTOR Kinase Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[3] The morpholine moiety is a key feature in many potent PI3K and mTOR inhibitors, where it often forms a critical hydrogen bond in the ATP-binding pocket of the kinase.[5][12] Therefore, evaluating the synthesized 3-morpholin-4-yl-3-oxopropanethioamide analogs for activity against this pathway is a logical starting point.

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor PI3K/mTOR Inhibitor (e.g., Thioamide Analog) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibitor action.

Rationale for Assay Selection: Luminescence-Based Kinase Assay

For screening novel compounds, a high-throughput, sensitive, and robust assay is required. Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are an excellent choice.[13]

  • Principle: These assays quantify the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a light signal. The amount of light produced is directly proportional to the kinase activity.[14]

  • Advantages over other formats:

    • High Sensitivity: Luminescence assays have a very high signal-to-background ratio because there is no external light source, minimizing background noise.[15]

    • Reduced Compound Interference: Compared to fluorescence-based assays (e.g., TR-FRET, FP), luminescence is less susceptible to interference from colored or autofluorescent compounds in a screening library.[16]

    • Broad Applicability: The assay measures a universal product of kinase reactions (ADP), making it compatible with virtually any kinase and substrate combination without the need for specific antibodies or modified substrates.[14]

Experimental Protocol: In Vitro PI3Kα Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PI3Kα isoform.

  • Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 substrate

    • ATP (high purity)

    • Test compounds (e.g., 3-morpholin-4-yl-3-oxopropanethioamide analogs)

    • Positive control inhibitor (e.g., Pictilisib/GDC-0941)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega or similar)

    • White, opaque 384-well assay plates

    • Luminometer plate reader

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 1 mM). Also prepare a DMSO-only vehicle control.

    • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.

    • Kinase Reaction: a. Prepare a 2X kinase/substrate mixture in Kinase Assay Buffer. The optimal concentrations of PI3Kα and PIP2 should be empirically determined to ensure the reaction is in the linear range. b. Add 10 µL of the 2X kinase/substrate mixture to each well. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme. d. Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Kₘ for the kinase to accurately identify ATP-competitive inhibitors. e. Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. f. Incubate the plate at 30°C for 60 minutes.

    • ADP Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the substrate for luciferase. c. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and a "no enzyme" or "high concentration potent inhibitor" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation and Troubleshooting:

    • Z'-factor: Calculate the Z'-factor for the assay plates to ensure robustness and suitability for HTS. A value > 0.5 is considered excellent.

    • Compound Interference: Run a parallel assay in the absence of the kinase to identify compounds that directly inhibit or activate the luciferase detection system.[17]

    • ATP Competition: To determine if inhibition is ATP-competitive, repeat the IC₅₀ determination at a high concentration of ATP (e.g., 10x Kₘ). A rightward shift in the IC₅₀ value indicates competition with ATP.

Data Presentation and Comparative Analysis

To contextualize the potential of novel 3-morpholin-4-yl-3-oxopropanethioamide analogs, their inhibitory activity should be compared against established, potent morpholine-containing PI3K/mTOR inhibitors.

Table 1: Comparative Inhibitory Activity of Morpholine-Containing Kinase Inhibitors

CompoundTarget(s)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)Reference(s)
ZSTK474 Pan-PI3K16444.649>1000[1][5][18]
Pictilisib (GDC-0941) Pan-PI3K333375580[4][10][19]
Dactolisib (BEZ235) Dual PI3K/mTOR4757521[12][20]
Analog X (Hypothetical) PI3K/mTOR502508015095N/A

Data for established inhibitors are compiled from publicly available sources and may vary based on assay conditions.

The hypothetical data for "Analog X" illustrates how a novel compound from the target series might be positioned. While potentially less potent than clinical candidates, such a profile could serve as a valuable starting point for a medicinal chemistry optimization campaign.

Conclusion

The 3-morpholin-4-yl-3-oxopropanethioamide scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. This guide provides a validated, step-by-step framework for the synthesis, purification, characterization, and biological evaluation of analogs based on this core. By leveraging a robust thionation strategy with Lawesson's reagent and employing a sensitive, high-throughput luminescence-based kinase assay, researchers can efficiently probe the structure-activity relationships within this compound class. The provided protocols and comparative data against known PI3K/mTOR inhibitors offer the necessary tools and context to identify and advance novel lead compounds for further drug development.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]

  • GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology. [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. [Link]

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]

  • ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. PMC. [Link]

  • Pictilisib (GDC-0941) | PI3K inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. NIH. [Link]

  • A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. [Link]

  • Biochemical IC₅₀ values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Comparison of Miniaturized Time-Resolved Fluorescence Resonance Energy Transfer and Enzyme-Coupled Luciferase High-Throughput Screening Assays to Discover Inhibitors of Rho-Kinase II (ROCK-II). ResearchGate. [Link]

  • Chapter 6: Understanding Luminescence Based Screens. Books. [Link]

  • Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. PubMed. [Link]

  • Schematic of fluorescent assay formats used to characterize kinase... ResearchGate. [Link]

  • Comparison of FRET and FP Assay Platforms for a ser/thr Kinase. Molecular Devices. [Link]

  • The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. NIH. [Link]

  • Phase 1/1b dose escalation and expansion study of BEZ235, a dual PI3K/mTOR inhibitor, in patients with advanced solid tumors including patients with advanced breast cancer. PubMed. [Link]

  • NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. PubMed. [Link]

  • Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry. [Link]

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Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 3-Morpholin-4-yl-3-oxopropanethioamide Interactions

Abstract The confluence of high-performance computing and sophisticated algorithms has positioned in silico modeling as an indispensable pillar of modern drug discovery.[1][2][3] This guide provides a comprehensive, tech...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of high-performance computing and sophisticated algorithms has positioned in silico modeling as an indispensable pillar of modern drug discovery.[1][2][3] This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of novel compounds, using the specific case of 3-Morpholin-4-yl-3-oxopropanethioamide. As direct experimental data for this compound is limited, this document serves as a methodological blueprint, detailing the strategic application of computational tools to hypothesize targets, predict binding modes, and evaluate the stability and druggability of a lead candidate. We will navigate the complete workflow, from initial target identification through molecular dynamics and ADMET profiling, emphasizing the rationale behind each methodological choice to ensure scientific rigor and translatable insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Computational Approach

Drug discovery is a complex endeavor, with high attrition rates often attributed to unforeseen issues in efficacy or safety.[4] Computational methods, or in silico modeling, offer a powerful paradigm to mitigate these risks by providing atomic-level insights into how a small molecule interacts with its biological targets.[1][3] This allows for the early-stage identification of promising candidates and the rational design of improved derivatives, significantly reducing the time and cost associated with experimental screening.[5][6]

The subject of this guide, 3-Morpholin-4-yl-3-oxopropanethioamide, is a small molecule featuring a morpholine ring and a thioamide functional group.[7] The thioamide group, an isostere of the more common amide bond, possesses unique physicochemical properties.[8][9] It is a stronger hydrogen bond donor but a weaker acceptor than its amide counterpart, has a longer C=S bond, and exhibits a larger van der Waals radius.[9][10] These characteristics can lead to distinct interaction patterns and improved pharmacokinetic profiles, making thioamide-containing compounds an area of growing interest in medicinal chemistry.[8][9][11]

This guide will delineate a systematic computational workflow to characterize the potential interactions of this compound, providing a robust framework applicable to any novel small molecule.

The Computational Workflow: A Strategic Overview

A successful in silico investigation follows a logical progression from broad, hypothesis-generating screening to detailed, atomistic simulations. Our workflow is designed to systematically refine our understanding of the compound's potential biological role.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Complex Refinement & Stability Analysis cluster_2 Phase 3: Quantitative Assessment & Druggability A Compound Analysis (3-Morpholin-4-yl-3-oxopropanethioamide) B Target Identification (Reverse Docking, Similarity Search) A->B Structural Features D Molecular Docking (Virtual Screening) A->D Prepare Ligand J In Silico ADMET Prediction A->J Compound Structure C Protein Preparation (PDB, Homology Modeling) B->C Select Top Targets C->D Prepare Receptor E Pose Selection & Analysis D->E Top Scoring Poses F Molecular Dynamics (MD) Simulations E->F Select Best Complex I Pharmacophore Modeling E->I Key Interactions G Analysis of MD Trajectories (RMSD, RMSF, H-Bonds) F->G Generate Trajectories H Binding Free Energy (MM/PBSA, MM/GBSA) G->H Stable Complex Snapshots G->I MD_Workflow Start Docked Protein-Ligand Complex Setup Solvation & Ionization Start->Setup Minimize Energy Minimization Setup->Minimize Remove Clashes Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Stabilize T & P Production Production MD Run (e.g., 100 ns) Equilibrate->Production Collect Data Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis End Stable Complex Confirmation Analysis->End

Caption: Molecular Dynamics Simulation Workflow.

Phase 3: Quantitative Assessment and Druggability

With a stable complex confirmed, we can proceed to more quantitative analyses to estimate binding affinity and predict the compound's drug-like properties.

Binding Free Energy Calculation
  • Rationale: Scoring functions in docking are primarily for ranking and are not precise predictors of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally more expensive, way to estimate the free energy of binding. [12][13][14][15][16]* Methodology:

    • Snapshot Extraction: Extract a series of snapshots (e.g., 100-200) from the stable portion of the MD trajectory.

    • Energy Calculation: For each snapshot, calculate the free energy components for the complex, the receptor, and the ligand individually. The binding free energy is then calculated as:

      • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Decomposition Analysis: A key advantage of MM/PBSA and MM/GBSA is the ability to decompose the binding energy into contributions from individual amino acid residues. [12][14]This highlights the key "hotspot" residues that are most critical for the interaction.

Energy Component Description Relevance
ΔEMM Gas-phase molecular mechanics energy (bonds, angles, van der Waals, electrostatics).Represents the direct interaction between ligand and protein.
ΔGsolv Solvation free energy (polar and non-polar contributions).Accounts for the energetic cost of removing the molecules from the solvent.
-TΔS Conformational entropy change upon binding.Often estimated or ignored due to high computational cost, but can be significant.
Pharmacophore Modeling
  • Rationale: A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. [17][18]Creating a pharmacophore model based on our stable complex allows us to rapidly screen large databases for structurally diverse compounds that still possess the essential interaction features. [17][19][20][21]* Methodology:

    • Feature Identification: Based on the stable protein-ligand interactions identified from docking and MD, define the key pharmacophoric features. These typically include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups. [17][18] 2. Model Generation: Generate a 3D model that spatially arranges these features. This model serves as a 3D query for virtual screening.

    • Virtual Screening: Screen compound libraries (e.g., ZINC, Enamine) to find molecules that match the 3D arrangement of the pharmacophore features. This can identify novel scaffolds with potentially similar activity.

In Silico ADMET Prediction
  • Rationale: A compound's success as a drug depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. [22][23]Predicting these properties early can prevent the costly failure of candidates in later stages of development. [4][5]* Methodology:

    • Physicochemical Properties: Calculate key descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

    • Pharmacokinetic Prediction: Use web-based tools like SwissADME or pkCSM to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with Cytochrome P450 (CYP) enzymes, which are crucial for metabolism. [24] 3. Toxicity Prediction: Predict potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

    • Drug-Likeness Evaluation: Assess the compound against established rules like Lipinski's Rule of Five, which provides a guideline for oral bioavailability.

Property Predicted Value (Example) Acceptable Range Tool Used
Molecular Weight188.25 g/mol < 500SwissADME
logP-1.0< 5SwissADME
H-Bond Donors1< 5SwissADME
H-Bond Acceptors3< 10SwissADME
GI AbsorptionHighHighpkCSM
BBB PermeantNoVaries by targetpkCSM
hERG InhibitionNoNopreADMET

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for characterizing the molecular interactions of a novel compound, 3-Morpholin-4-yl-3-oxopropanethioamide. By systematically applying techniques from target identification and molecular docking to molecular dynamics and ADMET profiling, researchers can build a robust, data-driven hypothesis about a compound's mechanism of action, binding affinity, and potential as a drug candidate.

The strength of this approach lies in its iterative and self-validating nature. The static picture from docking is challenged and refined by the dynamic simulation, and the resulting interaction model is quantified by binding free energy calculations. The ultimate goal of this computational cascade is to generate high-confidence predictions that can guide and prioritize subsequent experimental validation, such as enzymatic assays and co-crystallization studies, thereby accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Molecular dynamics methods for protein-ligand complex stability analysis. (n.d.). Consensus.
  • Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Retrieved from [Link]

  • Kumar, D., & V., G. (n.d.). Systematic computational strategies for identifying protein targets and lead discovery. National Institutes of Health (NIH). Retrieved from [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link]

  • Homeyer, N., & Gohlke, H. (n.d.). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. National Institutes of Health (NIH). Retrieved from [Link]

  • Salo, F., et al. (n.d.). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. Retrieved from [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Retrieved from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). [Source name not available]. Retrieved from [Link]

  • Wang, T., et al. (2017). Exploring the stability of ligand binding modes to proteins by molecular dynamics simulations. PubMed. Retrieved from [Link]

  • Pharmacophore Modeling. (n.d.). Creative Biostucture Drug Discovery. Retrieved from [Link]

  • Wang, X., et al. (n.d.). Computational probing protein–protein interactions targeting small molecules. Bioinformatics. Retrieved from [Link]

  • Singh, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Retrieved from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. Retrieved from [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. PubMed. Retrieved from [Link]

  • Wang, E., et al. (n.d.). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. ACS Publications. Retrieved from [Link]

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (2022). Unipd. Retrieved from [Link]

  • Computational probing protein-protein interactions targeting small molecules. (2025). [Source name not available]. Retrieved from [Link]

  • Computational methods and tools for binding site recognition between proteins and small molecules: from classical geometrical approaches to modern machine learning strategies. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ong, S.-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Retrieved from [Link]

  • In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved from [Link]

  • I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. Retrieved from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). MDPI. Retrieved from [Link]

  • Meng, X.-Y., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. National Institutes of Health (NIH). Retrieved from [Link]

  • Innovative Approaches in Molecular Docking for the Discovery of Novel Inhibitors Against Alzheimer's Disease. (n.d.). ResearchGate. Retrieved from [Link]

  • Unlocking the potential of the thioamide group in drug design and development. (2024). ResearchGate. Retrieved from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2025). ResearchGate. Retrieved from [Link]

  • Ferreira, L. G., et al. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Retrieved from [Link]

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. Retrieved from [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • MOLECULAR DOCKING: TYPES, APPLICATIONS AND APPROACH IN NOVEL DRUG DESIGN. (n.d.). ijrti. Retrieved from [Link]

  • Selected compounds containing the thioamide motif. A) Natural products... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(morpholin-4-yl)-3-oxopropanethioamide. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. (2023). figshare. Retrieved from [Link]

  • Miller, L. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health (NIH). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Investigation of 3-Morpholin-4-yl-3-oxopropanethioamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unveiling the Potential of a Novel Thioamide 3-Morpholin-4-yl-3-oxopropanethioamide is a synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Thioamide

3-Morpholin-4-yl-3-oxopropanethioamide is a synthetic organic compound featuring a morpholine ring and a thioamide group.[1] While specific biological activities and detailed cell culture applications of this precise molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The morpholine heterocycle is a privileged scaffold found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, valued for its favorable physicochemical properties and metabolic stability.[2] Thioamides, likewise, are known to exhibit a broad range of biological effects, including antimicrobial and anti-inflammatory properties.[3][4]

This guide, therefore, serves as a comprehensive starting point for researchers initiating studies with 3-Morpholin-4-yl-3-oxopropanethioamide. It provides a structured, scientifically-grounded framework for the initial characterization and application of this compound in a cell culture setting. The protocols herein are designed to be self-validating, emphasizing a logical, stepwise approach to understanding its biological potential.

Compound Handling and Preparation

Safety Precautions: A Prudent Approach

Given the limited specific toxicological data for 3-Morpholin-4-yl-3-oxopropanethioamide, it is imperative to handle it with care, adhering to standard laboratory safety protocols for novel chemical entities. Safety Data Sheets (SDS) for structurally related morpholine compounds indicate potential hazards including skin and eye irritation.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Preparation of Stock Solutions: Ensuring Consistency

The accuracy and reproducibility of in vitro experiments hinge on the correct preparation and storage of stock solutions. Due to the absence of established solubility data, a preliminary solubility test is the first critical step.

Protocol 1: Solubility Assessment and Stock Solution Preparation

  • Initial Solvent Screening: Test the solubility of 3-Morpholin-4-yl-3-oxopropanethioamide in common, cell culture-compatible solvents. Dimethyl sulfoxide (DMSO) is the recommended starting point due to its broad solvating power and compatibility with most cell-based assays at low final concentrations (typically ≤ 0.5% v/v).

  • Small-Scale Solubility Test:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg).

    • Add the test solvent (e.g., DMSO) in incremental volumes (e.g., 10 µL at a time).

    • Vortex or sonicate briefly after each addition until the compound is fully dissolved.

    • Calculate the solubility in mg/mL and convert to a molar concentration. The molecular weight of 3-Morpholin-4-yl-3-oxopropanethioamide (C7H12N2O2S) is 188.25 g/mol .[1]

  • Preparation of a High-Concentration Stock Solution:

    • Based on the solubility test, prepare a primary stock solution at a high concentration (e.g., 10-50 mM in 100% DMSO). This allows for minimal solvent introduction into the cell culture medium.

    • Ensure the compound is completely dissolved. Gentle warming or sonication may be required.

  • Storage and Stability:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

    • It is advisable to perform a stability check on a stored aliquot after a defined period (e.g., 1-3 months) by comparing its effects in a standardized assay to a freshly prepared solution.

Foundational Cellular Assays: Characterizing Biological Impact

The initial characterization of any novel compound involves determining its effect on cell viability and establishing a working concentration range.

Workflow for Initial Compound Characterization

The following diagram outlines a logical workflow for the preliminary assessment of 3-Morpholin-4-yl-3-oxopropanethioamide in a cell culture model.

G cluster_prep Compound Preparation cluster_viability Cytotoxicity Profiling cluster_screen Functional Screening solubility Solubility Testing (DMSO, Ethanol, PBS) stock Prepare 10-50 mM Stock in DMSO solubility->stock cell_line Select Relevant Cell Line(s) stock->cell_line dose_response Dose-Response Assay (e.g., MTT, CellTiter-Glo) cell_line->dose_response ic50 Calculate IC50 Value dose_response->ic50 working_conc Select Non-Toxic Working Concentrations (< IC50) ic50->working_conc primary_assay Primary Functional Assay (e.g., ELISA, Reporter Assay) working_conc->primary_assay Further Mechanistic Studies Further Mechanistic Studies primary_assay->Further Mechanistic Studies

Caption: Workflow for the initial characterization of a novel compound.

Determining Cytotoxicity and IC50

A dose-response assay is essential to quantify the concentration at which the compound induces cell death and to identify sub-toxic concentrations for subsequent functional assays.

Protocol 2: Cytotoxicity Assessment using an MTT Assay

  • Cell Seeding: Seed the cells of interest (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the 3-Morpholin-4-yl-3-oxopropanethioamide stock solution in complete cell culture medium. A common starting range is from 100 µM down to low nanomolar concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the expected mechanism of action.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

    • Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control (representing 100% viability).

    • Plot the cell viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Cytotoxicity Data for 3-Morpholin-4-yl-3-oxopropanethioamide

Cell LineIncubation Time (h)IC50 (µM)
HeLa4825.8
HEK29348> 100
A5494842.1

This is example data and should be experimentally determined. The data suggests potential selective cytotoxicity against certain cancer cell lines.

Investigating a Plausible Mechanism of Action: Anti-inflammatory Effects

Based on the prevalence of morpholine and thioamide moieties in anti-inflammatory compounds, a logical next step is to investigate the potential of 3-Morpholin-4-yl-3-oxopropanethioamide to modulate inflammatory pathways. A common in vitro model involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce an inflammatory response, which can be measured by the production of nitric oxide (NO) or pro-inflammatory cytokines like TNF-α.

Hypothetical Anti-inflammatory Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, a central regulator of inflammation that is a common target for anti-inflammatory drugs.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, iNOS, IL-6) Compound 3-Morpholin-4-yl- 3-oxopropanethioamide Compound->IKK Potential Target (Hypothetical)

Caption: Hypothetical targeting of the NF-κB pathway by the compound.

Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 3-Morpholin-4-yl-3-oxopropanethioamide (determined from the cytotoxicity assay, e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control wells to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Collect the cell culture supernatant from each well.

    • Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.

    • This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

    • Read the absorbance at ~540 nm and determine the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Compare the nitrite levels in the compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells to determine if the compound inhibits NO production.

Summary and Future Directions

These application notes provide a foundational strategy for the initial in vitro characterization of 3-Morpholin-4-yl-3-oxopropanethioamide. By systematically assessing its solubility, stability, and cytotoxicity, researchers can establish a reliable framework for subsequent functional screens. The proposed anti-inflammatory assay serves as an example of a hypothesis-driven investigation based on the compound's chemical structure.

Should the compound exhibit interesting activity in these preliminary assays, further mechanistic studies would be warranted. These could include:

  • Target Identification: Employing techniques like thermal shift assays, affinity chromatography, or computational docking to identify protein targets.

  • Pathway Analysis: Using Western blotting to probe the phosphorylation status of key signaling proteins (e.g., IκBα, p65 NF-κB) or qPCR to measure the expression of target genes.

  • Broad Panel Screening: Testing the compound against a panel of cancer cell lines or in other disease-relevant functional assays to uncover additional biological activities.

The journey of characterizing a novel compound is one of meticulous, evidence-based inquiry. This guide provides the essential first steps on that path.

References

  • PubChem. N-(3-morpholin-4-yl-3-oxopropyl)-N-(pyridin-3-ylmethyl)acetamide. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Morpholine. [Link]

  • PubChem. 3-(morpholin-4-yl)-3-oxopropanethioamide. National Center for Biotechnology Information. [Link]

  • PubChem. (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one. National Center for Biotechnology Information. [Link]

  • AA Blocks. 3-[3-(morpholin-4-yl)-3-oxopropyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. [Link]

  • MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

  • ResearchGate. (2016). Synthesis, Characterization and Evaluation of Antimicrobial Activity of some Novel Morpholine Derivatives. [Link]

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Application

Application Notes and Protocols for In Vivo Evaluation of 3-Morpholin-4-yl-3-oxopropanethioamide

A Guide for Preclinical Research and Development Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Research and Development

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies for the novel compound, 3-Morpholin-4-yl-3-oxopropanethioamide. Given the limited specific literature on this molecule, this guide emphasizes the foundational principles and established methodologies for the preclinical evaluation of a new chemical entity (NCE) with a morpholine scaffold. The protocols and recommendations herein are designed to be adaptable, ensuring scientific rigor and ethical integrity throughout the research process.

Introduction to 3-Morpholin-4-yl-3-oxopropanethioamide and the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications.[1] Its presence can confer favorable physicochemical properties, such as improved solubility and metabolic stability. The thioamide group in 3-Morpholin-4-yl-3-oxopropanethioamide suggests potential for unique biological activities, including but not limited to, antimicrobial or anti-inflammatory effects.[2] The initial synthesis and characterization of novel morpholine derivatives are often the first step in exploring their therapeutic potential.[3]

A thorough preclinical in vivo evaluation is a critical step in the drug development pipeline, providing essential data on a compound's safety, efficacy, and pharmacokinetic profile that cannot be obtained from in vitro studies alone.[4][5] This guide will navigate the user through the logical progression of designing and implementing these crucial animal studies.

Preclinical Considerations: Laying the Groundwork for Successful In Vivo Studies

Before initiating any animal studies, a comprehensive in vitro characterization of 3-Morpholin-4-yl-3-oxopropanethioamide is paramount. This initial phase helps to refine the objectives of the in vivo experiments and informs key study design parameters.[6]

Key In Vitro Assays:

  • Target Identification and Validation: If a specific biological target is hypothesized, robust in vitro assays (e.g., enzyme inhibition, receptor binding) should be conducted to confirm engagement and determine potency (e.g., IC50, Ki).

  • Cell-Based Assays: The compound's effect on cellular functions should be assessed in relevant cell lines to establish a preliminary understanding of its mechanism of action and potential therapeutic efficacy.

  • Cytotoxicity Assays: Determining the concentration at which the compound induces cell death is crucial for estimating a starting dose for in vivo toxicity studies.

  • ADME (Absorption, Distribution, Metabolism, Excretion) Profiling: In vitro assays using liver microsomes or hepatocytes can provide early insights into the metabolic stability and potential drug-drug interactions of the compound.[7]

Ethical Considerations in Animal Research

All animal studies must be conducted in strict adherence to ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[8] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.[9]

  • Replacement: Utilizing in vitro or in silico models whenever possible to answer research questions without the use of live animals.[10]

  • Reduction: Designing studies to use the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Optimizing experimental procedures to minimize animal pain, suffering, and distress.[9]

Researchers must ensure that the potential scientific knowledge gained from the study justifies the use of animals and any potential harm they may experience.[11][12]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding Drug Behavior in a Living System

PK/PD modeling is a cornerstone of drug development, providing a quantitative understanding of the relationship between drug exposure and its pharmacological effect.[13][14][15]

Pharmacokinetics (PK): What the Body Does to the Drug

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo.[16]

Typical PK Study Design in Rodents:

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used for initial PK studies due to their well-characterized physiology and ease of handling.[17]

  • Administration Routes: Both intravenous (IV) and oral (PO) administration are typically evaluated to determine absolute bioavailability.[18][19]

    • IV Administration: Provides a direct measure of systemic clearance and volume of distribution. Common injection sites in rodents include the tail vein or saphenous vein.[8]

    • PO Administration: Assesses oral absorption and first-pass metabolism. Oral gavage is a common and precise method for oral dosing in rodents.[20][21]

  • Dose Selection: A minimum of three dose levels are typically used to assess dose proportionality.

  • Sample Collection: Serial blood samples are collected at predetermined time points after drug administration. Plasma is then isolated for bioanalysis.

  • Bioanalysis: A validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is required to accurately quantify the concentration of the parent drug and any major metabolites in the plasma samples.

Key PK Parameters to Determine:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Half-life
CL Clearance (rate of drug removal)
Vd Volume of distribution (extent of drug distribution in tissues)
F% Bioavailability (fraction of the oral dose that reaches systemic circulation)
Pharmacodynamics (PD): What the Drug Does to the Body

Pharmacodynamic studies measure the physiological and biochemical effects of the drug and their intensity over time.[16]

PD Study Design Considerations:

  • Biomarkers: Identification of relevant biomarkers is crucial for assessing the drug's effect. These can be changes in protein levels, enzyme activity, or physiological readouts.

  • Dose-Response Relationship: Determining the relationship between the drug dose and the magnitude of the pharmacological effect is a primary goal of PD studies.[22]

  • PK/PD Integration: By correlating pharmacokinetic data with pharmacodynamic measurements, a comprehensive model of the drug's behavior can be developed. This allows for the prediction of optimal dosing regimens for efficacy studies.[13]

Efficacy Studies: Demonstrating Therapeutic Potential

Once a foundational understanding of the PK/PD profile is established, efficacy studies can be designed to evaluate the therapeutic potential of 3-Morpholin-4-yl-3-oxopropanethioamide in relevant animal models of disease.

Workflow for Efficacy Studies:

Caption: Workflow for designing and conducting in vivo efficacy studies.

Key Steps in Efficacy Study Design:

  • Animal Model Selection: The choice of animal model is critical and should accurately mimic the human disease state being studied.[23][24] This may involve using genetically modified animals, inducing the disease state through chemical or surgical means, or using established tumor xenograft models for oncology research.

  • Study Groups: Studies should include a vehicle control group, a positive control group (if a standard-of-care treatment exists), and multiple dose groups for the test compound.

  • Dosing Regimen: The dose levels and dosing frequency should be informed by the PK/PD data to ensure that therapeutic concentrations are maintained at the target site.

  • Endpoint Measurement: Primary and secondary endpoints should be clearly defined and relevant to the disease being studied. These can include survival, tumor volume, behavioral changes, or specific biomarkers.

  • Data Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.

Toxicology Studies: Assessing the Safety Profile

Toxicology studies are essential for identifying potential adverse effects and determining the safe dose range for a new drug candidate.

Initial Toxicology Assessment:

  • Acute Toxicity: A single, high dose of the compound is administered to determine the maximum tolerated dose (MTD) and identify any immediate signs of toxicity.

  • Repeat-Dose Toxicity: The compound is administered daily for a set period (e.g., 7 or 14 days) to assess the effects of longer-term exposure.

Parameters to Monitor in Toxicology Studies:

  • Clinical Observations: Daily monitoring of animal health, including changes in appearance, behavior, and body weight.

  • Clinical Pathology: Analysis of blood and urine samples to assess organ function (e.g., liver and kidney function tests).

  • Histopathology: Microscopic examination of tissues from major organs to identify any drug-related pathological changes.

Protocols

Protocol 1: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of 3-Morpholin-4-yl-3-oxopropanethioamide following intravenous and oral administration in rats.

Materials:

  • 3-Morpholin-4-yl-3-oxopropanethioamide

  • Vehicle (e.g., saline, 5% DMSO/95% saline)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • IV and oral dosing supplies

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare dosing solutions of 3-Morpholin-4-yl-3-oxopropanethioamide in the selected vehicle at the desired concentrations.

  • Dosing:

    • IV Group (n=3-5 per group): Administer the compound via a single bolus injection into the tail vein.

    • PO Group (n=3-5 per group): Administer the compound via oral gavage.

  • Blood Collection: Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points:

    • IV: pre-dose, 2, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: pre-dose, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately place blood samples into EDTA tubes and keep on ice. Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Data Analysis: Analyze plasma concentrations using a validated LC-MS method and calculate PK parameters using appropriate software.

Workflow for Pharmacokinetic Analysis:

G cluster_0 In-Life Phase cluster_1 Bioanalysis cluster_2 Data Interpretation A Dosing (IV/PO) B Serial Blood Sampling A->B C Plasma Separation B->C D LC-MS Analysis C->D E PK Parameter Calculation D->E F Bioavailability Determination E->F

Caption: Key phases of a preclinical pharmacokinetic study.

Protocol 2: General Efficacy Study in a Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of 3-Morpholin-4-yl-3-oxopropanethioamide in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (or other appropriate matrix)

  • 3-Morpholin-4-yl-3-oxopropanethioamide

  • Vehicle control

  • Positive control drug (if applicable)

  • Dosing supplies

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group).

  • Treatment Initiation: Begin dosing according to the predetermined schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week as a measure of general health.

    • Perform daily clinical observations.

  • Study Termination: Terminate the study when tumors in the control group reach a predetermined endpoint size or after a set duration of treatment.

  • Endpoint Analysis:

    • Collect tumors for weight measurement and downstream analysis (e.g., histopathology, biomarker analysis).

    • Collect blood for PK analysis if desired.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.

Conclusion

The successful advancement of a novel compound such as 3-Morpholin-4-yl-3-oxopropanethioamide through the preclinical pipeline relies on a systematic and well-designed series of in vivo studies. By following the principles and protocols outlined in this guide, researchers can generate the robust and reliable data necessary to make informed decisions about the therapeutic potential of this and other new chemical entities. The integration of pharmacokinetic, pharmacodynamic, efficacy, and toxicology data is essential for building a comprehensive understanding of a compound's profile and its potential for clinical development.

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  • Tchekmedyian, V., et al. (2013). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Pharmacology and Experimental Therapeutics, 346(3), 485-495. [Link]

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Method

Application Notes &amp; Protocols: A Framework for Developing Biochemical Assays with 3-Morpholin-4-yl-3-oxopropanethioamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of robust biochemical assays using the novel chemical entity, 3-Morpholi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of robust biochemical assays using the novel chemical entity, 3-Morpholin-4-yl-3-oxopropanethioamide. Recognizing the compound's structural motifs—a morpholine ring prevalent in medicinal chemistry and a reactive thioamide group—this guide establishes a foundational framework for its characterization and subsequent deployment in screening campaigns.[1][2] We move beyond a simple recitation of steps to explain the scientific rationale behind each protocol, ensuring the development of self-validating assays that generate trustworthy and reproducible data. The protocols herein cover essential preliminary characterization, the development of a primary enzyme inhibition assay, mechanism of action studies, and critical counter-screens to mitigate compound interference.

Introduction: Unpacking the Potential of 3-Morpholin-4-yl-3-oxopropanethioamide

3-Morpholin-4-yl-3-oxopropanethioamide is a synthetic compound featuring two key structural components of high interest in drug discovery. The morpholine heterocycle is a privileged scaffold found in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][3] The second feature, the thioamide group, is an isostere of the common amide bond where the carbonyl oxygen is replaced by sulfur.[4] This single-atom substitution imparts significant changes in the molecule's electronic and steric properties, altering its hydrogen bonding capabilities, increasing its nucleophilicity, and enhancing its potential for unique interactions, such as chalcogen bonding.[5][6]

The presence of the thioamide suggests potential applications as a probe for protein interactions or as an inhibitor of enzymes, particularly those with nucleophilic residues (e.g., cysteine or serine) in their active sites.[6] However, before its potential can be explored, a systematic and rigorous characterization is paramount. This guide provides the strategic workflow for taking a novel compound like 3-Morpholin-4-yl-3-oxopropanethioamide from the bench to a validated biochemical assay.

Foundational Compound Characterization: The Prerequisite for Reliable Data

An assay is only as reliable as the reagents used within it. Before initiating any biological screening, understanding the fundamental physicochemical properties of the test compound is a non-negotiable first step. This process, often termed "compound management," prevents common pitfalls such as poor solubility or degradation that lead to artifactual results and wasted resources.

Workflow for Compound Characterization

cluster_0 Phase 1: Compound Quality Control cluster_1 Phase 2: Assay Readiness Purity Purity & Identity Confirmation (LC-MS, NMR) Solubility Solubility Assessment Purity->Solubility Stability Stability Analysis Solubility->Stability Stock Prepare Validated DMSO Stock Solution Stability->Stock Proceed if Stable & Soluble

Caption: Workflow for initial compound validation.

Protocol 2.1: Solubility Assessment in Aqueous Buffers

Rationale: Undissolved compound can scatter light, interfere with optical readouts, and form aggregates that non-specifically inhibit enzymes, leading to false positives. This protocol determines the practical solubility limit in a relevant assay buffer.

Materials:

  • 3-Morpholin-4-yl-3-oxopropanethioamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nephelometer or UV-Vis Spectrophotometer

  • 96-well clear bottom plates

Methodology:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • In a 96-well plate, perform a serial dilution of the DMSO stock into PBS to achieve a final concentration range (e.g., 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 1% (v/v).

  • Include a "buffer + DMSO" blank for each concentration.

  • Incubate the plate at the intended assay temperature (e.g., 25°C or 37°C) for 1 hour with gentle agitation.

  • Measure turbidity using a nephelometer. Alternatively, measure absorbance at 620 nm. A significant increase in signal compared to the blank indicates precipitation.

  • The highest concentration that does not show a signal above the background threshold is considered the kinetic solubility limit.

Data Presentation:

Buffer System Final DMSO (%) Max Kinetic Solubility (µM) Observations
PBS, pH 7.4 1.0 > 100 No precipitation observed

| Tris-HCl, pH 8.0 | 1.0 | 85 | Slight turbidity at 100 µM |

Protocol 2.2: Compound Stability in Assay Buffer

Rationale: The thioamide functional group can be more susceptible to hydrolysis or oxidation than an amide.[5] This protocol verifies that the compound remains intact throughout the duration of the planned assay.

Materials:

  • Compound stock solution (as above)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • LC-MS system

Methodology:

  • Dilute the compound to its highest intended assay concentration (e.g., 100 µM) in the assay buffer.

  • Immediately inject a sample (T=0) onto an LC-MS to obtain a starting peak area representing 100% integrity.

  • Incubate the remaining solution at the assay temperature.

  • At subsequent time points (e.g., 1, 2, 4, and 24 hours), inject additional samples onto the LC-MS.

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0. The compound is considered stable if >95% remains after the planned assay duration.

Development of a Primary Biochemical Assay: An Enzyme Inhibition Case Study

Given its structure, 3-Morpholin-4-yl-3-oxopropanethioamide is a candidate for screening as an enzyme inhibitor. We will use a generic cysteine protease inhibition assay as a model system.

Workflow for Enzyme Assay Development

A Primary Screen (Single Concentration) B Dose-Response (IC50 Determination) A->B Identify 'Hits' C Mechanism of Action (MoA) Studies B->C Confirm Potency D Selectivity Profiling C->D Understand 'How' E Hit Validation & Confirmation D->E Confirm Specificity

Caption: High-level workflow for hit identification and validation.

Protocol 3.1: IC₅₀ Determination for a Cysteine Protease

Rationale: After a primary screen identifies inhibitory activity, a dose-response experiment is conducted to quantify the compound's potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cysteine Protease (e.g., Papain)

  • Fluorogenic Substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 100 mM Sodium Phosphate, 10 mM DTT, 1 mM EDTA, pH 6.5

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of 3-Morpholin-4-yl-3-oxopropanethioamide in 100% DMSO. Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 100 nL) to the assay plate to create a final concentration range from 100 µM to 5 nM.

  • Enzyme Addition: Add 10 µL of the enzyme solution (at 2X final concentration) to each well. Incubate for 30 minutes at 25°C to allow the compound to bind to the enzyme.

  • Controls:

    • Positive Control (100% Inhibition): Enzyme + known potent inhibitor.

    • Negative Control (0% Inhibition): Enzyme + DMSO vehicle.

  • Initiate Reaction: Add 10 µL of the substrate solution (at 2X final concentration, typically at its Kₘ value).

  • Kinetic Readout: Immediately place the plate in a fluorescence reader (Excitation: 360 nm, Emission: 465 nm) and measure the increase in fluorescence every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - [Rate_Compound - Rate_Positive] / [Rate_Negative - Rate_Positive]).

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

Compound Target Enzyme IC₅₀ (µM) Hill Slope
3-Morpholin-4-yl-3-oxopropanethioamide Papain 1.25 1.05

| E-64 (Control Inhibitor) | Papain | 0.01 | 0.98 |

Elucidating the Mechanism of Inhibition (MoI)

The IC₅₀ value tells us how much compound is needed to inhibit, but not how it inhibits. MoI studies are crucial for understanding the compound's behavior and guiding further optimization.

Protocol 4.1: Reversibility Assay via Rapid Dilution

Rationale: This experiment distinguishes between reversible inhibitors (which dissociate from the enzyme) and irreversible inhibitors (which form a stable, often covalent, bond). The thioamide moiety has the potential for covalent modification of cysteine residues, making this a critical test.[6]

Methodology:

  • High Concentration Incubation: Incubate the enzyme with a high concentration of the compound (e.g., 10x IC₅₀) for 60 minutes. Also prepare a control incubation with enzyme and DMSO.

  • Rapid Dilution: Rapidly dilute both the compound-incubated sample and the control sample 100-fold into assay buffer containing the substrate. This dilution reduces the free compound concentration to well below its IC₅₀.

  • Monitor Activity Recovery: Immediately measure enzymatic activity over time.

  • Interpretation:

    • Reversible Inhibition: If the activity of the compound-incubated sample rapidly returns to the level of the control sample, the inhibition is reversible.

    • Irreversible Inhibition: If the activity remains suppressed, the inhibition is irreversible or very slow-releasing.

Diagram of Inhibition Mechanisms

cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor (EI) E->EI + Inhibitor (I) ES->E + P EI->E P Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 +S EI2 Enzyme-Inhibitor (EI) E2->EI2 +I ES2->E2 +P ESI Enzyme-Substrate-Inhibitor (ESI) ES2->ESI +I EI2->E2 EI2->ESI +S ESI->ES2 ESI->EI2 P2 Product (P)

Caption: Simplified models of reversible enzyme inhibition.

Trustworthiness: Counter-Screening for Assay Artifacts

A critical component of assay development is ensuring that the observed activity is genuine and not an artifact of compound behavior. Thioamides, like many screening compounds, can potentially interfere with assay technologies.

Protocol 5.1: Counter-Screen for Compound Aggregation

Rationale: As mentioned, aggregates can non-specifically inhibit enzymes. This assay determines if the observed inhibition is attenuated by the presence of a non-ionic detergent, which disrupts aggregate formation.

Methodology:

  • Repeat the IC₅₀ determination protocol (Protocol 3.1) in parallel with an identical assay that includes 0.01% (v/v) Triton X-100 in the assay buffer.

  • Interpretation:

    • No Aggregation: If the IC₅₀ value remains unchanged, the compound is likely not inhibiting via aggregation.

    • Aggregation-Based Inhibition: If the IC₅₀ value significantly increases (e.g., >10-fold) or inhibition is abolished in the presence of detergent, the original result was likely an aggregation artifact.

Protocol 5.2: Assessing Intrinsic Fluorescence and Signal Quenching

Rationale: If the test compound is fluorescent at the same wavelengths as the assay's reporter or can quench the signal from the reporter, it will lead to false inhibition or enhancement values.

Methodology:

  • Prepare a plate with the same serial dilution of the compound as used in the main assay.

  • Test 1 (Intrinsic Fluorescence): Add only assay buffer to the wells. Read the plate on the fluorescence reader. Any signal above background indicates the compound itself is fluorescent.

  • Test 2 (Quenching): Add assay buffer and the fluorescent product of the enzymatic reaction (e.g., AMC) at a concentration that gives a mid-range signal. Read the plate. A dose-dependent decrease in signal indicates the compound is quenching the fluorophore.

  • If interference is detected, the raw data must be corrected, or a different detection modality (e.g., absorbance, luminescence) should be considered.

Conclusion

The development of a reliable biochemical assay for a novel compound such as 3-Morpholin-4-yl-3-oxopropanethioamide is a systematic process grounded in scientific rigor. By first establishing the compound's fundamental physicochemical properties, researchers can proceed with confidence to biological screening. The subsequent steps of quantifying potency (IC₅₀), elucidating the mechanism of action, and critically, ruling out common assay artifacts, form a self-validating workflow. This approach ensures that the data generated is trustworthy, reproducible, and provides a solid foundation for any subsequent drug discovery or chemical biology program.

References

  • Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: PMC (Published: 2020-02-15) URL: [Link]

  • Title: Contemporary Applications of Thioamides and Methods for their Synthesis Source: ChemRxiv URL: [Link]

  • Title: Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies Source: ACS Publications URL: [Link]

  • Title: 3-(morpholin-4-yl)-3-oxopropanethioamide Source: PubChem URL: [Link]

  • Title: Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity Source: PubMed URL: [Link]

  • Title: Thioamide-Containing Peptides and Proteins Source: ResearchGate URL: [Link]

  • Title: Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents Source: PMC - NIH URL: [Link]

  • Title: N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide Source: PubChem URL: [Link]

  • Title: Synthesis and Characterization of Some New Morpholine Derivatives Source: Baghdad Science Journal URL: [Link]

  • Title: New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation Source: MDPI URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: N-(3-morpholin-4-yl-3-oxopropyl)-N-(pyridin-3-ylmethyl)acetamide Source: PubChem URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: International journal of health sciences - ScienceScholar URL: [Link]

  • Title: A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly Source: ChemRxiv | Cambridge Open Engage URL: [Link]

  • Title: Synthesis and Characterization of Some New Morpholine Derivatives Source: ResearchGate URL: [Link]

  • Title: Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) Source: PubMed URL: [Link]

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Application

Application Notes &amp; Protocols: The Emerging Role of Morpholine Derivatives in Oncology Research

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Editorial Note: Initial searches for the specific compound "3-Morpholin-4-yl-3-oxopropanethioamide" did not yield suf...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial searches for the specific compound "3-Morpholin-4-yl-3-oxopropanethioamide" did not yield sufficient specific data for a detailed application note. Therefore, this guide has been expertly curated to address the broader, yet highly relevant and well-documented, topic of Morpholine Derivatives in Cancer Research . The morpholine scaffold is a cornerstone in the design of numerous potent and selective anticancer agents, and this guide provides an in-depth exploration of their application, mechanisms, and the experimental protocols necessary for their evaluation.

Introduction: The Morpholine Moiety as a Privileged Scaffold in Cancer Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a prominent structural motif in medicinal chemistry. Its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to engage in hydrogen bonding, make it a "privileged scaffold" for the design of bioactive molecules. In the realm of oncology, the incorporation of a morpholine moiety has led to the discovery of potent inhibitors targeting critical cancer-driving pathways. These derivatives have demonstrated efficacy against a range of malignancies by modulating the activity of key enzymes and signaling proteins involved in cell proliferation, survival, and angiogenesis.

This guide will delve into the mechanistic underpinnings of morpholine derivatives in cancer research, with a focus on their roles as inhibitors of the PI3K/Akt/mTOR pathway, VEGFR-2, and Topoisomerase II. We will provide detailed, field-proven protocols for the in vitro evaluation of these compounds, ensuring a robust and reproducible assessment of their anticancer potential.

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer activity of morpholine derivatives is diverse, stemming from their ability to be chemically modified to target specific molecular vulnerabilities in cancer cells. Below, we explore some of the most significant mechanisms of action.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[1] A number of morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.

  • Causality of Experimental Design: The rationale for targeting this pathway is its frequent activation in tumors through mutations in PIK3CA or loss of the tumor suppressor PTEN.[1] Morpholine derivatives have been synthesized to act as selective PI3Kα inhibitors or as dual PI3K/mTOR inhibitors.[1] The morpholine ring often occupies a key pocket in the ATP-binding site of these kinases, contributing to high-affinity binding.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P(T308) mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholine Morpholine Derivatives Morpholine->PI3K Inhibition Morpholine->mTORC1 Inhibition VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Morpholine Morpholine Derivatives Morpholine->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling and Inhibition by Morpholine Derivatives.

Topoisomerase II Inhibition

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Topoisomerase II is a well-established target for cancer chemotherapy. Certain novel substituted morpholine derivatives have been shown to act as Topoisomerase II inhibitors. [2]

  • Causality of Experimental Design: These compounds are designed to interfere with the enzyme's ability to cut and re-ligate DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis. Molecular docking studies have revealed that morpholine derivatives can form hydrogen bonds with critical amino acid residues in the active site of Topoisomerase II. [2]

Experimental Protocols: A Practical Guide to In Vitro Evaluation

The following protocols are designed to provide a robust framework for assessing the anticancer activity of novel morpholine derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [3]Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the morpholine derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for Pathway Modulation Analysis

Western blotting is used to detect specific proteins in a sample and can confirm the mechanism of action of the morpholine derivative.

Principle: This technique uses gel electrophoresis to separate proteins by size, followed by their transfer to a membrane and detection using specific antibodies.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the morpholine derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Summarizing Anticancer Efficacy

Quantitative data from in vitro assays should be presented in a clear and concise manner to allow for easy comparison of the efficacy of different morpholine derivatives.

CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference
Derivative M5 MDA-MB-231 (Breast)81.92 µg/mL[2]
Derivative M2 MDA-MB-231 (Breast)88.27 µg/mL[2]
Compound 5h HT-29 (Colon)0.049[3]
Compound 5j HT-29 (Colon)0.098[3]
Compound 5c HT-29 (Colon)0.915[3]

Conclusion and Future Directions

The morpholine scaffold has proven to be a versatile and valuable component in the design of novel anticancer agents. The derivatives discussed herein demonstrate the potential to target key oncogenic pathways with high potency and selectivity. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring novel molecular targets for morpholine-based inhibitors and investigating their potential in combination therapies will be crucial for advancing these promising compounds towards clinical application.

References

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Vertex AI Search.
  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. (2010). PubMed.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). PMC - PubMed Central.
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). PMC - NIH.

Sources

Method

The Enigmatic Potential of 3-Morpholin-4-yl-3-oxopropanethioamide in Neuroscience: A Research Framework

Senior Application Scientist Note: An exhaustive review of the current scientific literature reveals that 3-Morpholin-4-yl-3-oxopropanethioamide is a novel chemical entity with no established applications or published re...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: An exhaustive review of the current scientific literature reveals that 3-Morpholin-4-yl-3-oxopropanethioamide is a novel chemical entity with no established applications or published research within the field of neuroscience. Its biological activity and potential as a therapeutic agent remain uncharacterized.

This document, therefore, serves not as a conventional application note on a known substance, but as a forward-looking, detailed framework for the initial scientific investigation of this and similar morpholine thioamide derivatives. For researchers, scientists, and drug development professionals, the following sections outline a logical, evidence-based pathway to elucidate the potential neuropharmacological profile of such a compound. We will leverage established principles of medicinal chemistry and neuroscience research to construct a hypothetical, yet scientifically rigorous, investigative protocol.

Part 1: Deconstructing the Scaffold: Why Morpholine Thioamides Warrant Investigation

The chemical structure of 3-Morpholin-4-yl-3-oxopropanethioamide presents two key pharmacophores of significant interest in medicinal chemistry: the morpholine ring and a thioamide group.

The Morpholine Moiety: A Privileged Structure in CNS Drug Discovery

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. It is considered a "privileged" scaffold in drug design for several reasons. The presence of a weakly basic nitrogen atom gives the ring a pKa value close to the pH of blood, which can enhance aqueous solubility and improve pharmacokinetic properties.[1] This feature is particularly advantageous for central nervous system (CNS) drug candidates, as it can contribute to the crucial ability to cross the blood-brain barrier.[1] The morpholine ring's flexible conformation allows it to engage in various hydrophilic and lipophilic interactions with biological targets.[1]

The Thioamide Group: A Bioisostere with Unique Properties

The replacement of an amide's carbonyl oxygen with sulfur results in a thioamide. This substitution can dramatically alter a molecule's properties. Thioamides can act as bioisosteres of amides, maintaining a similar spatial arrangement while offering different electronic and hydrogen-bonding characteristics. This can lead to enhanced binding affinity for target proteins and improved metabolic stability.[2] Notably, morpholine derivatives incorporating a thioamide group have been identified as inhibitors of Beta-secretase 1 (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease.[1]

Part 2: A Hypothetical Research Workflow for Novel Neuroactive Compounds

The following is a proposed multi-stage research plan to systematically evaluate the neuroscience applications of a novel compound like 3-Morpholin-4-yl-3-oxopropanethioamide.

Stage 1: In Silico and Physicochemical Profiling

The initial phase involves computational and laboratory-based characterization to predict potential biological targets and assess drug-like properties.

Protocol 1: Computational Target Prediction

  • Ligand Preparation: Generate a 3D structure of 3-Morpholin-4-yl-3-oxopropanethioamide and optimize its geometry using computational chemistry software.

  • Similarity-Based Screening: Employ 2D and 3D similarity search algorithms against databases of known bioactive compounds (e.g., ChEMBL, DrugBank).[3] This can identify known drugs or probes with structural similarities, suggesting potential targets.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the compound's key chemical features and screen it against a database of protein structures.

  • Reverse Docking: Dock the 3D structure of the compound into the binding sites of a wide array of CNS-related protein targets (e.g., GPCRs, ion channels, enzymes, transporters).[4] Prioritize targets based on docking scores and binding pose analysis.

cluster_0 In Silico Target Prediction ligand 3D Structure of 3-Morpholin-4-yl-3-oxopropanethioamide sim_screen 2D/3D Similarity Screening ligand->sim_screen pharm_model Pharmacophore Modeling ligand->pharm_model rev_dock Reverse Molecular Docking ligand->rev_dock target_list Prioritized List of Potential CNS Targets sim_screen->target_list pharm_model->target_list rev_dock->target_list

Caption: In silico workflow for target identification.

Table 1: Key Physicochemical Parameters for CNS Drug Candidates

ParameterDesired Range for CNS DrugsRationale
Molecular Weight (MW) < 450 DaFacilitates passive diffusion across the blood-brain barrier.
LogP 1.5 - 3.5Optimal balance of lipid and aqueous solubility for BBB penetration.
Topological Polar Surface Area (TPSA) < 90 ŲLower TPSA is correlated with better brain permeability.
Aqueous Solubility > 60 µMSufficient solubility for formulation and absorption.
pKa 7.5 - 10.5 (for a base)A basic pKa can aid in BBB penetration.
Stage 2: In Vitro Validation and Mechanism of Action

Based on the prioritized targets from Stage 1, a series of in vitro assays should be conducted to confirm binding and functional activity.

Protocol 2: Primary Target Binding and Functional Assays (Hypothetical Target: BACE-1)

  • Binding Assay: Perform a competitive binding assay using a fluorescently labeled BACE-1 substrate to determine the binding affinity (Kᵢ) of 3-Morpholin-4-yl-3-oxopropanethioamide.

  • Enzyme Inhibition Assay: Utilize a FRET-based enzymatic assay to measure the half-maximal inhibitory concentration (IC₅₀) of the compound against BACE-1 activity.

  • Cell-Based Assay: Treat a neuronal cell line (e.g., SH-SY5Y) overexpressing the amyloid precursor protein (APP) with varying concentrations of the compound.

  • Quantify Aβ Peptides: Measure the levels of Aβ40 and Aβ42 peptides in the cell culture medium using ELISA to confirm target engagement in a cellular context.

cluster_1 BACE-1 Inhibition Pathway app Amyloid Precursor Protein (APP) sAPPb sAPPβ app->sAPPb Cleavage by BACE-1 c99 C99 Fragment app->c99 Cleavage by BACE-1 bace1 BACE-1 gamma_secretase γ-Secretase abeta Aβ Peptides (Aβ40, Aβ42) c99->abeta Cleavage by γ-Secretase plaques Amyloid Plaques (Alzheimer's Disease) abeta->plaques compound 3-Morpholin-4-yl- 3-oxopropanethioamide compound->bace1 Inhibition

Caption: Hypothetical inhibition of the amyloidogenic pathway.

Stage 3: In Vivo Pharmacokinetics and Efficacy

If in vitro studies demonstrate promising activity, the investigation should proceed to animal models to assess the compound's behavior in a living system.

Protocol 3: Preliminary In Vivo Evaluation

  • Pharmacokinetic (PK) Study: Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous and oral routes. Collect blood and brain tissue samples at multiple time points to determine key PK parameters, including half-life, clearance, volume of distribution, oral bioavailability, and brain-to-plasma ratio.

  • Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to determine the highest dose that does not cause significant adverse effects.

  • Preliminary Efficacy Study: In a relevant animal model of a neurological disorder (e.g., a transgenic mouse model of Alzheimer's disease), administer the compound at a safe and effective dose. Assess relevant behavioral and/or biomarker endpoints.

Part 3: Trustworthiness and Self-Validation

Each stage of this proposed workflow incorporates self-validating steps. For instance, an in silico prediction is validated by an in vitro binding assay. An in vitro functional assay is then validated by a cell-based assay that measures a downstream biological effect. Finally, the in vitro and cellular data are validated by in vivo studies that assess the compound's effects in a complex biological system. This iterative process of hypothesis generation and experimental validation is fundamental to ensuring the trustworthiness of the research findings.

Conclusion

While 3-Morpholin-4-yl-3-oxopropanethioamide is currently an unknown quantity in neuroscience, its chemical structure suggests a potential for biological activity. The morpholine and thioamide moieties are well-regarded pharmacophores that have been successfully incorporated into CNS-active compounds. The comprehensive, multi-stage research framework outlined above provides a robust and scientifically sound pathway for elucidating the neuropharmacological profile of this and other novel chemical entities. By progressing from computational prediction to in vitro validation and in vivo assessment, researchers can systematically uncover the potential of such compounds to become next-generation therapeutics for neurological disorders.

References

Sources

Application

Application Notes and Protocols: 3-Morpholin-4-yl-3-oxopropanethioamide as a Novel Antimicrobial Agent

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel chemical entities with potent antimicrobial properties. This document provides a detailed technical guide f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel chemical entities with potent antimicrobial properties. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the investigation of 3-Morpholin-4-yl-3-oxopropanethioamide as a promising antimicrobial agent. We present a putative synthesis pathway, explore its potential multi-target mechanism of action, and provide comprehensive, step-by-step protocols for its in vitro evaluation. This guide is designed to be a practical resource, grounding experimental procedures in established scientific principles to ensure robust and reproducible results.

Introduction: The Therapeutic Potential of Thioamide-Morpholine Conjugates

3-Morpholin-4-yl-3-oxopropanethioamide is a synthetic compound that strategically combines two pharmacologically significant moieties: a thioamide group and a morpholine ring. Thioamides are a known class of compounds with diverse biological activities, including well-established antitubercular agents like ethionamide, which act as prodrugs requiring bioactivation to inhibit essential cellular processes.[1][2] The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance solubility, metabolic stability, and target affinity.[3] Recent studies have highlighted that the morpholine moiety itself can contribute to antimicrobial efficacy, potentially by disrupting bacterial membranes or other cellular functions.[3][4][5]

The conjugation of these two groups in 3-Morpholin-4-yl-3-oxopropanethioamide presents a compelling hypothesis: a dual-action antimicrobial agent that may exhibit broad-spectrum activity and a lower propensity for resistance development. This document outlines the foundational methodologies required to investigate this hypothesis.

Synthesis and Characterization

Protocol 2.1: Proposed Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide

This proposed two-step synthesis involves the formation of an intermediate amide followed by thionation.

Step 1: Synthesis of 3-morpholino-3-oxopropanamide

  • To a solution of morpholine (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add malonyl chloride (1.1 equiv.) dropwise at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-morpholino-3-oxopropanamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Thionation to yield 3-Morpholin-4-yl-3-oxopropanethioamide

  • Dissolve the purified 3-morpholino-3-oxopropanamide (1.0 equiv.) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equiv.) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the final compound, 3-Morpholin-4-yl-3-oxopropanethioamide.

Characterization: The final product should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Proposed Mechanism of Action

The unique structure of 3-Morpholin-4-yl-3-oxopropanethioamide suggests a potential multi-target mechanism of action, which is a highly desirable attribute for new antimicrobial agents as it can circumvent existing resistance pathways.

  • Thioamide Bioactivation: Similar to other thioamide-containing drugs, the thioamide group may undergo bioactivation within the microbial cell.[1][2] This is often mediated by bacterial flavin monooxygenases, which oxidize the sulfur atom, leading to the formation of reactive electrophilic intermediates.[1] These intermediates can then covalently modify essential enzymes or nucleotides, disrupting critical metabolic pathways such as cell wall synthesis or DNA replication.

  • Membrane Disruption & ROS Production: The morpholine moiety, coupled with the overall lipophilicity of the molecule, may facilitate its interaction with and disruption of the bacterial cell membrane.[3] This can lead to increased membrane permeability, leakage of intracellular components, and dissipation of the proton motive force. Furthermore, disruption of membrane integrity and electron transport chains can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[3]

  • Enzyme Inhibition: The compound could directly inhibit key bacterial enzymes. For instance, some morpholine derivatives have been shown to act as adjuvants by interacting with allosteric sites on proteins like Penicillin-Binding Protein 2a (PBP2a) in MRSA, thereby overcoming resistance.[4]

G cluster_0 Microbial Cell Compound 3-Morpholin-4-yl- 3-oxopropanethioamide Bioactivation Bioactivation (e.g., by Flavin Monooxygenase) Compound->Bioactivation Thioamide Moiety Membrane Cell Membrane Disruption Compound->Membrane Morpholine Moiety & Lipophilicity ReactiveIntermediate Reactive Electrophilic Intermediate Bioactivation->ReactiveIntermediate EnzymeTarget Enzyme Inhibition (e.g., Mycolic Acid Synthesis) ReactiveIntermediate->EnzymeTarget CellDeath Cell Death EnzymeTarget->CellDeath ROS ROS Production Membrane->ROS Membrane->CellDeath ROS->CellDeath

Caption: Proposed multi-target antimicrobial mechanism of action.

In Vitro Antimicrobial Susceptibility Testing

A critical step in evaluating any new antimicrobial agent is to determine its spectrum of activity and potency. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure data comparability. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and can be extended to determine the Minimum Bactericidal Concentration (MBC).[3]

Workflow for Antimicrobial Evaluation

G Prep Prepare Stock Solution of Test Compound SerialDilution Perform 2-Fold Serial Dilutions in 96-Well Plate Prep->SerialDilution Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC PlateMBC Plate Aliquots from Clear Wells onto Agar Plates ReadMIC->PlateMBC IncubateMBC Incubate Agar Plates at 37°C for 24 hours PlateMBC->IncubateMBC ReadMBC Read MBC: Lowest concentration resulting in ≥99.9% killing IncubateMBC->ReadMBC

Caption: Experimental workflow for MIC and MBC determination.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Preparation of Test Compound: Prepare a stock solution of 3-Morpholin-4-yl-3-oxopropanethioamide in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Preparation of Inoculum: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate. The final volume in each well before inoculation should be 100 µL.

  • Controls:

    • Positive Control: Wells containing broth and microbial inoculum (no compound).

    • Negative Control: Wells containing broth only (no inoculum).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Illustrative Data and Interpretation

The following table presents hypothetical MIC and MBC data for 3-Morpholin-4-yl-3-oxopropanethioamide against a panel of clinically relevant microorganisms. This data is for illustrative purposes, based on activities reported for structurally related morpholine and thioamide derivatives.[6][7]

MicroorganismStrain (ATCC)TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213Gram-positive8162Bactericidal
Staphylococcus aureus (MRSA)43300Gram-positive16322Bactericidal
Enterococcus faecalis29212Gram-positive16644Bacteriostatic
Escherichia coli25922Gram-negative32>128>4Bacteriostatic
Pseudomonas aeruginosa27853Gram-negative64>128>2Bacteriostatic
Candida albicans90028Fungus (Yeast)16322Fungicidal

Interpretation of MBC/MIC Ratio:

  • ≤ 4: The agent is considered bactericidal/fungicidal.

  • > 4: The agent is considered bacteriostatic/fungistatic.

These illustrative results suggest that 3-Morpholin-4-yl-3-oxopropanethioamide could be a potent bactericidal agent against Gram-positive bacteria, including resistant strains like MRSA, and also possess fungicidal activity. Its efficacy against Gram-negative bacteria appears to be more limited, which could be due to the outer membrane acting as a permeability barrier.

Conclusion and Future Directions

3-Morpholin-4-yl-3-oxopropanethioamide represents a promising scaffold for the development of new antimicrobial agents. Its hybrid structure holds the potential for a multi-target mechanism of action that could be effective against drug-resistant pathogens. The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this and similar compounds.

Future research should focus on:

  • Confirming the proposed synthesis and performing extensive characterization.

  • Conducting detailed mechanistic studies to elucidate the precise mode of action.

  • Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.

  • Performing in vivo efficacy studies in animal models of infection.

  • Exploring structure-activity relationships (SAR) by synthesizing and testing analogues to optimize potency and spectrum.

References

  • Title: Bioactivation of antituberculosis thioamide and thiourea prodrugs by bacterial and mammalian flavin monooxygenases Source: PubMed URL: [Link]

  • Title: Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria Source: PubMed URL: [Link]

  • Title: Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection Source: PubMed Central URL: [Link]

  • Title: Efficient analoging around ethionamide to explore thioamides bioactivation pathways triggered by boosters in Mycobacterium tuberculosis Source: PubMed URL: [Link]

  • Title: Exploring Novel Antimicrobial Agents from Morpholine Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus Source: PubMed Central URL: [Link]

  • Title: Antimicrobial activity of morpholine derivatives 3-6. Source: ResearchGate URL: [Link]

Sources

Method

experimental design for 3-Morpholin-4-yl-3-oxopropanethioamide studies

An Application Guide for the Preclinical Evaluation of 3-Morpholin-4-yl-3-oxopropanethioamide Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive experimental framework for t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Evaluation of 3-Morpholin-4-yl-3-oxopropanethioamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the initial investigation of 3-Morpholin-4-yl-3-oxopropanethioamide, a novel small molecule featuring a morpholine ring and a thioamide functional group. Recognizing the therapeutic potential suggested by these structural motifs, this guide presents a tiered, logic-driven approach to its preclinical evaluation. We move from fundamental physicochemical characterization to robust in vitro enzyme and cell-based assays, culminating in foundational in vivo assessments. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically uncover the pharmacological profile of this and similar candidate compounds.

Introduction and Rationale

The compound 3-Morpholin-4-yl-3-oxopropanethioamide (PubChem CID: 1493878) is a synthetic molecule of interest due to its hybrid structure.[1] It incorporates two key pharmacophores:

  • The Morpholine Ring: A heterocyclic moiety frequently found in bioactive molecules, often improving aqueous solubility and metabolic stability, and contributing to a wide range of biological activities including anticancer and antimicrobial effects.[2][3] The morpholine scaffold is considered a "privileged structure" in medicinal chemistry.[2]

  • The Thioamide Group: A bioisostere of the common amide bond. Replacing the carbonyl oxygen with sulfur alters the electronic and steric properties, which can enhance target affinity, improve metabolic stability, and confer unique biological activities.[4] Thioamide-containing natural products have demonstrated potent antibacterial activity, for instance, by inhibiting DNA gyrase.[5]

Given this structural composition, it is hypothesized that 3-Morpholin-4-yl-3-oxopropanethioamide may possess activity as an enzyme inhibitor or an antimicrobial agent. The following experimental cascade is designed to systematically test these hypotheses.

Molecular Structure
PropertyValue
Molecular Formula C₇H₁₂N₂O₂S
Molecular Weight 188.25 g/mol
SMILES C1COCCN1C(=O)CC(=S)N
InChIKey WNKGERRTWOSDEM-UHFFFAOYSA-N

(Data sourced from PubChem CID: 1493878)[1]

Foundational Physicochemical and Analytical Protocols

Before biological evaluation, it is critical to understand the compound's basic properties. These experiments ensure that subsequent assays are designed with appropriate solvent systems and that the compound can be reliably quantified.

Protocol 2.1: Aqueous Solubility and Stability Assessment

Objective: To determine the kinetic solubility of the test compound in aqueous buffer and assess its stability over a typical experiment duration.

Scientific Rationale: Poor solubility is a primary cause of artifactual results and poor reproducibility in biological assays. This protocol uses a nephelometric (light-scattering) method to quickly assess the point at which the compound precipitates. Stability is assessed to ensure the compound does not degrade in the assay medium over time, which would lead to an underestimation of its potency.

Materials:

  • 3-Morpholin-4-yl-3-oxopropanethioamide ("Test Compound")

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom plates

  • Nephelometer or plate reader capable of measuring absorbance at ~620 nm

  • HPLC-UV system

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new plate containing a larger volume (e.g., 98 µL) of PBS, pH 7.4. This maintains a constant final DMSO concentration (2% in this example).

  • Solubility Measurement:

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure turbidity using a nephelometer or by reading absorbance at 620 nm.

    • The kinetic solubility limit is the highest concentration that does not show a significant increase in signal compared to the buffer-only control.

  • Stability Assessment (HPLC):

    • Prepare two samples of the Test Compound in the final assay buffer (e.g., PBS with 1% DMSO) at a concentration below its solubility limit (e.g., 20 µM).

    • Analyze one sample immediately via HPLC-UV (Time = 0).

    • Incubate the second sample under typical assay conditions (e.g., 37°C for 24 hours).

    • Analyze the incubated sample via HPLC-UV.

    • Calculate stability as: (Peak Area at 24h / Peak Area at 0h) * 100%.

Self-Validation System:

  • Positive Control (Precipitation): A known poorly soluble compound (e.g., Nifedipine).

  • Negative Control (Soluble): A known highly soluble compound (e.g., Acetaminophen).

  • Vehicle Control: PBS with the same final DMSO concentration as the test wells.

Tier 1: In Vitro Enzymatic Screening

The thioamide moiety is a known pharmacophore for enzyme inhibition.[5][6] Therefore, the first tier of biological assessment involves screening against a representative enzyme class to determine if the compound has inhibitory activity at the molecular level.

G start Prepare Compound Stock protocol_activity Protocol 3.1: Enzyme Activity Assay (Varying Inhibitor Conc.) start->protocol_activity Dilute to test concentrations protocol protocol decision decision endpoint endpoint stop stop decision_ic50 IC50 < 50 µM? protocol_activity->decision_ic50 Calculate % Inhibition decision_ic50->stop No protocol_moi Protocol 3.2: Mode of Inhibition Study (Varying Substrate & Inhibitor Conc.) decision_ic50->protocol_moi Yes protocol_moi->endpoint Determine Ki and MOA G start Select Relevant Cell Line (e.g., Cancer, Bacterial) protocol_cyto Protocol 4.1: Cytotoxicity Assay (MTT) (Determine CC50) start->protocol_cyto Seed cells protocol protocol decision decision endpoint endpoint stop stop decision_window Therapeutic Window > 10? (CC50 / IC50) protocol_cyto->decision_window Calculate Therapeutic Window decision_window->stop No (General Toxicity) protocol_pheno Protocol 4.2: Phenotypic/Mechanistic Assay (e.g., Reporter Assay, Apoptosis Assay) decision_window->protocol_pheno Yes protocol_pheno->endpoint Confirm Cellular Activity & MoA

Caption: Tier 2 Workflow for Cell-Based Assay Cascade.

Protocol 4.1: General Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of the Test Compound that reduces the viability of a cultured cell line by 50% (CC₅₀).

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a robust measure of cytotoxicity. This is essential for distinguishing between targeted pharmacological effects and non-specific toxicity.

Materials:

  • Human cell line (e.g., HeLa for cancer, HEK293 for general toxicity)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test Compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the Test Compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate at 570 nm.

  • Data Analysis:

    • Calculate percent viability for each concentration: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the CC₅₀ value.

Self-Validation System:

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Negative (Vehicle) Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This defines 100% viability.

  • Blank Control: Wells with medium but no cells, to determine background absorbance.

Data Presentation:

CompoundCell LineCC₅₀ (µM) [95% CI]
Test CompoundHeLa[Calculated Value]
DoxorubicinHeLa[Literature Value]

Tier 3: Preliminary In Vivo Assessment

Positive and selective results from in vitro studies justify progression to preliminary animal studies. The initial in vivo experiment is typically a dose-range finding or Maximum Tolerated Dose (MTD) study. [7]This is a critical step for designing future efficacy studies. [8][9]

G start Formulate Compound in Vehicle protocol_mtd Protocol 5.1: Maximum Tolerated Dose (MTD) Study start->protocol_mtd Select Animal Model (e.g., C57BL/6 Mice) protocol protocol decision decision endpoint endpoint decision_observe Monitor for 7-14 days: - Body Weight - Clinical Signs - Morbidity protocol_mtd->decision_observe Administer single escalating doses decision_observe->endpoint Determine MTD

Caption: Tier 3 Workflow for In Vivo MTD Study.

Protocol 5.1: Acute Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of 3-Morpholin-4-yl-3-oxopropanethioamide that can be administered to mice without causing unacceptable toxicity or >15-20% body weight loss.

Scientific Rationale: The MTD is essential for planning subsequent pharmacokinetic (PK) and efficacy studies. It establishes the upper limit of the therapeutic window in vivo and ensures animal welfare by preventing severe adverse effects in later experiments. This protocol uses a dose escalation design to efficiently identify the MTD.

Materials:

  • Healthy, 8-10 week old mice (e.g., C57BL/6 strain)

  • Test Compound

  • Appropriate vehicle for administration (e.g., Saline with 5% Tween® 80 and 5% DMSO)

  • Dosing syringes and needles (size appropriate for the route of administration)

  • Animal scale

Step-by-Step Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Dose Formulation: Prepare a series of dose formulations of the Test Compound in the chosen vehicle.

  • Group Assignment: Randomly assign animals to dose groups (e.g., n=3-5 mice per group), including a vehicle-only control group.

  • Dose Administration: Administer a single dose of the compound to each animal via the intended clinical route (e.g., intraperitoneal (IP) or oral gavage (PO)). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Monitoring: Observe the animals closely for the first few hours post-dosing for acute signs of toxicity. Record the following daily for 7-14 days:

    • Body Weight: A loss of >15-20% is a key sign of toxicity.

    • Clinical Signs: Note any changes in posture, activity, grooming, or behavior. Use a standardized scoring sheet.

    • Morbidity/Mortality: Record any instances of severe distress or death.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, irreversible or severe clinical signs, or body weight loss exceeding the predefined limit.

Self-Validation System:

  • Vehicle Control Group: This group receives only the vehicle and establishes the baseline for all measured parameters.

  • Clear Endpoints: Pre-defined humane endpoints (e.g., >20% weight loss, inability to ambulate) must be in place to ensure animal welfare.

  • Blinded Observation: Whenever possible, the technician recording clinical signs should be blinded to the treatment groups to reduce bias.

Conclusion and Future Directions

This guide outlines a systematic, tiered approach for the initial characterization of 3-Morpholin-4-yl-3-oxopropanethioamide. By progressing logically from physicochemical properties to in vitro and in vivo studies, researchers can efficiently generate a foundational dataset. Positive results from this cascade—specifically, potent enzymatic inhibition (low µM IC₅₀), a significant therapeutic window (CC₅₀/IC₅₀ > 10), and an acceptable in vivo safety profile (MTD)—would provide a strong rationale for advancing the compound into more complex studies, including mechanism-of-action elucidation, pharmacokinetic profiling, and disease-specific efficacy models.

References

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Application

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 3-Morpholin-4-yl-3-oxopropanethioamide

Introduction The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to the favorable physicochemical and pharmacokinetic properties it imparts.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to the favorable physicochemical and pharmacokinetic properties it imparts.[1][2] Morpholine-containing compounds have been successfully developed as inhibitors of critical cellular signaling proteins, particularly protein kinases, which are key targets in oncology.[2][3] The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2]

This application note presents a comprehensive, albeit hypothetical, framework for conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors, using 3-Morpholin-4-yl-3-oxopropanethioamide as a representative test compound. The structural features of this molecule, combining a morpholine moiety with a thioamide group—a functional group also found in biologically active compounds, including kinase inhibitors—suggest its potential as a starting point for discovering inhibitors of the PI3K/Akt/mTOR pathway.[3][4]

Herein, we propose a robust HTS protocol targeting PI3Kα, a frequently mutated isoform in human cancers. The assay is based on the fluorescence polarization (FP) principle, a homogenous and sensitive method well-suited for HTS.[5][6] This guide provides detailed methodologies for the primary screen, confirmatory assays, and data analysis, designed to be a self-validating system for researchers in drug discovery.

Scientific Rationale and Assay Principle

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are a major class of drug targets.[7][8] The proposed HTS campaign focuses on identifying inhibitors of PI3Kα. The assay leverages the principles of fluorescence polarization (FP). In an FP assay, a fluorescently labeled molecule (tracer) is excited with plane-polarized light. The degree of polarization of the emitted light is inversely proportional to the molecule's rotation speed in solution. A small, rapidly tumbling tracer will depolarize the light, resulting in a low FP signal. When the tracer binds to a larger molecule, such as a protein, its rotation slows significantly, leading to a higher FP signal.[5][6]

In this proposed assay, a fluorescently labeled ATP analog will serve as the tracer. In the absence of an inhibitor, the tracer will bind to the kinase's ATP-binding pocket, resulting in a high FP signal. A small molecule inhibitor that successfully competes with the tracer for binding to the kinase will displace it, causing the tracer to tumble freely in solution and consequently decrease the FP signal. This change in polarization provides a direct measure of the compound's inhibitory activity.

High-Throughput Screening Workflow

The screening process is designed as a multi-stage funnel to efficiently identify and validate true positive hits while eliminating false positives and experimental artifacts.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization Primary_Screen Primary HTS of Compound Library (Single Concentration, e.g., 10 µM) Data_Analysis_1 Data Analysis: Calculate % Inhibition & Z'-factor Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification (e.g., >50% Inhibition) Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Assay (8-point curve) Hit_Identification->Dose_Response Confirmed Hits Counter_Screen Counter-Screen (Assay Interference) Hit_Identification->Counter_Screen Confirmed Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo) IC50_Determination->Orthogonal_Assay Potent Hits Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Potency Assay Selectivity_Profiling->Cell_Based_Assay PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Test_Compound 3-Morpholin-4-yl-3-oxopropanethioamide Test_Compound->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Data Summary

The following table outlines the key parameters and acceptance criteria for the proposed HTS assay.

ParameterDescriptionAcceptance Criteria
Assay Format Homogeneous Fluorescence Polarization384-well plate format
Target Recombinant Human PI3Kα-
Test Compound Conc. 10 µM for primary screen-
Positive Control Known PI3Kα inhibitor (e.g., Alpelisib)Should yield >80% inhibition
Negative Control DMSOShould yield ~0% inhibition
Z'-Factor Statistical measure of assay quality≥ 0.5
Hit Criterion Threshold for primary hit selection>50% Inhibition
Confirmation 8-point dose-response curveIC₅₀ < 10 µM

Conclusion

This application note provides a detailed and scientifically grounded protocol for a high-throughput screening campaign to identify potential inhibitors of PI3Kα, using 3-Morpholin-4-yl-3-oxopropanethioamide as a conceptual starting point. By employing a robust fluorescence polarization assay and a stringent multi-stage validation process, this workflow is designed to maximize the chances of discovering novel, potent, and selective kinase inhibitors. The principles and methodologies described herein are broadly applicable to HTS campaigns targeting other kinase enzymes and serve as a valuable guide for researchers in the field of drug discovery.

References

  • Bantscheff, M., & Drewes, G. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Zhao, H., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ACS Omega, 6(12), 8256-8264. [Link]

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  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

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  • Suthar, S. K., et al. (2023). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic & Medicinal Chemistry, 82, 117220. [Link]

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  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

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  • Kumar, D., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(23), 13985-13998. [Link]

  • Syla, G. H., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(21), 7393. [Link]

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Method

Application Notes and Protocols for In Vitro Delivery of 3-Morpholin-4-yl-3-oxopropanethioamide

Introduction: Navigating the In Vitro Delivery of a Novel Thioamide Compound The successful in vitro evaluation of any novel chemical entity hinges on a robust and reproducible delivery method. This is particularly true...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the In Vitro Delivery of a Novel Thioamide Compound

The successful in vitro evaluation of any novel chemical entity hinges on a robust and reproducible delivery method. This is particularly true for compounds like 3-Morpholin-4-yl-3-oxopropanethioamide, which incorporates both a thioamide group and a morpholine moiety. Thioamides, as isosteres of amides, present unique physicochemical properties that can influence their solubility, stability, and interaction with cellular systems.[1][2][3] The morpholine group, a common scaffold in medicinal chemistry, can also impact the compound's polarity and biological activity.[4][5][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vitro delivery of 3-Morpholin-4-yl-3-oxopropanethioamide. The protocols detailed herein are designed to ensure maximal compound bioavailability in cell-based assays while minimizing artifacts from the delivery vehicle. By understanding the causality behind each experimental choice, from solvent selection to the implementation of proper controls, researchers can generate reliable and interpretable data.

Core Principles of In Vitro Compound Delivery

The primary challenge in delivering hydrophobic or poorly soluble compounds in aqueous cell culture media is preventing precipitation and ensuring a consistent concentration of the active compound is available to the cells. The following principles are fundamental to achieving this:

  • Solvent Selection: A suitable solvent must effectively dissolve the compound at a high concentration to create a stock solution, yet be miscible with the aqueous culture medium upon dilution.

  • Minimizing Vehicle-Induced Toxicity: The chosen solvent, or "vehicle," can have its own biological effects.[9][10] It is crucial to determine the maximum concentration of the vehicle that is non-toxic to the specific cell line being used.

  • The Imperative of Vehicle Controls: Every experiment must include a vehicle control group.[11][12] This group is treated with the same concentration of the solvent as the compound-treated groups, allowing for the differentiation of compound-specific effects from those of the vehicle.[13][14]

  • Serial Dilutions for Dose-Response Studies: To maintain a consistent final concentration of the vehicle across all experimental conditions, serial dilutions of the compound should be prepared in the neat solvent before final dilution into the culture medium.[15]

Physicochemical Considerations for 3-Morpholin-4-yl-3-oxopropanethioamide

While specific experimental data for 3-Morpholin-4-yl-3-oxopropanethioamide is not widely available, its structural components—a thioamide and a morpholine ring—provide insights into its likely properties.

PropertyImplication for In Vitro Delivery
Thioamide Group The replacement of the carbonyl oxygen with sulfur increases lipophilicity compared to the corresponding amide.[2][16] This suggests that the compound will likely have low aqueous solubility and require an organic solvent for initial dissolution.
Morpholine Moiety The morpholine ring is a polar heterocyclic amine, which may confer some degree of aqueous solubility. However, the overall solubility will be dictated by the interplay of all functional groups in the molecule.
Potential for Reactivity Thioamides can be more reactive than their amide counterparts.[3] It is important to consider the stability of the compound in solution over the duration of the experiment.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the steps for dissolving 3-Morpholin-4-yl-3-oxopropanethioamide and preparing working solutions for cell-based assays. The primary recommended solvent is Dimethyl Sulfoxide (DMSO) due to its broad utility as a solvent for organic compounds in biological research.[15]

Materials:

  • 3-Morpholin-4-yl-3-oxopropanethioamide (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out a precise amount of 3-Morpholin-4-yl-3-oxopropanethioamide.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • Gently vortex the tube until the compound is completely dissolved.[15] Visual inspection against a light source can confirm complete dissolution.

    • If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[15] Gentle warming to 37°C can also be attempted, but caution should be exercised as heat can degrade some compounds.[15]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[15]

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions via Serial Dilution:

    • For dose-response experiments, it is critical to perform serial dilutions of the high-concentration stock solution in 100% DMSO.[15] This ensures that when the working solutions are added to the cell culture medium, the final concentration of DMSO remains constant across all treatment groups.

    • Label a series of sterile microcentrifuge tubes for each desired concentration.

    • Prepare the serial dilutions as required for your experimental design (e.g., 2-fold or 10-fold dilutions). For each dilution step, transfer a defined volume of the higher concentration solution into a tube containing a defined volume of 100% DMSO and mix thoroughly.[15]

  • Dosing of Cell Cultures:

    • On the day of the experiment, thaw the required aliquots of the stock and working solutions.

    • Dilute the DMSO-based working solutions into pre-warmed cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration in the culture medium should ideally be kept at or below 0.5%, and for sensitive cell lines, at or below 0.1%.[12][15]

    • For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, a 10 mM stock solution would be diluted 1:1000 in the culture medium.

    • Mix the final treatment medium thoroughly before adding it to the cells.

Protocol 2: Determining Vehicle Cytotoxicity

Before initiating experiments with 3-Morpholin-4-yl-3-oxopropanethioamide, it is essential to determine the tolerance of your specific cell line to the solvent vehicle (DMSO).

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Anhydrous DMSO, cell culture grade

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density appropriate for your cell line and the duration of the assay. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

  • Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in complete culture medium to mirror the final concentrations that will be used in your compound screening experiments (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO. Include a "medium only" control group.

  • Incubation: Incubate the plate for the same duration as your planned compound treatment experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability (%) against the DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability compared to the "medium only" control should be considered the maximum allowable vehicle concentration for your future experiments.

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_control Control Arm compound Weigh Solid 3-Morpholin-4-yl-3-oxopropanethioamide stock Prepare 10 mM Stock in 100% DMSO compound->stock dmso Anhydrous DMSO dmso->stock aliquot Aliquot & Store at -20°C/-80°C stock->aliquot thaw Thaw Aliquots aliquot->thaw serial_dil Serial Dilutions in 100% DMSO thaw->serial_dil final_dil Dilute to Final Conc. in Culture Medium (e.g., to 0.1% DMSO) serial_dil->final_dil treat_cells Treat Cells final_dil->treat_cells analyze Analyze & Compare Results treat_cells->analyze Incubate & Assay dmso_control_prep Prepare Vehicle Control (Matching % DMSO in Medium) treat_control Treat Control Cells dmso_control_prep->treat_control treat_control->analyze Incubate & Assay

Caption: Workflow for preparing and delivering the compound.

Troubleshooting and Key Considerations

  • Compound Precipitation: If the compound precipitates upon dilution into the aqueous culture medium, consider preparing a more dilute intermediate stock solution in DMSO before the final dilution. Alternatively, investigate the use of other solvents or solubilizing agents, but be sure to perform vehicle toxicity testing for any new vehicle.

  • Inconsistent Results: Inconsistent results can arise from repeated freeze-thaw cycles of the stock solution. Always use fresh aliquots for each experiment. Ensure thorough mixing at each dilution step.

  • Vehicle Effects: Be aware that DMSO can have biological effects beyond overt toxicity, such as inducing cell differentiation or altering gene expression.[12] This underscores the critical importance of the vehicle control.

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently deliver 3-Morpholin-4-yl-3-oxopropanethioamide in vitro, paving the way for accurate and meaningful biological data.

References

  • Biology Stack Exchange. (2018). Why DMSO is used as a control?. Available from: [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 3-Morpholin-4-yl-3-oxopropanethioamide

Welcome to the technical support guide for 3-Morpholin-4-yl-3-oxopropanethioamide. This document is designed for researchers, chemists, and drug development professionals encountering solubility challenges with this comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Morpholin-4-yl-3-oxopropanethioamide. This document is designed for researchers, chemists, and drug development professionals encountering solubility challenges with this compound. We will explore the underlying physicochemical principles and provide a series of troubleshooting guides and advanced protocols to systematically improve its aqueous solubility for a range of experimental applications.

Overview: Understanding the Molecule

3-Morpholin-4-yl-3-oxopropanethioamide (PubChem CID: 1493878) is a small molecule featuring a morpholine ring, an amide, and a terminal thioamide group.[1] Its structure presents both hydrophilic (morpholine, amide/thioamide groups) and potentially lipophilic characteristics, which can lead to complex solubility behavior. Poor aqueous solubility is a major hurdle in drug development, often leading to low or variable bioavailability and hindering the translation from promising in vitro results to in vivo efficacy.[2][3]

This guide provides a logical, stepwise approach to tackling these challenges, from initial screening solutions to more advanced formulation strategies.

Part 1: Initial Assessment & Frequently Asked Questions

This section addresses the foundational questions researchers face when first working with 3-Morpholin-4-yl-3-oxopropanethioamide.

FAQ: What are the key structural features of this compound that influence its solubility?

The solubility of 3-Morpholin-4-yl-3-oxopropanethioamide is governed by a balance of its functional groups:

  • Morpholine Ring: The oxygen and nitrogen atoms in the morpholine ring are capable of forming hydrogen bonds with water. The tertiary amine nitrogen is basic and can be protonated at acidic pH, which typically increases aqueous solubility.

  • Thioamide Group: The thioamide group is a key feature. Compared to a standard amide, the thioamide N-H group is more acidic, and the sulfur is a weaker hydrogen bond acceptor than an oxygen atom.[4] This can influence crystal lattice packing and interactions with water.

  • Predicted Lipophilicity (XlogP): The predicted XlogP value is -1.0, suggesting the compound is inherently more hydrophilic than lipophilic.[1] However, strong intermolecular forces in the solid state (crystal lattice energy) can still lead to poor aqueous solubility despite a favorable LogP.

FAQ: How do I perform a reliable baseline solubility measurement?

A consistent baseline is critical before attempting any enhancement techniques. We recommend a shake-flask method to determine thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation: Add an excess amount of 3-Morpholin-4-yl-3-oxopropanethioamide (e.g., 5-10 mg) to a known volume of your aqueous medium (e.g., 1 mL of deionized water or phosphate-buffered saline, PBS) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved particles.

  • Sampling & Dilution: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Express the result in mg/mL or µg/mL.

Part 2: Troubleshooting Guide for Common Solubility Issues

This section provides direct solutions to the most common problem: getting the compound into solution for initial experiments.

Issue: My compound is "practically insoluble" in my aqueous assay buffer.

For many new chemical entities, aqueous solubility can be less than 100 µg/mL, classifying them as practically insoluble.[3] For initial in vitro screens, simple and rapid methods are required.

Solution A: pH Modification

Causality: The solubility of ionizable compounds is highly dependent on pH.[5] 3-Morpholin-4-yl-3-oxopropanethioamide has two key ionizable sites: the basic morpholine nitrogen and the acidic thioamide N-H proton.[4]

  • At acidic pH (below the pKa of the morpholine nitrogen), the compound will become protonated and form a cationic salt, which is expected to have significantly higher aqueous solubility.

  • At alkaline pH , the more acidic thioamide N-H may be deprotonated, forming an anionic species, which could also increase solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers spanning a pH range from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10).

  • Using the thermodynamic solubility protocol described above, determine the compound's solubility in each buffer.

  • Plot the measured solubility (on a log scale) against the pH of the buffer.

  • Identify the pH range that provides the required solubility for your experiment, ensuring the pH itself does not interfere with your assay.

Data Presentation: pH-Solubility Data Log

Buffer pH Measured Solubility (µg/mL) Observations (e.g., clear solution, precipitate)
2.0
4.0
6.0
7.4

| 9.0 | | |

G cluster_workflow Workflow: pH-Solubility Profiling start Weigh excess compound into vials add_buffers Add buffers (pH 2-10) start->add_buffers equilibrate Equilibrate for 24-48h (Constant Temp.) add_buffers->equilibrate separate Centrifuge to separate solid from supernatant equilibrate->separate quantify Quantify supernatant concentration (e.g., HPLC) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining the pH-dependent solubility profile.

Solution B: Co-solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This makes the environment more favorable for dissolving non-polar or poorly water-soluble compounds by reducing the energy required to create a cavity for the solute molecule.[]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of the compound in 100% of each co-solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of aqueous buffers containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v DMSO in PBS).

  • Add a small aliquot of the concentrated stock solution to each co-solvent/buffer mixture to reach the desired final concentration.

  • Observe immediately for any precipitation ("kinetic solubility").

  • Incubate the samples for a set period (e.g., 2 hours) at the experimental temperature and observe again for any delayed precipitation.

Trustworthiness Check: Always run a vehicle control (buffer with the same percentage of co-solvent but no compound) in your biological assay. High concentrations of organic solvents like DMSO can be toxic to cells or inhibit enzyme activity. A final co-solvent concentration of <1% is generally recommended for cell-based assays.

Data Presentation: Co-solvent Solubility Comparison

Co-solvent % (v/v) in Buffer Max Achieved Solubility (µg/mL) Observations (Precipitation?)
DMSO 1%
DMSO 5%
Ethanol 1%
Ethanol 5%
PEG 400 5%

| PEG 400 | 10% | | |

Part 3: Advanced Formulation Strategies

When simple pH adjustments or low co-solvent percentages are insufficient, more advanced formulation strategies are necessary, particularly for in vivo studies or high-concentration dosing solutions.

FAQ: Standard solubilization methods are not working. How can I formulate the compound for preclinical studies?
Strategy 1: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like 3-Morpholin-4-yl-3-oxopropanethioamide, forming an inclusion complex.[] This complex shields the hydrophobic parts of the guest molecule from water, and the hydrophilic exterior of the cyclodextrin imparts high aqueous solubility to the entire complex.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for pharmaceutical applications.[12]

Experimental Protocol: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Add an excess amount of 3-Morpholin-4-yl-3-oxopropanethioamide to each solution.

  • Follow the thermodynamic solubility protocol (agitate for 24-48 hours, centrifuge, and quantify the supernatant).

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation binding constant.

G cluster_process Cyclodextrin Inclusion Complex Formation compound Poorly Soluble Compound (3-Morpholin-4-yl-3-oxopropanethioamide) plus + cyclodextrin Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Lipophilic Cavity) arrow complex Soluble Inclusion Complex

Caption: Encapsulation of a guest molecule within a cyclodextrin host.

Strategy 2: Amorphous Solid Dispersions

Causality: The crystalline form of a compound is a low-energy, stable state with poor solubility. By dispersing the compound at a molecular level within a hydrophilic polymer matrix, we can create an amorphous "solid dispersion".[13][14] This amorphous state is thermodynamically unstable and has a much higher apparent solubility and faster dissolution rate than the crystalline form.[15]

Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyethylene glycols (PEGs).[16]

Experimental Protocol: Lab-Scale Solvent Evaporation Method

  • Co-dissolution: Dissolve both 3-Morpholin-4-yl-3-oxopropanethioamide and a selected polymer carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or dichloromethane). A typical drug-to-polymer ratio to screen is 1:4 (w/w).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will deposit a thin film of the drug-polymer mixture on the flask wall.

  • Drying: Further dry the film under high vacuum for 24 hours to remove all residual solvent.

  • Collection: Scrape the resulting solid dispersion from the flask. The material should be a fine, amorphous powder.

  • Evaluation: Test the dissolution rate of the solid dispersion compared to the unformulated crystalline compound. A significant increase in the rate and extent of dissolution indicates successful formulation.

Part 4: Stability Considerations & Final Recommendations

FAQ: Are there any stability risks associated with these solubilization methods?

Yes. The thioamide functional group introduces specific stability concerns:

  • Epimerization: The Cα proton (on the carbon between the morpholine-amide carbonyl and the thioamide) is more acidic than in a typical amide.[4] Exposure to even moderately basic conditions (e.g., during pH adjustment or formulation with basic excipients) can lead to deprotonation and subsequent epimerization, which could affect biological activity.[17][18] It is crucial to monitor for chiral purity if this is a concern.

  • Hydrolysis: Like amides, thioamides can undergo hydrolysis, especially at extreme pH values (highly acidic or highly basic) and elevated temperatures.[19] When performing pH-solubility studies, it is wise to analyze the samples for degradation products.

Recommended Strategy Flowchart

The choice of strategy depends on your experimental needs. This decision tree provides a logical path forward.

G cluster_flowchart Solubility Enhancement Decision Tree start Goal: Solubilize Compound need What is the required concentration and application? start->need low_conc Low Conc. (<100 µM) for In Vitro Screening need->low_conc Low high_conc High Conc. (>1 mg/mL) for In Vivo / Preclinical need->high_conc High ph_adjust Attempt pH Adjustment (Acidic pH preferred for stability) low_conc->ph_adjust advanced Proceed to Advanced Formulation high_conc->advanced ph_ok Is solubility sufficient and pH compatible with assay? ph_adjust->ph_ok cosolvent Use Co-solvents (e.g., DMSO, PEG 400) Keep final % low (<1%) ph_ok->cosolvent No success Solution Found ph_ok->success Yes cosolvent_ok Is solubility sufficient? cosolvent->cosolvent_ok cosolvent_ok->success Yes fail Re-evaluate / Consider Alternative Strategy cosolvent_ok->fail No cyclo Cyclodextrin Complexation (e.g., HP-β-CD) Good for IV/oral solutions advanced->cyclo sdd Amorphous Solid Dispersion (e.g., with PVP, HPMCAS) Good for oral solid dosage advanced->sdd

Caption: Decision tree for selecting an appropriate solubility enhancement strategy.

References

  • Ansari, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link][9][10]

  • Bhalani, D. V., et al. (2022). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link][13]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link][6]

  • Ansari, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link][10]

  • Friesen, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Singh, J., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. [Link][14]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences. [Link][12]

  • Ahad, A., et al. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link][15]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Al-Zoubi, N., et al. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link][16]

  • Yadav, S. K., et al. (2023). A Comprehensive Review on Solid Dispersion Technique to Enhance the Solubility and Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharma Professional's Research. [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • Kumar, S., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • ScienceDirect. (n.d.). Co-solvent. ScienceDirect. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link][7]

  • In-Silico. (2025). Co-solvent: Significance and symbolism. In-Silico. [Link]

  • Mitchell, N. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry. [Link][4]

  • Kumar, P., & Mishra, B. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link][2]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link][5]

  • Wissner, R. F., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link][17]

  • Dev, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(morpholin-4-yl)-3-oxopropanethioamide. PubChem. [Link][1]

  • National Center for Biotechnology Information. (n.d.). N-(3-morpholin-4-yl-3-oxopropyl)-N-(pyridin-3-ylmethyl)acetamide. PubChem. [Link]

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link][18]

  • Wissner, R. F., et al. (2022). Incorporating Thioamides into Proteins by Native Chemical Ligation. Methods in Enzymology. [Link]

  • Chen, Y., et al. (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. PLOS ONE. [Link][3]

  • Tibbitt, M. W., et al. (2010). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part A. [Link][19]

Sources

Optimization

stability issues with 3-Morpholin-4-yl-3-oxopropanethioamide in solution

Welcome to the technical support center for 3-Morpholin-4-yl-3-oxopropanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Morpholin-4-yl-3-oxopropanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for the stability issues that may be encountered when working with this compound in solution.

Introduction to 3-Morpholin-4-yl-3-oxopropanethioamide Stability

3-Morpholin-4-yl-3-oxopropanethioamide belongs to the thioamide class of compounds. Thioamides are analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique chemical and physical properties, but it also introduces inherent stability challenges.[1] The thioamide bond is generally less stable than the corresponding amide bond and can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[2][3] Understanding the factors that influence the stability of 3-Morpholin-4-yl-3-oxopropanethioamide is crucial for obtaining reliable and reproducible experimental results.

This guide provides frequently asked questions (FAQs), a comprehensive troubleshooting guide, and detailed protocols to help you navigate the challenges of working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of 3-Morpholin-4-yl-3-oxopropanethioamide in solution?

A1: The stability of 3-Morpholin-4-yl-3-oxopropanethioamide in solution is primarily influenced by pH, solvent composition, temperature, and light exposure. Thioamides are known to be susceptible to hydrolysis, which can be catalyzed by both acids and bases.[2][4]

Q2: My solution of 3-Morpholin-4-yl-3-oxopropanethioamide has changed color (e.g., turned yellow). What does this indicate?

A2: A color change in your solution may indicate degradation of the compound. The thioamide functional group can undergo various reactions, including hydrolysis to the corresponding amide, which can lead to the formation of colored byproducts. It is recommended to prepare fresh solutions and to perform analytical checks (e.g., HPLC, LC-MS) to assess the purity of the solution if a color change is observed.

Q3: What is the expected degradation product of 3-Morpholin-4-yl-3-oxopropanethioamide in aqueous solutions?

A3: The most probable degradation product in aqueous solutions is the corresponding amide, 3-morpholino-3-oxopropanamide, formed through hydrolysis of the thioamide group. This reaction involves the replacement of the sulfur atom with an oxygen atom from water.

Q4: Which solvents are recommended for dissolving 3-Morpholin-4-yl-3-oxopropanethioamide to maximize its stability?

A4: For maximal stability, it is advisable to use aprotic organic solvents such as acetonitrile (ACN), dichloromethane (DCM), or ethyl acetate.[2] If a polar solvent is required, acetonitrile is generally a better choice than protic solvents like methanol or ethanol, which can act as nucleophiles and promote degradation.[2] If aqueous buffers are necessary for your experiment, it is crucial to control the pH and to use freshly prepared solutions.

Q5: How does pH affect the stability of 3-Morpholin-4-yl-3-oxopropanethioamide?

A5: Thioamides are generally most stable at a neutral pH. Both acidic and alkaline conditions can accelerate hydrolysis.[2] In alkaline media, the thioamide can be deprotonated, making it more susceptible to nucleophilic attack, leading to the formation of the corresponding amide.[2] Under strong acidic conditions, the thioamide can also undergo hydrolysis or other degradation pathways like chain scission.[5]

Q6: What are the recommended storage conditions for solutions of 3-Morpholin-4-yl-3-oxopropanethioamide?

A6: Solutions should be stored at low temperatures, ideally at -20°C or -80°C, to minimize the rate of degradation.[2] They should also be protected from light to prevent any potential photolytic degradation. It is always best practice to prepare solutions fresh whenever possible.

Troubleshooting Guide

This guide will help you identify and resolve common stability issues encountered during your experiments with 3-Morpholin-4-yl-3-oxopropanethioamide.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of the compound from solution. - Poor solubility in the chosen solvent.- Change in temperature affecting solubility.- Degradation leading to less soluble products.- Test solubility in a small scale first. Consider using a co-solvent system.- Ensure the storage temperature is appropriate to maintain solubility.- Prepare fresh solutions. Analyze the precipitate to identify if it is the parent compound or a degradant.
Inconsistent or poor experimental results. - Degradation of the compound in the experimental medium.- Inaccurate concentration due to degradation after solution preparation.- Prepare fresh solutions immediately before use.- Minimize the time the compound is in solution, especially in aqueous or protic solvents.- Verify the concentration and purity of the stock solution using analytical methods like HPLC or LC-MS.[6]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). - On-column degradation.- Degradation in the autosampler.- Hydrolysis or other degradation in the prepared solution.- Use a mobile phase with a neutral pH if possible.- Keep the autosampler temperature low.- Prepare samples immediately before injection. Analyze a freshly prepared standard to compare with the aged sample. Forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradants.[7][8]
Solution color changes over time. - Degradation of the thioamide moiety.- This is a strong indicator of instability. Discard the solution and prepare a fresh batch.- Store solutions protected from light and at low temperatures.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution of 3-Morpholin-4-yl-3-oxopropanethioamide in an aprotic organic solvent to maximize stability.

Materials:

  • 3-Morpholin-4-yl-3-oxopropanethioamide (solid)

  • Anhydrous acetonitrile (ACN) or dichloromethane (DCM)

  • Volumetric flask

  • Analytical balance

  • Argon or nitrogen gas (optional)

Procedure:

  • Accurately weigh the desired amount of 3-Morpholin-4-yl-3-oxopropanethioamide using an analytical balance.

  • Transfer the solid to a clean, dry volumetric flask.

  • Add a portion of the anhydrous solvent (ACN or DCM) to the flask and gently swirl to dissolve the compound completely. Sonication can be used if necessary, but avoid excessive heating.

  • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • (Optional) For extended storage, the headspace of the vial can be purged with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol provides guidance for preparing a working solution in an aqueous buffer, with an emphasis on minimizing degradation.

Materials:

  • Stock solution of 3-Morpholin-4-yl-3-oxopropanethioamide in a suitable organic solvent (see Protocol 1).

  • Aqueous buffer of choice (pH should be as close to neutral as possible).

  • Sterile microcentrifuge tubes or vials.

Procedure:

  • Equilibrate the stock solution and the aqueous buffer to room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.

  • In a sterile vial, add the required volume of the aqueous buffer.

  • While gently vortexing the buffer, add the calculated volume of the stock solution dropwise. This helps to prevent precipitation.

  • Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect your results.

  • Crucially, use this freshly prepared aqueous solution immediately. Do not store aqueous solutions of 3-Morpholin-4-yl-3-oxopropanethioamide for extended periods.

Visualizations

Potential Degradation Pathway

The following diagram illustrates the likely hydrolytic degradation of 3-Morpholin-4-yl-3-oxopropanethioamide to its corresponding amide.

G cluster_0 3-Morpholin-4-yl-3-oxopropanethioamide cluster_1 Degradation Product Thioamide 3-Morpholin-4-yl-3-oxopropanethioamide (Stable in Aprotic Solvents) Amide 3-Morpholino-3-oxopropanamide (Hydrolysis Product) Thioamide->Amide H₂O (Acid or Base Catalyzed)

Caption: Hydrolytic degradation of 3-Morpholin-4-yl-3-oxopropanethioamide.

Troubleshooting Workflow for Stability Issues

This workflow provides a systematic approach to diagnosing and resolving stability problems.

G start Inconsistent Experimental Results Observed check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution immediately before use. check_solution->prepare_fresh No check_solvent What is the solvent system? check_solution->check_solvent Yes prepare_fresh->check_solvent aqueous Aqueous or Protic Solvent check_solvent->aqueous Aqueous/Protic aprotic Aprotic Organic Solvent check_solvent->aprotic Aprotic minimize_time Minimize time in aqueous solution. Use immediately after preparation. aqueous->minimize_time switch_solvent Consider switching to an aprotic solvent like ACN or DCM for stock. aqueous->switch_solvent check_purity Analyze solution purity (e.g., HPLC, LC-MS) aprotic->check_purity minimize_time->check_purity degradation_confirmed Degradation Confirmed check_purity->degradation_confirmed Impurity > Threshold end Proceed with Experiment check_purity->end Purity Acceptable optimize_conditions Optimize storage and handling: - Store at -80°C - Protect from light - Use inert gas overlay degradation_confirmed->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

References

  • Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial to Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435. [Link]

  • Goldberg, J. M., et al. (2013). Thioamide Quenching of Fluorescent Probes through Photoinduced Electron Transfer: Mechanistic Studies and Applications. Journal of the American Chemical Society, 135(49), 18651–18658. [Link]

  • Zhang, P., et al. (2018). Base-Controlled Three-Component Reactions of Styrenes, Amines, and Sulfur for Selective Synthesis of Thioamides. The Journal of Organic Chemistry, 83(22), 14269–14276. [Link]

  • Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Omrani, R., et al. (2013). Stability of thioamides? ResearchGate. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793. [Link]

  • Alsante, K. M., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. Request PDF. [Link]

  • Petersson, E. J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ChemRxiv. [Link]

  • PubChem. (n.d.). 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. PubChem. [Link]

  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1143. [Link]

  • Gulea, M., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. [Link]

  • Al-Soud, Y. A., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PubMed Central. [Link]

  • PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. PubChem. [Link]

  • Conte, M., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Molecules, 28(3), 1365. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Kumar, V., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 164-184. [Link]

  • Wikipedia. (n.d.). Thioamide. Wikipedia. [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide

Welcome to the technical support guide for the synthesis and optimization of 3-Morpholin-4-yl-3-oxopropanethioamide. This document is designed for researchers, chemists, and drug development professionals who are utilizi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-Morpholin-4-yl-3-oxopropanethioamide. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile thioamide intermediate. Here, we provide in-depth, experience-driven guidance in a direct question-and-answer format to address common challenges and help you streamline your experimental workflow for maximum yield and purity.

Overview of the Synthesis

3-Morpholin-4-yl-3-oxopropanethioamide is a valuable building block in medicinal chemistry. Its synthesis is most efficiently achieved via a multi-component approach analogous to the Willgerodt-Kindler reaction.[1] This one-pot method involves the condensation of an active methylene compound (typically a cyanoacetamide derivative), a secondary amine (morpholine), and elemental sulfur.[2][3] The reaction's efficiency is highly dependent on carefully controlled parameters, which we will explore in detail.

The likely reaction pathway involves the initial formation of 2-cyano-N-(morpholin-4-yl)acetamide from a cyanoacetate precursor and morpholine. This intermediate then reacts with elemental sulfur, activated by the amine, to yield the final thioamide product.

Reaction_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product A Ethyl Cyanoacetate D 2-Cyano-N-(morpholin-4-yl)acetamide A->D + Morpholine (Amidation) B Morpholine B->D C Elemental Sulfur (S8) E 3-Morpholin-4-yl-3-oxopropanethioamide C->E D->E + Sulfur (S8) (Thionation)

Caption: General reaction pathway for the synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 3-Morpholin-4-yl-3-oxopropanethioamide?

The most robust and widely adopted method is a one-pot, three-component reaction involving an aldehyde or ketone, a secondary amine (morpholine), and elemental sulfur, which is a variation of the Willgerodt-Kindler reaction.[1][2] For this specific molecule, starting with 2-cyanoacetamide and reacting it with morpholine and sulfur in a suitable solvent like DMF or ethanol offers a direct and efficient route.

Q2: What are the critical starting materials and their required purity?

The key starting materials are:

  • Morpholine: Use at least 99% purity. It often acts as both reactant and base catalyst. Ensure it is free from significant water content.[4][5]

  • 2-Cyanoacetamide or Ethyl Cyanoacetate: These are the active methylene components. Use high-purity grades (>98%). If starting from ethyl cyanoacetate, it will first react with morpholine to form the cyanoacetamide intermediate in situ.[6]

  • Elemental Sulfur: Finely powdered sulfur (e.g., 325 mesh) is highly recommended for better dispersion and reactivity.[4] Ensure it is dry.

Q3: What safety precautions should be taken?

  • Hydrogen Sulfide (H₂S): Thioamide syntheses, especially when heated, can potentially generate small quantities of H₂S gas, which is toxic and has a rotten egg smell. All reactions should be conducted in a well-ventilated fume hood.

  • Solvents: If using solvents like DMF, be aware of their specific handling requirements and toxicity.

  • General PPE: Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.[2] Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v). The thioamide product is typically more non-polar than the cyanoacetamide starting material but will show a distinct spot. Staining with potassium permanganate can help visualize the spots clearly.

Q5: What are the expected spectroscopic characteristics of the final product?

  • ¹H NMR: Expect characteristic signals for the morpholine protons (typically two multiplets around 3.7 ppm and 4.2 ppm) and a singlet for the CH₂ group adjacent to the cyano and thioamide groups.

  • ¹³C NMR: The thioamide carbon (C=S) resonance is a key indicator and will appear significantly downfield, typically in the range of 190-210 ppm.[7]

  • IR Spectroscopy: Look for the characteristic C=S stretch, which is weaker than a C=O stretch and appears around 1120 cm⁻¹. The C≡N stretch will be visible around 2250 cm⁻¹.[7]

Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry - Purity >99%? Anhydrous? - Correct molar ratios used? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Temperature correct? - Adequate stirring? - Sufficient reaction time? CheckReagents->CheckConditions Reagents OK SulfurDispersion Issue: Sulfur Reactivity - Is sulfur finely powdered? - Is stirring vigorous enough to maintain suspension? CheckConditions->SulfurDispersion Conditions OK SolventChoice Issue: Solvent Effects - Are reactants fully dissolved? - Consider switching to a polar aprotic solvent like DMF or NMP. CheckConditions->SolventChoice Conditions OK SideReactions Issue: Side Products on TLC - Amide spot present? Use anhydrous solvent. - Baseline streaking? Possible polysulfides. CheckConditions->SideReactions Conditions OK SolutionSulfur Action: Improve Sulfur Dispersion - Use high-mesh sulfur powder. - Increase stirring speed. SulfurDispersion->SolutionSulfur SolutionSolvent Action: Optimize Solvent - Switch to DMF. - Ensure reaction is homogeneous. SolventChoice->SolutionSolvent SolutionPurity Action: Minimize Side Reactions - Dry solvents and reagents thoroughly. - Purify via chromatography or recrystallization. SideReactions->SolutionPurity

Caption: A decision-making workflow for troubleshooting low reaction yield.

Problem Area: Low or No Product Yield

Q: My reaction is not progressing, or the yield is very low. What are the first things to check? A: Start with the fundamentals:

  • Reagent Integrity: Confirm the purity of your morpholine and cyanoacetamide/ethyl cyanoacetate. Old or improperly stored reagents can degrade or absorb moisture.

  • Stoichiometry: Double-check your calculations. A common approach is to use morpholine in slight excess to act as both reactant and base.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. If running at room temperature, consider increasing the temperature to 45-60 °C. Some protocols for similar reactions report temperatures up to 120 °C.[8]

  • Reaction Time: These reactions can sometimes be slow. Monitor by TLC over an extended period (e.g., 5, 12, and 24 hours) to determine the optimal time.

Q: I suspect my elemental sulfur is not reacting. How can I improve its reactivity? A: Elemental sulfur (S₈) exists as a crown-shaped ring that must be opened to react. This is often the rate-limiting step.

  • Particle Size: Use finely powdered sulfur. Larger granules have a much lower surface area, leading to poor reactivity.[4]

  • Dispersion: Ensure vigorous stirring to keep the sulfur suspended. Inadequate mixing will lead to a stalled reaction as the sulfur settles.

  • Activation: The amine (morpholine) helps to activate the sulfur ring. Ensure sufficient amine is present. Some protocols use additives like sodium sulfide to generate more reactive polysulfide species in situ.[8]

Q: Could the choice of solvent be the issue? What are the best options? A: Solvent choice is critical as it affects reagent solubility and reaction kinetics. Amide-type solvents are often highly beneficial for the Willgerodt-Kindler reaction.[1]

SolventTypeAdvantagesDisadvantages
DMF, NMP Polar AproticExcellent solubility for reagents; often accelerates the reaction.[9]High boiling point, can be difficult to remove.
Ethanol, Propanol Polar ProticGood solubility for many reagents; easy to remove.[9]Can participate in side reactions; may be slower.
Toluene Non-polarGood for azeotropic removal of water if present.Poor solubility for some starting materials.
Solvent-free N/AEnvironmentally friendly; can be very efficient.[8]Requires good mixing of solids/liquids; potential for hot spots.

For this specific synthesis, DMF or ethanol are excellent starting points. If solubility or reaction rate is an issue in ethanol, switching to DMF is a logical next step.

Problem Area: Presence of Impurities

Q: I see multiple spots on my TLC. What are the likely side products? A: The most common impurities are:

  • Unreacted Starting Materials: Spots corresponding to your cyanoacetamide or morpholine.

  • Oxygen Amide Analog: The presence of 3-morpholino-3-oxopropanamide. This is a result of an S-to-O exchange reaction, which occurs if water is present in the reaction mixture.[7]

  • Polysulfides: These can cause yellow or orange discoloration and may appear as streaking on the TLC plate.[2]

Q: How can I minimize the formation of the corresponding oxygen amide? A: Rigorous exclusion of water is key.

  • Use anhydrous solvents. If using ethanol, use absolute ethanol (200 proof).

  • Dry reagents if necessary. Morpholine can be dried over KOH pellets.

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering.

Problem Area: Purification Challenges

Q: My product is difficult to purify by column chromatography. What are some alternative strategies? A: Thioamides can sometimes be challenging on silica gel.

  • Recrystallization: If your crude product is a solid and reasonably pure (>80%), recrystallization is the best method. Try solvents like hot ethanol, ethyl acetate, or an ethyl acetate/hexane mixture.[10]

  • Solvent Washes: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be effective. For example, washing with cold diethyl ether can remove non-polar impurities, while washing with water can remove any amine salts.

  • Acid-Base Extraction: This is generally not effective for thioamides as they are weakly basic and can be sensitive to strong acids.[11]

Detailed Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide

This protocol is based on established principles of the Willgerodt-Kindler reaction, optimized for this specific target.[1][2]

Materials:

  • 2-Cyanoacetamide (1.0 eq)

  • Morpholine (1.2 eq)

  • Elemental Sulfur (powdered, 1.5 eq)

  • Anhydrous Ethanol or DMF (approx. 0.2 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetamide (1.0 eq), morpholine (1.2 eq), and elemental sulfur (1.5 eq).

  • Add anhydrous ethanol (or DMF) to the flask.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 60 °C with vigorous stirring. The sulfur should be well suspended.

  • Monitor the reaction progress by TLC every 2-3 hours (Mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by one of two methods:

    • a) Recrystallization: Dissolve the crude solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

    • b) Column Chromatography: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and increasing to 50% EtOAc). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References
  • ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
  • Miller, M. J., et al. (2020).
  • J&K Scientific LLC. Gewald Reaction.
  • National Institutes of Health.
  • ResearchGate. Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c).
  • Royal Society of Chemistry. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES).
  • Organic Chemistry Portal. Gewald Reaction.
  • National Institutes of Health. (2023).
  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • Wikipedia. Gewald reaction.
  • ScienceDirect. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
  • Royal Society of Chemistry.
  • ResearchGate.
  • Wikipedia. Thioamide.
  • Organic Chemistry Portal.
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  • ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Organic Chemistry Portal.
  • National Institutes of Health. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
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  • ChemRxiv. Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs.
  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • Baghdad Science Journal.
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Sources

Optimization

Technical Support Center: Strategies to Mitigate the Cytotoxicity of 3-Morpholin-4-yl-3-oxopropanethioamide

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Morpholin-4-yl-3-oxopropanethioamide and encountering challenges related to its cytotoxicity...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Morpholin-4-yl-3-oxopropanethioamide and encountering challenges related to its cytotoxicity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you characterize and mitigate the cytotoxic effects of this compound, thereby advancing your research and development efforts.

Introduction: Understanding the Potential for Thioamide-Associated Cytotoxicity

While specific toxicological data for 3-Morpholin-4-yl-3-oxopropanethioamide is not extensively available in the public domain, its chemical structure, which features a thioamide group, provides critical insights into its potential cytotoxic mechanisms. Thioamide-containing compounds are known to exert a range of biological activities and are found in several therapeutic agents. However, the thioamide functional group can also be a liability, contributing to cytotoxicity through several established pathways.[1][2][3] A primary concern is the metabolic activation of the thioamide sulfur atom by enzymes such as cytochrome P450s and flavin-containing monooxygenases.[1] This can lead to the formation of reactive metabolites, including thioamide-S-oxides and thioamide-S,S-dioxides, which are capable of covalently binding to cellular macromolecules like proteins and nucleic acids, leading to cellular damage and organ toxicity, particularly hepatotoxicity.

Another significant mechanism of thioamide-induced cytotoxicity is the induction of oxidative stress.[4][5][6][7] The metabolism of these compounds can generate reactive oxygen species (ROS), leading to an imbalance in the cellular redox state. This can result in damage to lipids, proteins, and DNA, and can trigger apoptotic cell death pathways.

This guide will provide a structured approach to identifying the root cause of the cytotoxicity observed with 3-Morpholin-4-yl-3-oxopropanethioamide in your experimental systems and offer practical strategies to ameliorate these effects.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our in vitro assays with 3-Morpholin-4-yl-3-oxopropanethioamide. What are the likely mechanisms?

A1: Given the thioamide moiety, the observed cytotoxicity is likely attributable to one or a combination of the following:

  • Metabolic Activation: Your cell line may be expressing metabolic enzymes (e.g., CYPs) that are converting the thioamide group to a reactive, toxic intermediate.[1]

  • Oxidative Stress: The compound or its metabolites may be generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.[4][5][6][7]

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.

Q2: How can we confirm the mechanism of cytotoxicity for our compound?

A2: A systematic approach is recommended:

  • Characterize the type of cell death: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis.

  • Assess mitochondrial involvement: Measure changes in mitochondrial membrane potential.

  • Quantify oxidative stress: Use probes to measure intracellular ROS levels.

  • Investigate metabolic activation: If you suspect metabolic activation, consider using inhibitors of key metabolic enzymes (e.g., CYP inhibitors) in your cell-based assays to see if toxicity is reduced.

Q3: What are the primary strategies to reduce the cytotoxicity of our lead compound?

A3: There are three main pillars for mitigating cytotoxicity:

  • Chemical Modification: Altering the molecular structure to reduce metabolic activation or improve target selectivity.

  • Advanced Formulation and Drug Delivery: Encapsulating the compound in a delivery system to control its release and distribution, thereby reducing systemic exposure.

  • Combination Therapy: Co-administering the compound with a cytoprotective agent, such as an antioxidant.

Part 2: Troubleshooting Guide - Addressing High Cytotoxicity

This section provides a step-by-step guide to troubleshoot and mitigate the cytotoxicity of 3-Morpholin-4-yl-3-oxopropanethioamide.

Workflow for Investigating and Mitigating Cytotoxicity

Cytotoxicity_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation Strategies cluster_2 Phase 3: Re-evaluation start High Cytotoxicity Observed assess_viability Quantitative Viability Assays (MTT, LDH) start->assess_viability determine_death_mechanism Apoptosis vs. Necrosis (Annexin V/PI Assay) assess_viability->determine_death_mechanism measure_ros Assess Oxidative Stress (e.g., DCFDA assay) determine_death_mechanism->measure_ros chem_mod Chemical Modification - Block metabolic sites - Improve selectivity measure_ros->chem_mod drug_delivery Advanced Formulation - Liposomes - Nanoparticles measure_ros->drug_delivery combo_therapy Combination Therapy - Antioxidants (e.g., NAC) - Cytoprotective agents measure_ros->combo_therapy re_evaluate Re-assess Cytotoxicity of Modified Compound/Formulation chem_mod->re_evaluate drug_delivery->re_evaluate combo_therapy->re_evaluate efficacy_check Confirm On-Target Activity re_evaluate->efficacy_check decision Toxicity Mitigated? efficacy_check->decision proceed Proceed with Lead Optimization decision->proceed Yes reiterate Reiterate Mitigation Strategy decision->reiterate No

Caption: A workflow for characterizing and mitigating cytotoxicity.

Troubleshooting Scenario 1: High levels of apoptosis are detected.
  • Potential Cause: The compound is likely inducing oxidative stress, leading to programmed cell death.

  • Troubleshooting Steps:

    • Confirm Oxidative Stress: Perform an intracellular ROS assay. A significant increase in ROS levels post-treatment would support this hypothesis.

    • Antioxidant Co-treatment: In your in vitro assay, co-administer 3-Morpholin-4-yl-3-oxopropanethioamide with an antioxidant like N-acetylcysteine (NAC) or quercetin.[8] A reduction in cytotoxicity would strongly suggest that oxidative stress is a key contributor.

    • Chemical Modification: Consider structural modifications to the molecule that could reduce its potential to generate ROS. This might involve altering electron-donating or -withdrawing groups.[9]

Troubleshooting Scenario 2: Cytotoxicity is observed in liver-derived cell lines (e.g., HepG2) but is lower in other cell types.
  • Potential Cause: The compound is likely undergoing metabolic activation in hepatocytes, leading to the formation of toxic metabolites. Thioamides are known to cause hepatotoxicity through this mechanism.[4][5][6][7]

  • Troubleshooting Steps:

    • Inhibit Metabolic Enzymes: Co-incubate your compound with known broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in your HepG2 cell assays. A decrease in cytotoxicity would point towards metabolic activation.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of 3-Morpholin-4-yl-3-oxopropanethioamide with modifications designed to block potential sites of metabolism. For instance, introducing a blocking group near the thioamide may prevent its oxidation.[10][11]

    • Prodrug Approach: Design a prodrug of your compound where the thioamide group is temporarily masked.[1][12] This can prevent premature metabolism and release the active compound at the target site.

    • Targeted Drug Delivery: Formulate the compound within a nanoparticle or liposomal delivery system.[13][14][15][16] This can reduce exposure to metabolic enzymes in the liver and enhance accumulation at the desired site of action.

Part 3: Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-Morpholin-4-yl-3-oxopropanethioamide and appropriate controls (vehicle control, positive control for cytotoxicity).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

ReagentStock ConcentrationVolume per well (96-well plate)
Cell SuspensionVaries by cell type100 µL
Compound/VehicleVaries100 µL (for 1:2 dilution)
MTT Solution5 mg/mL in PBS20 µL
Solubilization AgentN/A150-200 µL
Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of damaged cells.[17][18]

  • Procedure:

    • Follow steps 1-3 from the MTT assay protocol.

    • After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.

    • Incubate at room temperature for a specified time (usually 10-30 minutes), protected from light.

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[7][10][12][19]

  • Procedure:

    • Treat cells with 3-Morpholin-4-yl-3-oxopropanethioamide as described previously.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry, detecting the fluorescence signals for Annexin V and PI.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Part 4: Advanced Mitigation Strategies

Chemical Modification Approaches

The goal of chemical modification is to improve the safety profile of the compound while retaining its desired biological activity.

Chemical_Modification cluster_0 Modification Strategies cluster_1 Desired Outcomes start Parent Compound (3-Morpholin-4-yl-3-oxopropanethioamide) mod1 Block Metabolic Hotspots - Introduce steric hindrance near thioamide start->mod1 mod2 Prodrug Approach - Mask thioamide group start->mod2 mod3 Improve Target Selectivity - Modify pharmacophore start->mod3 outcome1 Reduced formation of toxic metabolites mod1->outcome1 outcome2 Altered biodistribution mod2->outcome2 outcome3 Reduced off-target effects mod3->outcome3

Caption: Strategies for chemical modification to reduce cytotoxicity.

  • Blocking Metabolic Activation: Introduce steric bulk near the thioamide group to hinder the approach of metabolic enzymes.[11] This can be achieved by adding alkyl or other non-reactive groups to adjacent positions on the molecule.

  • Prodrug Strategy: Convert the thioamide into a less reactive functional group that is metabolically converted back to the active thioamide at the target site.[1][12] This can reduce systemic toxicity.

  • Bioisosteric Replacement: In some cases, it may be possible to replace the thioamide group with a bioisostere that retains the desired activity but has a more favorable toxicity profile. However, this may significantly alter the compound's properties.[1][12]

Drug Delivery Systems

Encapsulating 3-Morpholin-4-yl-3-oxopropanethioamide in a drug delivery system can significantly alter its pharmacokinetic and pharmacodynamic properties, leading to reduced toxicity.[14][16]

  • Liposomal Formulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[15][20]

    • Benefits: Can reduce systemic toxicity by shielding the drug from metabolic enzymes and controlling its release. Can be surface-modified with targeting ligands to enhance delivery to specific tissues.

  • Nanoparticle Formulation: Polymeric nanoparticles can be used to encapsulate the drug.[13][14][16]

    • Benefits: Similar to liposomes, nanoparticles can reduce systemic toxicity and allow for targeted delivery. The choice of polymer can be tailored to control the drug release rate.

References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

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  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). The Ameliorative Effects of Fucoidan in Thioacetaide-Induced Liver Injury in Mice. Marine Drugs, 19(4), 188.
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  • Pardridge, W. M. (2012). Nanoparticulate Systems for Drug Delivery and Targeting to the Central Nervous System. Journal of Biomedical Nanotechnology, 8(3), 369-380.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide

Welcome to the technical support center for the synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile thioamide intermediate. As a key building block in various discovery pipelines, achieving high purity and yield is paramount. This document consolidates field-proven insights and troubleshooting strategies to address common impurities and challenges encountered during its synthesis.

Synthesis Overview: The Primary Pathway

The most common and reliable route to 3-Morpholin-4-yl-3-oxopropanethioamide involves the thionation of its corresponding amide precursor, 3-morpholino-3-oxopropanamide, or more directly, a β-keto amide like N-acetoacetylmorpholine. The direct thionation of the amide carbonyl in 3-morpholino-3-oxopropanamide is challenging due to the stability of the amide bond. Therefore, a more practical and widely adopted approach begins with N-acetoacetylmorpholine, which can be readily synthesized or procured. The subsequent selective thionation of the ketone carbonyl is the critical step.

The workflow typically involves using a thionating agent such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀). The choice of reagent and reaction conditions is crucial for minimizing side reactions and maximizing yield.

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Core Thionation Reaction cluster_2 Workup & Purification Morpholine Morpholine Precursor N-Acetoacetylmorpholine Morpholine->Precursor Diketene Diketene Diketene->Precursor Product 3-Morpholin-4-yl-3-oxopropanethioamide Precursor->Product Heat (reflux) ThionatingAgent Lawesson's Reagent (or P₄S₁₀) ThionatingAgent->Product:w Solvent Anhydrous Toluene (or Dioxane) Solvent->Product Reaction Medium Workup Aqueous Workup (Quench, Wash) Product->Workup Purification Column Chromatography (Silica Gel) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a multifaceted issue often stemming from incomplete reactions, product degradation, or competing side reactions.

  • Incomplete Reaction: The thionation of β-keto amides can be sluggish.

    • Causality: Insufficient thermal energy, poor reagent quality, or inadequate reaction time can lead to a significant amount of unreacted starting material.

    • Troubleshooting:

      • Increase Temperature/Time: Ensure the reaction is maintained at a steady reflux. Extend the reaction time and monitor progress by TLC or LC-MS.

      • Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the thionating agent. For Lawesson's reagent, which can be considered as P₂S₅·(ligand)₂, 0.5 to 0.6 equivalents are often sufficient.

      • Solvent Choice: Ensure the solvent is completely anhydrous. Water will consume the thionating agent and can promote hydrolysis side reactions.[1] Toluene or dioxane are excellent choices.

  • Product Degradation: Thioamides, particularly those with adjacent carbonyl groups, can be thermally sensitive.

    • Causality: Prolonged exposure to high temperatures can lead to decomposition.[2]

    • Troubleshooting:

      • Microwave Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times from hours to minutes, minimizing thermal degradation.[3]

      • Temperature Control: Do not overheat. Maintain a gentle reflux rather than a vigorous one.

  • Side Reactions: The formation of byproducts consumes starting material and complicates purification. See Q2 and Q3 for more details.

Q2: I've identified a major impurity with a mass corresponding to the oxygen analog (3-morpholino-3-oxopropanamide). Why is this forming?

A2: This impurity arises from two main sources: incomplete thionation of the amide carbonyl if starting from 3-morpholino-3-oxopropanamide, or, more commonly, hydrolysis of the thioamide product.

  • Causality: Thioamides are susceptible to hydrolysis, converting the C=S bond back to a C=O bond, particularly in the presence of water during workup or purification.[1] This process can be accelerated by acidic or basic conditions.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: This is the most critical factor. Dry your solvents and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

    • Neutral Workup: During the aqueous workup, quench the reaction carefully (e.g., with a saturated NaHCO₃ solution) and ensure the pH remains near neutral. Avoid strong acids or bases.

    • Rapid Purification: Do not let crude material sit for extended periods. Proceed to chromatography as soon as possible after workup. When running a column, use non-polar solvent systems and avoid highly protic or acidic additives if possible.

Q3: My LC-MS analysis shows several sulfur-containing byproducts. What are they and how can I avoid them?

A3: The presence of multiple sulfur-containing species typically points to over-thionation or complex side reactions involving sulfur and the solvent or starting materials.

  • Potential Impurities:

    • Dithio Analog (Morpholine-C(=S)-CH₂-C(=S)NH₂): This results from the non-selective thionation of both the ketone and the amide carbonyls.

    • Cyclic Byproducts: Under certain conditions, especially at high temperatures, intermediates can cyclize to form thiophene or dithiole derivatives.[4]

    • Reagent-Derived Impurities: Phosphorous-containing byproducts from Lawesson's reagent can be difficult to remove.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Avoid a large excess of the thionating agent to minimize the chance of over-thionation. A careful titration of the reagent may be necessary during process optimization.

    • Temperature Management: High temperatures favor the formation of cyclic and decomposition byproducts.[5] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent Purity: Using a high-purity, stable solvent is key. If using DMF, be aware that it can decompose at high temperatures to form dimethylamine, which can react to form N,N-dimethylthioformamide.[5]

ImpurityFormation cluster_impurities Common Impurity Pathways Precursor N-Acetoacetylmorpholine Product Target Product Precursor->Product + Lawesson's (Selective Thionation) OverThionation Dithio Analog Precursor->OverThionation Excess Lawesson's High Temp. Cyclic Cyclic Byproducts Precursor->Cyclic High Temp. Side Reaction Hydrolysis Oxygen Analog (Amide) Product->Hydrolysis + H₂O (Workup/Purification)

Caption: Key impurity formation pathways from the N-Acetoacetylmorpholine precursor.

Q4: What are the best practices for purification to obtain a high-purity final product?

A4: Achieving >99% purity often requires careful purification.

  • Quenching: After the reaction is complete, cool the mixture and quench it slowly by pouring it into a saturated aqueous solution of sodium bicarbonate. This neutralizes acidic byproducts.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C) to avoid degradation.

  • Column Chromatography: This is the most effective method for removing closely related impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of Hexanes/Ethyl Acetate or Dichloromethane/Methanol is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase polarity to elute your product.

    • Monitoring: Monitor fractions closely using TLC with a UV lamp and a potassium permanganate stain, which is effective for visualizing sulfur-containing compounds.

Analytical Characterization Protocols

Proper identification of the product and impurities is critical for troubleshooting.[6][7] The following table summarizes key analytical data.

Compound NameAnalytical TechniqueExpected Observations
3-Morpholin-4-yl-3-oxopropanethioamide ¹H NMR (CDCl₃)Peaks for morpholine protons (~3.7 ppm), a singlet for the CH₂ group (~4.0 ppm), and broad singlets for the thioamide NH₂ protons (variable, ~7.5-9.5 ppm).
(Product)¹³C NMR (CDCl₃)Signals for the thioamide carbonyl (C=S) at ~200-205 ppm, the amide carbonyl (C=O) at ~165 ppm, the CH₂ group, and morpholine carbons.
LC-MS (ESI+) Expected [M+H]⁺ peak.
N-Acetoacetylmorpholine LC-MS (ESI+) Mass corresponding to the starting material. Will have a shorter retention time than the thioamide product in reverse-phase HPLC.
(Unreacted Starting Material)
3-Morpholino-3-oxopropanamide LC-MS (ESI+) Mass corresponding to [M(product) - S + O]. Its polarity is higher than the product, leading to a shorter retention time in reverse-phase HPLC.
(Hydrolysis Impurity)
Dithio Analog Impurity LC-MS (ESI+) Mass corresponding to [M(product) - O + S]. Its polarity is lower than the product, leading to a longer retention time in reverse-phase HPLC.
(Over-thionation Impurity)

References

  • Wikipedia contributors. (2023). Willgerodt rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Rzepa, H. (2020). The Willgerodt-Kindler Reaction: mechanistic reality check 2. Henry Rzepa's Blog. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Electronic Supplementary Information for a relevant scientific article. (n.d.). Provided by the Royal Society of Chemistry.
  • Carey, M. C., & Laffan, D. D. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Marine drugs, 18(2), 103. Retrieved from [Link]

  • Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction? Retrieved from [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2005). Some aspects of the willgerodt–kindler reaction and related chemistry. Heterocycles, 65(2), 411-434.
  • Darabi, H. R., Aghapoor, K., & Nakhshab, L. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions.
  • Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]

  • Hansen, K. B., & VanVeller, B. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]

  • Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]

  • Tailor, P., et al. (2017). Opportunities and challenges in the synthesis of thioamidated peptides. Methods in molecular biology, 1563, 1-17. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

  • Google Patents. (2013). US20130172554A1 - Processes for the preparation of 4-morpholin-3-one.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Google Patents. (2021). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Rádl, S., & Stach, J. (2016). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s(Supplement)), 253-263.
  • Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5174. Retrieved from [Link]

  • Reddy, G. S., et al. (2017). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry, 2017, 1-9. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 6(1), 320-327.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Kim, J., et al. (2021). Synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues and their inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells. Bioorganic & medicinal chemistry letters, 34, 127780. Retrieved from [Link]

  • Czylkowska, A., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(20), 7088. Retrieved from [Link]

  • Frison, G., et al. (2017).
  • Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
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Optimization

Technical Support Center: Protocol Refinement for 3-Morpholin-4-yl-3-oxopropanethioamide Assays

Welcome to the technical support center for assays involving 3-Morpholin-4-yl-3-oxopropanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 3-Morpholin-4-yl-3-oxopropanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common experimental hurdles. As a molecule combining a reactive thioamide moiety with a solubilizing morpholine group, its behavior in biological assays can be complex. This resource explains the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Foundational Knowledge & Core Principles

Understanding the Compound: Key Structural Features

3-Morpholin-4-yl-3-oxopropanethioamide is characterized by three key regions that dictate its chemical and biological behavior:

  • The Thioamide Group (-C(S)NH₂): This is the primary pharmacophore. Replacing the carbonyl oxygen of an amide with sulfur increases the bond length, alters hydrogen bonding capabilities, and makes the carbon more electrophilic.[1] Thioamides are known to be more reactive than their amide counterparts and can act as potent hydrogen bond donors.[2]

  • The β-Keto Group: The ketone at the 3-position creates an active methylene group, making the compound potentially susceptible to reactions and keto-enol tautomerization, which can be influenced by solvent and pH.

  • The Morpholine Ring: This heterocyclic amine is a common feature in medicinal chemistry, often incorporated to improve aqueous solubility and pharmacokinetic properties.[3]

Part 2: Troubleshooting Guides for Common Assay Platforms

This section addresses specific issues in a question-and-answer format, focusing on the most common assays where this compound or its analogs are likely to be evaluated.

Troubleshooting for Enzyme Inhibition Assays (e.g., Proteases, Kinases)

Question 1: My dose-response curve is non-sigmoidal or shows an unexpected increase in signal at high compound concentrations. What's happening?

Answer: This is a classic indicator of assay interference. With 3-Morpholin-4-yl-3-oxopropanethioamide, the primary suspect is fluorescence quenching or compound aggregation.

  • Causality - Fluorescence Quenching: The thioamide functional group can absorb light in the UV range (around 265-270 nm) and can quench the fluorescence of both intrinsic protein fluorophores (Tryptophan, Tyrosine) and common assay dyes (e.g., coumarin derivatives used in protease substrates).[4][5][6] This quenching effect can be misinterpreted as biological activity. At high concentrations, this can lead to a "bell-shaped" curve where the signal appears to recover.

  • Causality - Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false positives.[7]

Troubleshooting Workflow:

A Non-Sigmoidal Dose-Response B Run Controls: Compound in buffer with fluorescent substrate (no enzyme) A->B C Does signal decrease with increasing compound concentration? B->C D Yes: Fluorescence Quenching Confirmed C->D Yes E No: Proceed to Aggregation Check C->E No J Solution: Switch to a non-fluorescent (colorimetric or luminescent) assay format. D->J F Add 0.01% Triton X-100 or Tween-20 to the assay buffer and repeat experiment E->F G Is the inhibitory effect significantly reduced? F->G H Yes: Aggregation is the likely cause G->H Yes I No: Investigate other mechanisms (e.g., compound reactivity) G->I No

Caption: Troubleshooting workflow for non-sigmoidal curves.

Step-by-Step Protocol: Validating Quenching

  • Prepare a serial dilution of 3-Morpholin-4-yl-3-oxopropanethioamide in your standard assay buffer.

  • Add the fluorescent substrate at the same concentration used in your main assay. Omit the enzyme.

  • Incubate for the standard assay time.

  • Read the fluorescence. A dose-dependent decrease in signal confirms that the compound is quenching the substrate's fluorescence.

Question 2: I'm seeing poor reproducibility and a loss of compound potency over time. Why?

Answer: This likely points to issues with compound stability and solubility in your assay buffer.

  • Causality - Thioamide Instability: Thioamides can be susceptible to hydrolysis, especially in buffers with a pH outside the neutral range or in the presence of certain additives. They are also sensitive to strong acids and can undergo side reactions.[8][9]

  • Causality - Solubility Limits: While the morpholine group aids solubility, the compound may still precipitate out of solution, especially from a concentrated DMSO stock into an aqueous buffer. This precipitation is often not visible to the naked eye but will reduce the effective concentration of the compound.

Solutions and Best Practices:

IssueRecommended ActionRationale
Compound Instability Prepare fresh dilutions of the compound for each experiment. Avoid storing diluted compound in aqueous buffers for extended periods.Thioamides can degrade over time in aqueous solutions, reducing the effective concentration and potency.
Conduct a time-course stability study by incubating the compound in assay buffer at 37°C and testing its activity at different time points (e.g., 0, 1, 2, 4 hours).This will determine the experimental window in which the compound is stable.
Poor Solubility After diluting the compound from DMSO stock into aqueous buffer, vortex thoroughly and visually inspect for precipitation. Centrifuge briefly before adding to the assay plate.Ensures removal of precipitated compound and accurate dispensing of the soluble fraction.
Screen different assay buffers. Sometimes, the choice of buffering agent or salt concentration can impact solubility. Consider using a thermal shift assay (DSF) to rapidly screen buffers that stabilize your target protein.[10]Optimizing the buffer can enhance both protein and compound stability.[11]
Decrease the percentage of DMSO in the final assay well to <0.5%.High concentrations of DMSO can sometimes cause compounds to precipitate when diluted into aqueous solutions.
Troubleshooting for Cell-Based Assays (e.g., Cytotoxicity, Signaling)

Question 1: My compound shows high cytotoxicity across multiple cell lines, even at low concentrations. Is this expected?

Answer: While possible, non-specific cytotoxicity can also be an artifact of compound reactivity or instability in culture media.

  • Causality - Reactive Metabolites: The thioamide group can be metabolized by cellular enzymes into more reactive species. Furthermore, the compound itself, being more electrophilic than a standard amide, could potentially react with cellular nucleophiles like glutathione, leading to cellular stress.

  • Causality - H₂S Donation: Some morpholine-containing compounds have been investigated as hydrogen sulfide (H₂S) donors.[12] While this specific compound's ability to do so is unconfirmed, H₂S has complex, dose-dependent effects on cell viability and signaling.

Troubleshooting Steps:

  • Time-Dependent Cytotoxicity Assay: Measure cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). A rapid onset of cytotoxicity (within 6-12 hours) may suggest a reactive mechanism rather than a specific anti-proliferative effect that relies on cell division.

  • Include a N-acetylcysteine (NAC) Co-treatment: NAC is an antioxidant and a precursor to glutathione. If the cytotoxicity is mitigated by co-incubation with NAC, it suggests that oxidative stress or reaction with cellular thiols may be contributing to the effect.

  • Serum Protein Binding: Test the compound's activity in media with varying concentrations of fetal bovine serum (FBS), for example, 1%, 5%, and 10%. If the potency decreases significantly with higher serum concentrations, it indicates that the compound binds to serum proteins like albumin, reducing its free, active concentration.

Question 2: The compound's potency is much lower in my cell-based assay compared to my biochemical assay.

Answer: This is a common and expected outcome, but the magnitude of the difference can be revealing.

  • Causality - Cell Permeability: The compound must cross the cell membrane to reach intracellular targets. While the morpholine group can improve solubility, it does not guarantee efficient cell penetration.

  • Causality - Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, keeping the intracellular concentration low.

  • Causality - Target Engagement: In a cellular context, the target protein may be in a different conformational state, part of a larger complex, or at a much lower concentration than in a biochemical assay.[5]

Investigative Workflow:

Caption: Workflow to diagnose potency differences between assay types.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare stock solutions of 3-Morpholin-4-yl-3-oxopropanethioamide? A: We recommend preparing high-concentration stock solutions (10-20 mM) in 100% anhydrous DMSO. Store these stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as thioamides can have photophysical properties.[9]

Q2: What are the key safety precautions for handling this compound? A: While specific data for this exact molecule is unavailable, related morpholine and thioamide-containing compounds may cause skin, eye, and respiratory irritation.[13] Always handle the solid powder in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

Q3: Can I use standard plastic labware with this compound? A: Yes, for most applications. However, due to the potential for "stickiness" (non-specific binding), we recommend using low-binding polypropylene plates and pipette tips, especially for sensitive assays or when working at low nanomolar concentrations.

Q4: My compound appears to be a pan-assay interference compound (PAINS). How can I be sure? A: The 3-oxopropanethioamide scaffold is not a widely recognized PAINS filter, but its reactivity profile warrants caution. The best confirmation is to use orthogonal assays. If the compound is active in a fluorescence-based enzyme inhibition assay, confirm the activity in a label-free format, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), which measure direct binding to the target.

References

  • Britsun, V. N., et al. (2025). Reaction of 3-Oxo-3-R1-N-R2-propanethioamides with 2-Amino-5-R-pyridines. Russian Journal of Organic Chemistry. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. [Link]

  • Kay, M. S., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Miller, S. J., et al. (2020). Studies of Thioamide Effects on Serine Protease Activity Enable Two-Site Stabilization of Cancer Imaging Peptides. ACS Chemical Biology. [Link]

  • Miller, S. J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. NIH Public Access. [Link]

  • Various Authors. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. [Link]

  • Schepartz, A., et al. (2015). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. ACS Chemical Biology. [Link]

  • Schepartz, A., et al. (2007). Thioamide Quenching of Intrinsic Protein Fluorescence. Journal of the American Chemical Society. [Link]

  • Miller, S. J., et al. (2015). Side-chain thioamides as fluorescence quenching probes. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2025). Oxalylation of the 3-Oxo-N-phenyl-3-R-propanethioamides. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2009). Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Journal of Heterocyclic Chemistry. [Link]

  • Miller, S. J., et al. (2014). On the use of thioamides as fluorescence quenching probes for tracking protein folding and stability. Chemical Society Reviews. [Link]

  • Labelle, M., et al. (1990). Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Raoof, S. S., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. [Link]

  • Legros, J., et al. (2019). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules. [Link]

  • Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Molecules. [Link]

  • Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. [Link]

  • Uddin, S., et al. (2020). Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations. AAPS PharmSciTech. [Link]

  • Whiteman, M., et al. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling. [Link]

  • Demkowicz, S., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. [Link]

  • Boivin, S. (2018). Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach. Springer Protocols. [Link]

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Troubleshooting

Technical Support Center: 3-Morpholin-4-yl-3-oxopropanethioamide Experiments

Welcome to the technical support center for 3-Morpholin-4-yl-3-oxopropanethioamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Morpholin-4-yl-3-oxopropanethioamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile thioamide intermediate. As a molecule combining a reactive thioamide group with a morpholine moiety, its synthesis and handling present unique pitfalls. This document provides in-depth, field-proven insights to ensure the success of your experimental campaigns.

Section 1: Synthesis Troubleshooting Guide

The synthesis of thioamides, while conceptually straightforward, is often plagued by issues related to reagent stability, reaction conditions, and challenging purifications. This section addresses the most common problems encountered during the synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide.

Q1: My thionation reaction of 3-morpholino-3-oxopropanamide using Lawesson's Reagent is inefficient, resulting in low yield and a complex crude mixture. What are the primary causes?

This is a frequent issue stemming from several critical variables in the thionation process. Low conversion or the formation of multiple byproducts can almost always be traced back to reagent quality, moisture, or suboptimal thermal conditions.

Causality Analysis & Solutions:

  • Quality of Lawesson's Reagent (LR): Lawesson's Reagent is susceptible to degradation over time, especially with improper storage.[1] Its efficacy is significantly reduced by moisture.

    • Solution: Always use a freshly opened bottle of LR or a batch that has been stored meticulously under anhydrous conditions in a desiccator. If you suspect degradation, consider running a small-scale control reaction with a simple amide to test its activity.

  • Purity of Starting Materials & Solvents: The presence of water is highly detrimental. Moisture will react with Lawesson's Reagent, deactivating it and lowering the effective stoichiometry.[1]

    • Solution: Ensure your starting amide, 3-morpholino-3-oxopropanamide, is thoroughly dried. The reaction solvent (typically anhydrous toluene or xylene) must be of high purity and free from water. Using a solvent from a freshly opened bottle or one dried over molecular sieves is best practice.

  • Reaction Temperature and Time: Thionation reactions require sufficient thermal energy to proceed efficiently, often at reflux temperatures.[1]

    • Solution: The reaction should be heated to reflux in a solvent like anhydrous toluene (~110°C). Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction appears sluggish after several hours, consider extending the reaction time. Incomplete reactions are a common source of low yields.[2]

  • Stoichiometry of Lawesson's Reagent: While 0.5 equivalents of LR (a dimer) are theoretically needed per equivalent of amide, a slight excess is often required in practice to drive the reaction to completion.

    • Solution: Consider using 0.55-0.60 equivalents of LR. However, avoid a large excess, as this will significantly complicate the subsequent purification step by introducing more phosphorus-containing byproducts.[1]

Q2: I've achieved good conversion, but purifying 3-Morpholin-4-yl-3-oxopropanethioamide via column chromatography is extremely difficult. The product co-elutes with impurities. How can I improve purification?

This is the single most common pitfall in syntheses using Lawesson's Reagent. The challenge lies in separating the desired thioamide from phosphorus-containing byproducts, which often have similar polarities.[1]

The Self-Validating Protocol: Chemical Quenching of Byproducts

The most effective strategy is not to rely solely on chromatography for separation but to chemically alter the byproducts before purification. Adding a simple alcohol after the reaction is complete converts the problematic phosphorus species into more polar phosphonates that are easily removed.

Workflow Diagram: Synthesis & Purification

G cluster_synthesis Synthesis Phase cluster_quench Byproduct Quenching (Critical Step) cluster_workup Workup & Purification A 1. Combine Amide & Lawesson's Reagent in Anhydrous Toluene B 2. Reflux & Monitor by TLC A->B C 3. Cool to RT, Add Ethanol B->C Reaction Complete D 4. Reflux for 1-2 hours C->D E 5. Evaporate Solvents D->E F 6. Aqueous Workup (EtOAc/Water) E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: Optimized workflow for thioamide synthesis.

Q3: I am exploring an alternative synthesis from 3-morpholino-3-thioxopropanenitrile using sodium hydrosulfide (NaSH) or H₂S, but the reaction is slow and incomplete. How can I optimize this?

This route, which converts a thio-nitrile to a primary thioamide, is a viable alternative but is sensitive to reaction conditions. The procedure involves nucleophilic attack of a sulfur species on the nitrile carbon.

Key Optimization Parameters:

  • pH Control: The reaction medium's pH is critical. For reactions involving amine hydrochlorides or other salts, a base is often required to liberate the free, nucleophilic amine.[2] While not directly analogous, the principle of ensuring the nucleophile is in its active form applies. The reaction should be maintained under basic conditions to facilitate the reaction.

  • Temperature and Pressure: As seen in related syntheses, these reactions often require elevated temperatures (e.g., 70°C) and may be performed in a sealed vessel or autoclave to maintain a sufficient concentration of the sulfurating agent (like H₂S gas).[3]

  • Solvent: Anhydrous ethanol is a commonly used solvent for this type of transformation.[3] Ensure the solvent is fully anhydrous to prevent unwanted side reactions.

Section 2: Stability & Handling FAQs

Thioamides are structurally distinct from their amide cousins, leading to different stability profiles and handling requirements.[4]

Q4: What are the recommended storage conditions for 3-Morpholin-4-yl-3-oxopropanethioamide?
  • Short-Term: Store in a tightly sealed vial at 2-8°C under an inert atmosphere (argon or nitrogen).

  • Long-Term: For extended storage, keeping the compound at -20°C is recommended to minimize degradation. Thioamides can be sensitive to slow oxidation or hydrolysis over long periods.

Q5: Is the compound stable in common solvents for reactions or analysis (e.g., HPLC)?

Thioamides are generally stable in common aprotic organic solvents like dichloromethane, ethyl acetate, and acetonitrile.[5] However, there are key incompatibilities to be aware of:

  • Alkaline Aqueous Media: Thioamides can hydrolyze to the corresponding amide in alkaline aqueous solutions.[5] Avoid prolonged exposure to basic buffers or solutions.

  • Acidic Conditions: Strong acidic conditions, particularly with heat, can also lead to degradation or undesirable side reactions, such as cyclization or cleavage.[6] For HPLC analysis, using standard buffered mobile phases (e.g., acetonitrile/water with 0.1% formic acid or TFA) is generally acceptable for the duration of the analysis, but prolonged storage in these acidic solutions should be avoided.

  • Protic Solvents: While generally stable for short periods, be cautious with nucleophilic protic solvents like methanol, especially at elevated temperatures, as they could potentially react with the electrophilic thio-carbonyl carbon.[5]

Q6: What are the essential safety precautions for handling this compound?

While a specific Safety Data Sheet (SDS) for 3-Morpholin-4-yl-3-oxopropanethioamide is not widely available, general principles for handling thioamides and morpholine-containing compounds should be strictly followed.[7] Treat the compound as potentially hazardous.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.To protect against splashes, which may cause serious eye irritation.
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, as thioamides can be skin irritants.
Body Protection A standard laboratory coat.To protect against incidental contact.
Respiratory Handle only within a certified chemical fume hood.To prevent inhalation of any fine powders or aerosols.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Thionation of Amide

This protocol is based on standard procedures for thionation using Lawesson's Reagent and incorporates the critical byproduct quenching step.[1]

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-morpholino-3-oxopropanamide (1.0 eq.).

  • Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration) via syringe, followed by Lawesson's Reagent (0.6 eq.).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting amide is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Add absolute ethanol (approx. 0.5 mL per mmol of the starting amide).

  • Byproduct Conversion: Heat the mixture to reflux for an additional 1-2 hours.

  • Workup: Cool the mixture and remove the solvents under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis via Thionation of Nitrile

This protocol is adapted from a documented synthesis of a related thioamide from its nitrile precursor.[3]

  • Setup: Prepare a solution of sodium in dry ethanol (e.g., 0.1 eq. sodium). Cool the solution to 0°C.

  • Sulfurating Agent: Saturate the cold ethanol solution with hydrogen sulfide (H₂S) gas. (Caution: H₂S is extremely toxic and must be handled in a well-ventilated fume hood with appropriate safety measures. )

  • Reaction: Transfer the H₂S-saturated solution to a high-pressure autoclave containing 3-morpholino-3-thioxopropanenitrile (1.0 eq.).

  • Heating: Seal the autoclave and stir the mixture at 70°C for 5 hours.

  • Isolation: Cool the resulting suspension to room temperature and then chill in a refrigerator for 1 hour to promote precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield or Impure Product cause1 Poor Reagent Quality (Lawesson's, Solvents) start->cause1 cause2 Suboptimal Conditions (Temp, Time, Moisture) start->cause2 cause3 Difficult Purification (Byproduct Co-elution) start->cause3 sol1 Use fresh Lawesson's Reagent. Use anhydrous solvents. cause1->sol1 sol2 Ensure reflux temperature. Monitor by TLC to completion. Work under inert atmosphere. cause2->sol2 sol3 Implement post-reaction alcohol quench step. Optimize chromatography. cause3->sol3

Caption: Troubleshooting workflow for thioamide synthesis.

References

  • Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Sharma, A., & Balaram, P. (2018). Opportunities and challenges in the synthesis of thioamidated peptides. Methods in Molecular Biology. [Link]

  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ResearchGate. [Link]

  • Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. [Link]

  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv (Preprint). [Link]

  • Electronic supplementary information for a relevant synthesis. (Source details unavailable, general procedure cited).
  • ResearchGate Discussion. (2013). Stability of thioamides?[Link]

  • PubChem. (n.d.). 3-(morpholin-4-yl)-3-oxopropanethioamide. [Link]

  • Al-Zoubi, R. M., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Thioamide. [Link]

  • Google Patents. (2013).
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide

Welcome to the technical support guide for the synthesis and scale-up of 3-Morpholin-4-yl-3-oxopropanethioamide. This document is designed for researchers, chemists, and drug development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-Morpholin-4-yl-3-oxopropanethioamide. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile β-ketothioamide synthon. As compounds possessing both sulfur and nitrogen heteroatoms, β-ketothioamides are highly valuable precursors for constructing a diverse array of heterocyclic compounds. This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to common challenges encountered during synthesis, grounded in established chemical principles.

Section 1: Synthesis Overview and Core Mechanism

The most reliable and commonly employed route to synthesize 3-Morpholin-4-yl-3-oxopropanethioamide is the direct thionation of its corresponding amide precursor, 3-morpholino-3-oxopropanamide. This transformation is typically achieved using a phosphorus-sulfur based thionating agent, with Lawesson's Reagent being the most prominent choice.

The general reaction is as follows:

Caption: General scheme for the thionation of 3-morpholino-3-oxopropanamide.

The mechanism of thionation by Lawesson's reagent involves the reagent dissociating into a reactive dithiophosphine ylide. This species then reacts with the amide carbonyl, leading to a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion extrudes a stable phosphine oxide byproduct and yields the desired thioamide. The higher reactivity of the primary amide over the tertiary morpholine amide is a key selectivity factor.[1]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?

Answer: This is a common issue when scaling up thionation reactions. Several factors could be at play:

  • Inactive Lawesson's Reagent: Lawesson's Reagent (LR) can degrade upon prolonged exposure to moisture. A color change from pale yellow to greenish or a pungent odor indicates potential degradation.

    • Solution: Always use freshly opened or properly stored LR. For scale-up, it is advisable to purchase a fresh bottle.

  • Insufficient Temperature: Thionation of amides typically requires elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: Ensure your reaction mixture reaches the reflux temperature of your chosen solvent (e.g., ~110 °C for toluene). Use a high-boiling, inert solvent. Confirm the internal temperature of the reaction if possible.

  • Incorrect Stoichiometry: While 0.5 equivalents of LR are theoretically sufficient (as it contains two thionating units), sluggish reactions or impure reagents may necessitate a slight excess.

    • Solution: For initial scale-up trials, consider using 0.5 to 0.6 equivalents of LR. Monitor the reaction by TLC or LC-MS before adding more.

  • Poor Reagent Solubility: LR has limited solubility in many common solvents, which can hinder the reaction rate.[1]

    • Solution: Toluene or xylene are preferred solvents due to their high boiling points and better solubilizing power for LR at reflux. Ensure vigorous stirring to maintain a well-mixed suspension.

Question 2: My TLC plate and crude NMR spectrum show multiple unexpected spots/peaks. What side reactions are occurring?

Answer: The formation of multiple byproducts often points to excessive heat or prolonged reaction times.

  • Nitrile Formation: Over-thionation or decomposition of the primary thioamide can lead to the corresponding nitrile, 3-morpholino-3-oxopropanenitrile. This is a known side reaction for unsubstituted amides.[1]

    • Solution: Carefully monitor the reaction. Once the starting material is consumed (as judged by TLC), begin the workup procedure promptly. Avoid refluxing for excessively long periods (e.g., >12 hours) without monitoring.

  • Decomposition: The β-keto moiety can be sensitive. At high temperatures, decomposition or self-condensation reactions can occur.

    • Solution: Lowering the reflux temperature by using a solvent like dioxane (~101 °C) might be a viable compromise, though it may require longer reaction times.

  • Reaction at the Tertiary Amide: While less reactive, the morpholine amide carbonyl is not completely inert. Under harsh conditions, it could potentially be thionated, leading to a dithio- product.

    • Solution: Stick to the recommended stoichiometry of Lawesson's Reagent. Using a large excess should be avoided.

Question 3: I'm struggling to remove the phosphorus byproducts during purification. How can I improve the workup?

Answer: This is the most notorious challenge when using Lawesson's Reagent. The phosphine oxide byproducts are often greasy, polar, and can co-elute with the product.

  • Aqueous Workup: A simple aqueous wash is insufficient.

    • Solution: After cooling the reaction, quench it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This helps to hydrolyze and neutralize some of the phosphorus-containing species. Stir vigorously for 30-60 minutes before separating the layers.

  • Filtration: Some byproducts may precipitate upon cooling.

    • Solution: Filter the crude reaction mixture through a plug of Celite or silica gel before concentration. This can remove a significant amount of insoluble impurities.

  • Column Chromatography: This is almost always necessary.

    • Solution: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The phosphorus byproducts are usually more polar than the desired thioamide. Monitor fractions carefully by TLC.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 1:1 Hexane:Ethyl Acetate. The product thioamide (C=S) is less polar than the starting amide (C=O) and will have a higher Rf value. Stain with potassium permanganate. For more precise tracking during scale-up, LC-MS is ideal.

  • Q: Are there milder or alternative thionating agents I can use?

    • A: Yes. If Lawesson's Reagent proves too harsh, you could explore alternatives like the P₂S₅-pyridine complex or Yokoyama's reagent, which can sometimes offer better solubility and milder reaction conditions.[1] However, these are often more expensive and may require re-optimization of the reaction conditions.

  • Q: Can this reaction be performed using microwave irradiation?

    • A: Absolutely. Microwave-assisted synthesis is an excellent method for accelerating Willgerodt-Kindler type reactions and other thionations.[2][3] It can dramatically reduce reaction times from hours to minutes. Typical conditions would involve heating the mixture in a sealed microwave vessel at 120-150 °C for 10-30 minutes. This is highly recommended for rapid library synthesis or small-scale trials.

  • Q: What are the key NMR signals to confirm the identity of my product?

    • A: For 3-Morpholin-4-yl-3-oxopropanethioamide, you should look for:

      • ¹H NMR (in CDCl₃): A singlet for the methylene protons (—CH₂—) between the two carbonyl/thiocarbonyl groups, typically around δ 4.0-4.2 ppm. The morpholine protons will appear as two multiplets around δ 3.6-3.8 ppm. A broad singlet for the thioamide NH₂ protons will also be present, often downfield.

      • ¹³C NMR (in CDCl₃): A very characteristic downfield signal for the thiocarbonyl carbon (C=S) above δ 200 ppm. The amide carbonyl (C=O) will be around δ 165-170 ppm.

Section 4: Scalable Experimental Protocol

This protocol is designed for a 5-gram scale synthesis and incorporates troubleshooting insights.

Table 1: Reagent Quantities and Properties

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-morpholino-3-oxopropanamide158.175.00 g31.61.0
Lawesson's Reagent404.476.70 g16.60.525
Toluene (anhydrous)92.14100 mL--

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-morpholino-3-oxopropanamide (5.00 g, 31.6 mmol).

  • Reagent Addition: Add anhydrous toluene (100 mL) followed by Lawesson's Reagent (6.70 g, 16.6 mmol).

  • Reaction: Heat the mixture to a vigorous reflux (~110 °C) under a nitrogen atmosphere. The suspension will gradually become more homogeneous as the reaction proceeds.

  • Monitoring: Monitor the reaction every 1-2 hours by TLC (1:1 Hexane:EtOAc). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 100 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product as a yellow-orange oil or solid.

    • Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane.

    • Combine the pure fractions and concentrate under reduced pressure to yield 3-Morpholin-4-yl-3-oxopropanethioamide as a pale yellow solid.

Section 5: Troubleshooting Workflow Visualization

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow start Initial Observation: Low Yield / Incomplete Reaction check_reagent 1. Assess Reagent Quality start->check_reagent check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup sol_reagent_old Cause: Degraded Lawesson's Reagent Solution: Use fresh, dry reagent. check_reagent->sol_reagent_old Is reagent old or discolored? sol_reagent_impure Cause: Impure Starting Amide Solution: Recrystallize or re-purify starting material. check_reagent->sol_reagent_impure Is starting material pure? sol_temp Cause: Insufficient Temperature Solution: Confirm internal temp is at reflux (~110°C). check_conditions->sol_temp Is temperature adequate? sol_time Cause: Insufficient Time / Side Reactions Solution: Monitor by TLC; do not overheat past completion. check_conditions->sol_time Is reaction time optimized? sol_mixing Cause: Poor Mixing/Solubility Solution: Ensure vigorous stirring; use toluene/xylene. check_conditions->sol_mixing Is stirring vigorous? sol_p_byproduct Cause: Phosphorus Byproduct Contamination Solution: Use NaHCO3 wash and optimized gradient chromatography. check_workup->sol_p_byproduct Difficulty with purification? sol_decomp Cause: Product Decomposition on Silica Solution: Consider deactivating silica with triethylamine or use alternative media. check_workup->sol_decomp Product streaking on column?

Caption: A logical workflow for troubleshooting the synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide.

References

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. Available from: [Link]

  • Journal of the Indian Chemical Society. β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Available from: [Link]

  • Royal Society of Chemistry. Electronic supplementary information for "Rh(II)-catalyzed denitrogenative annulation of 1-sulfonyl-1,2,3-triazoles and N-vinylindoles with thioamides: synthesis of dihydrothiophenes and pyrroles". Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

  • MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • Wikipedia. Willgerodt rearrangement. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available from: [Link]

  • Michigan State University. Willgerodt‐Kindler Reaction. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the model reaction. Available from: [Link]

  • SynArchive. Willgerodt-Kindler Reaction. Available from: [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link]

  • ResearchGate. Scheme 1 The Willgerodt reaction and the Kindler modification. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Comparative Guide to 3-Morpholin-4-yl-3-oxopropanethioamide and Other Thioamide Compounds for Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy and pharmacokinetic profiles is paramount. The thioamide moiety, a bioisostere of the ubiquitous a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy and pharmacokinetic profiles is paramount. The thioamide moiety, a bioisostere of the ubiquitous amide bond, has garnered considerable attention for its potential to modulate the biological activity and physicochemical properties of drug candidates.[1][2][3] This guide provides an in-depth, predictive comparison of 3-Morpholin-4-yl-3-oxopropanethioamide, a compound of significant interest, with other classes of thioamide compounds. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry, structure-activity relationships (SAR) of closely related analogs, and robust experimental protocols to provide a comprehensive and scientifically grounded perspective for researchers, scientists, and drug development professionals.

The Thioamide Scaffold: A Gateway to Novel Bioactivities

The substitution of a carbonyl oxygen with a sulfur atom to form a thioamide introduces subtle yet profound changes in a molecule's properties.[4] Thioamides are generally more lipophilic than their amide counterparts, which can influence cell membrane permeability.[5] The thioamide group is also a better hydrogen bond donor and a poorer acceptor, altering potential interactions with biological targets.[4] These modifications have been successfully exploited to develop a range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[3][5]

Deconstructing 3-Morpholin-4-yl-3-oxopropanethioamide: A Predictive Analysis

The structure of 3-Morpholin-4-yl-3-oxopropanethioamide integrates two key pharmacophoric features: the morpholine ring and a β-ketothioamide moiety.

  • The Morpholine Moiety: The inclusion of a morpholine ring in a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacokinetic profile.[6] Morpholine is known to improve aqueous solubility and metabolic stability, and its basic nitrogen can be protonated at physiological pH, potentially influencing drug-receptor interactions and cell permeability.[6]

  • The β-Ketothioamide Core: This functionality is of particular interest due to its potential for diverse biological activities. The presence of the ketone and thioamide groups in a 1,3-relationship creates a flexible scaffold that can adopt various conformations to interact with biological targets.

Based on these structural features, it is reasonable to predict that 3-Morpholin-4-yl-3-oxopropanethioamide will possess favorable drug-like properties. The morpholine ring is anticipated to confer good solubility and metabolic stability, while the thioamide moiety offers the potential for a range of biological activities.

A Proposed Synthetic Pathway

A plausible synthetic route to 3-Morpholin-4-yl-3-oxopropanethioamide can be envisioned starting from the readily available 3-oxo-3-(morpholin-4-yl)propanenitrile. This intermediate can be subjected to thionation to yield the desired thioamide.

G cluster_0 Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide 3-oxo-3-(morpholin-4-yl)propanenitrile 3-Oxo-3-(morpholin-4-yl)propanenitrile Thionation Thionation (e.g., Lawesson's Reagent or H2S) 3-oxo-3-(morpholin-4-yl)propanenitrile->Thionation Reacts with Target_Compound 3-Morpholin-4-yl-3-oxopropanethioamide Thionation->Target_Compound Yields

Caption: Proposed synthetic workflow for 3-Morpholin-4-yl-3-oxopropanethioamide.

Experimental Protocol: Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide

Step 1: Synthesis of 3-Oxo-3-(morpholin-4-yl)propanenitrile

This protocol is adapted from procedures for the synthesis of similar β-ketonitriles.

  • To a solution of ethyl cyanoacetate (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran), add a non-nucleophilic base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add morpholine (1 equivalent) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-oxo-3-(morpholin-4-yl)propanenitrile.

Step 2: Thionation of 3-Oxo-3-(morpholin-4-yl)propanenitrile

This protocol utilizes Lawesson's reagent, a common thionating agent.

  • Dissolve 3-oxo-3-(morpholin-4-yl)propanenitrile (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere and monitor by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Morpholin-4-yl-3-oxopropanethioamide.

Comparative Performance Analysis: A Predictive Outlook

To contextualize the potential of 3-Morpholin-4-yl-3-oxopropanethioamide, we will compare its predicted properties with those of other well-characterized thioamide compounds, particularly those with demonstrated anticancer and antimicrobial activities.

A recent study on the structure-activity relationships of α-ketothioamides as inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer progression, provides valuable insights.[7][8] Several compounds in this study feature a morpholine moiety and an α-ketothioamide core, making them close structural analogs to our target compound.[7][8]

Compound ClassRepresentative StructureKey Structural FeaturesReported Biological Activity (Example)Predicted Activity of 3-Morpholin-4-yl-3-oxopropanethioamide
α-Ketothioamides Phenyl-α-ketothioamide with morpholineAromatic ring, α-ketothioamide linker, morpholinePHGDH inhibition (IC50 in the micromolar range)[7][8]Likely to exhibit PHGDH inhibitory activity and potential anticancer effects.
Piperidine Thioamides N-piperidine thioamide analogsPiperidine ring, thioamideAntimicrobial activity against MRSA (MIC = 30 µg/mL)[5]Potential for antimicrobial activity due to the presence of the thioamide and a heterocyclic amine.
Pyrazolinethioamides Pyrazoline ring fused with a thioamidePyrazoline heterocycle, thioamideModerate cytotoxicity against A549 and HeLa cell lines (IC50 ~13-18 µM)[5]The flexible β-ketothioamide core may allow for interactions with various biological targets, suggesting a potential for broad-spectrum activity.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 3-Morpholin-4-yl-3-oxopropanethioamide, the following standard in vitro assays are recommended.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.[9][10]

G cluster_0 MTT Assay Workflow Seed_Cells Seed cancer cells in a 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Treat_Cells Treat cells with varying concentrations of the test compound Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the in vitro MTT assay to determine cytotoxicity.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of 3-Morpholin-4-yl-3-oxopropanethioamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

G cluster_0 Broth Microdilution Workflow Prepare_Dilutions Prepare serial dilutions of the test compound in a 96-well plate Add_Inoculum Add a standardized bacterial inoculum to each well Prepare_Dilutions->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Determine_MIC Determine the MIC as the lowest concentration with no visible growth Incubate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of 3-Morpholin-4-yl-3-oxopropanethioamide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While the absence of direct experimental data on 3-Morpholin-4-yl-3-oxopropanethioamide necessitates a predictive approach, the analysis of its structural components and comparison with closely related analogs suggest that it is a promising scaffold for drug discovery. The presence of the morpholine moiety is anticipated to confer favorable pharmacokinetic properties, while the β-ketothioamide core provides a platform for diverse biological activities, including potential anticancer and antimicrobial effects.

The provided synthetic and biological evaluation protocols offer a clear roadmap for researchers to validate these predictions and explore the therapeutic potential of this and other novel thioamide compounds. Further investigation into the structure-activity relationships of this class of molecules will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Unlocking the potential of the thioamide group in drug design and development. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024). European Journal of Medicinal Chemistry, 277, 116744.
  • Spillier, Q., Ravez, S., Unterlass, J., Corbet, C., Degavre, C., Feron, O., & Frédérick, R. (2020). Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). Pharmaceuticals, 13(2), 20.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). Chemical Reviews, 120(5), 2657–2717.
  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. (2019). Medicinal Research Reviews, 39(5), 1834-1871.
  • Structure-Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). (2020). Pharmaceuticals, 13(2), 20.
  • Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). (2020). Semantic Scholar. Retrieved from [Link]

  • Synthesis and anticancer activity of thiosubstituted purines. (2015). Archiv der Pharmazie, 348(10), 710-717.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics, 1-21.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies. (2024). International Journal of Molecular Sciences, 25(5), 2824.
  • Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(3), 359-372.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews, 39(5), 1834-1871.
  • Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. (2007).
  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). Molecules, 27(2), 498.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 25.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2018). Oncotarget, 9(58), 31221–31234.
  • Intermediates for the preparation of remifentanil hydrochloride. (2020). Google Patents.
  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Journal of Bacteriology, 197(12), 2046-2054.
  • Unlocking the potential of the thioamide group in drug design and development. (2024). Expert Opinion on Drug Discovery, 19(2), 143-146.
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Comparative

Comparative Analysis of 3-Morpholin-4-yl-3-oxopropanethioamide: A Guide to Characterizing Novel Apoptosis Modulators

Introduction In the dynamic field of drug discovery, the emergence of novel chemical entities presents both exciting opportunities and significant challenges. The initial characterization and contextualization of a new c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of drug discovery, the emergence of novel chemical entities presents both exciting opportunities and significant challenges. The initial characterization and contextualization of a new compound's activity against established therapeutic agents are critical for determining its potential. This guide provides a comprehensive framework for evaluating a novel compound, using 3-Morpholin-4-yl-3-oxopropanethioamide as a case study. While the specific biological target of 3-Morpholin-4-yl-3-oxopropanethioamide is not yet publicly established, its synthesis has been described.[1] This document will therefore outline the essential steps to identify its mechanism and compare its performance against two classes of well-characterized inhibitors involved in apoptosis: Mcl-1 inhibitors and Bax activators.

The regulation of apoptosis, or programmed cell death, is a cornerstone of cancer research.[2][3] Evasion of apoptosis is a hallmark of cancer, and targeting the proteins that control this process is a key therapeutic strategy. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members like Mcl-1 and pro-apoptotic members like Bax, are central to this regulation.[2][3] This guide will provide researchers, scientists, and drug development professionals with the scientific rationale and experimental protocols necessary to position a novel compound within the landscape of apoptosis modulators.

Part 1: Foundational Characterization of a Novel Compound

Before a direct comparison can be made, the fundamental biological activity of 3-Morpholin-4-yl-3-oxopropanethioamide must be elucidated. This involves a multi-step process of target identification and validation, followed by an assessment of its potency and selectivity.

Target Identification and Validation

The first critical step is to determine the molecular target of the novel compound. A combination of computational and experimental approaches is often employed:

  • Computational Screening (In Silico): Molecular docking simulations can be used to predict the binding of 3-Morpholin-4-yl-3-oxopropanethioamide to the crystal structures of known therapeutic targets, such as the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[4]

  • Affinity-Based Methods: Techniques such as affinity chromatography or pull-down assays using a biotinylated version of the compound can identify binding partners from cell lysates. These partners can then be identified by mass spectrometry.

  • Phenotypic Screening: High-content screening of cancer cell lines can reveal the compound's effect on cellular processes like apoptosis. Subsequent target deconvolution can then be performed on these "hit" cell lines.

Once a putative target is identified, validation is essential. This can be achieved through genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the proposed target, to see if this abrogates the compound's activity.

In Vitro Potency and Selectivity

With a validated target, the next step is to quantify the compound's potency and selectivity. For instance, if 3-Morpholin-4-yl-3-oxopropanethioamide is hypothesized to be an Mcl-1 inhibitor, the following assays would be crucial:

  • Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) assays can be used to measure the compound's binding affinity (Kd) or inhibitory constant (Ki) for Mcl-1.[5][6]

  • Cell-Based Assays: The half-maximal inhibitory concentration (IC50) can be determined in Mcl-1-dependent cancer cell lines.[5]

  • Selectivity Profiling: The compound should be tested against other anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) to determine its selectivity.[4][6] High selectivity for Mcl-1 is a desirable trait for minimizing off-target effects.[4]

Part 2: Comparative Analysis with Known Inhibitors

Once the initial characterization is complete, a direct comparison with known inhibitors can be performed. Below are two hypothetical scenarios illustrating how to position 3-Morpholin-4-yl-3-oxopropanethioamide against established Mcl-1 inhibitors and Bax activators.

Scenario 1: 3-Morpholin-4-yl-3-oxopropanethioamide as an Mcl-1 Inhibitor

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to therapeutic resistance.[3][7] Potent and selective Mcl-1 inhibitors are therefore highly sought after.[4][7]

Mcl-1 sequesters pro-apoptotic proteins like Bim, Bak, and Bax, preventing them from initiating apoptosis.[3] Mcl-1 inhibitors competitively bind to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic proteins and triggering cell death.[3][7]

Mcl1_Pathway cluster_0 Normal Cell Survival cluster_1 Mcl-1 Inhibition Mcl1 Mcl-1 Bim Bim/Bak/Bax Mcl1->Bim Sequesters Apoptosis_Inhibited Apoptosis Inhibited Mcl1_inhibitor 3-Morpholin-4-yl-3-oxopropanethioamide (Hypothetical Mcl-1 Inhibitor) Mcl1_inhibited Mcl-1 Mcl1_inhibitor->Mcl1_inhibited Inhibits Bim_free Free Bim/Bak/Bax Mcl1_inhibited->Bim_free Releases Apoptosis_Triggered Apoptosis Triggered Bim_free->Apoptosis_Triggered

Caption: Mcl-1 Inhibition Pathway.

The table below provides a template for comparing the in vitro potency and selectivity of our hypothetical Mcl-1 inhibitor with established compounds.

CompoundMcl-1 Ki (nM)Bcl-2 Ki (nM)Bcl-xL Ki (nM)Mcl-1 IC50 (nM)Reference
3-Morpholin-4-yl-3-oxopropanethioamide TBDTBDTBDTBD-
A-12104770.45>40,000>40,00026.2[5][6]
AZD59910.13>10,000>10,0000.7[5][6]
S638450.19>10,000>10,000-[6]
UMI-77490>10,000>10,000310[5][6]

TBD: To Be Determined

Scenario 2: 3-Morpholin-4-yl-3-oxopropanethioamide as a Bax Activator

Bax is a pro-apoptotic protein that, upon activation, oligomerizes at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[8][9] Direct Bax activators represent a promising therapeutic strategy for inducing apoptosis in cancer cells.[8]

In healthy cells, Bax exists as an inactive monomer in the cytoplasm.[2] Direct Bax activators bind to an N-terminal activation site, inducing a conformational change that promotes its translocation to the mitochondria and the formation of pores.[2][10]

Bax_Activation_Pathway cluster_0 Inactive State cluster_1 Activation cluster_2 Mitochondrial Apoptosis Bax_inactive Inactive Bax (Monomer) Bax_active Active Bax (Oligomer) Bax_inactive->Bax_active Bax_activator 3-Morpholin-4-yl-3-oxopropanethioamide (Hypothetical Bax Activator) Bax_activator->Bax_inactive Binds and Activates Mitochondria Mitochondria Bax_active->Mitochondria Forms Pore Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis TR_FRET_Workflow start Start prepare_reagents Prepare Reagents: Mcl-1, Labeled Peptide, Antibody, Compounds start->prepare_reagents dispense_mcl1 Dispense Mcl-1/ Antibody Mixture prepare_reagents->dispense_mcl1 add_compounds Add Test Compounds (Serial Dilution) dispense_mcl1->add_compounds incubate1 Incubate 15 min add_compounds->incubate1 add_peptide Add Labeled Bim BH3 Peptide incubate1->add_peptide incubate2 Incubate 1-2 hours add_peptide->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate analyze_data Calculate Ratio and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: TR-FRET Assay Workflow.

Protocol 2: Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies caspase activity as a measure of apoptosis induction.

Materials:

  • Cancer cell line of interest (e.g., Mcl-1 dependent or Bax-positive)

  • Cell culture medium and supplements

  • 3-Morpholin-4-yl-3-oxopropanethioamide and control compounds

  • Caspase-Glo® 3/7 Reagent

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a specified time (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the compound concentration to determine the EC50 for apoptosis induction.

Conclusion

The journey from a novel chemical structure to a potential therapeutic candidate is a rigorous one. This guide provides a systematic approach to the initial characterization and comparative analysis of a new compound, using 3-Morpholin-4-yl-3-oxopropanethioamide as a hypothetical subject. By first identifying the molecular target and quantifying its potency and selectivity, researchers can then strategically position the compound relative to known inhibitors in the field. The provided frameworks for comparison with Mcl-1 inhibitors and Bax activators, along with detailed experimental protocols, offer a clear path for evaluating the therapeutic potential of novel apoptosis modulators. This structured approach, grounded in scientific integrity and validated methodologies, is crucial for advancing promising compounds through the drug discovery pipeline.

References

  • Belmar, J., & Fesik, S. W. (2015). Small molecule Mcl-1 inhibitors for the treatment of cancer. Pharmacology & therapeutics, 145, 76–84. [Link]

  • Xin, M., & Youle, R. J. (2012). Direct activation of Bax protein for cancer therapy. Drug discovery today, 17(11-12), 656–663. [Link]

  • Patsnap. (2024). What are Mcl-1 inhibitors and how do they work? Synapse. Retrieved from [Link]

  • Zeid, R., & El-Amm, J. (2021). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers in Oncology, 11, 725795. [Link]

  • Wikipedia. (2023, December 2). Apoptosis regulator BAX. In Wikipedia. Retrieved from [Link]

  • Electronic supplementary information. (n.d.). Retrieved from [Link]

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Validation

Validating the Target of 3-Morpholin-4-yl-3-oxopropanethioamide: A Comparative Guide for Mcl-1 Inhibition

In the landscape of oncology drug discovery, the selective targeting of anti-apoptotic proteins is a cornerstone of developing novel therapeutics. Among these, the Myeloid cell leukemia-1 (Mcl-1) protein, a member of the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the selective targeting of anti-apoptotic proteins is a cornerstone of developing novel therapeutics. Among these, the Myeloid cell leukemia-1 (Mcl-1) protein, a member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a high-priority target.[1] Mcl-1 is frequently overexpressed in a variety of cancers, contributing to tumor cell survival and resistance to conventional therapies.[1] The development of small molecules that can effectively and selectively inhibit Mcl-1 is therefore of significant interest.

This guide provides a comprehensive framework for validating the engagement of a putative Mcl-1 inhibitor, 3-Morpholin-4-yl-3-oxopropanethioamide, with its intended target. We will delve into the causality behind experimental choices, providing detailed, step-by-step protocols for a suite of validating assays. Furthermore, we will objectively compare the hypothetical performance of our compound of interest with established Mcl-1 inhibitors and other relevant Bcl-2 family inhibitors, supported by experimental data from the scientific literature.

The Critical Role of Mcl-1 in Apoptosis and Cancer

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.[1] By inhibiting Mcl-1, small molecules can unleash these pro-apoptotic effectors, triggering programmed cell death in cancer cells that are dependent on Mcl-1 for their survival. The signaling pathway is depicted below:

Apoptotic Stimuli Apoptotic Stimuli Bak/Bim Bak/Bim Apoptotic Stimuli->Bak/Bim activates Mcl-1 Mcl-1 Mcl-1->Bak/Bim sequesters MOMP MOMP Bak/Bim->MOMP induces Apoptosis Apoptosis MOMP->Apoptosis triggers 3-Morpholin-4-yl-3-oxopropanethioamide 3-Morpholin-4-yl-3-oxopropanethioamide 3-Morpholin-4-yl-3-oxopropanethioamide->Mcl-1 inhibits

Caption: Mcl-1 signaling pathway and the mechanism of action for a putative inhibitor.

A Multi-Faceted Approach to Target Validation

To rigorously validate that 3-Morpholin-4-yl-3-oxopropanethioamide directly engages and inhibits Mcl-1, a series of orthogonal assays are essential. This guide will focus on three key experimental pillars:

  • Direct Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

  • In Vitro Binding Affinity: Fluorescence Polarization (FP) Assay

  • Cellular Consequence of Target Inhibition: Apoptosis Induction and Biomarker Modulation

The logical workflow for this validation process is illustrated below:

cluster_0 Target Engagement cluster_1 Cellular Activity CETSA CETSA Apoptosis_Assay Apoptosis_Assay CETSA->Apoptosis_Assay confirms cellular target binding FP_Assay FP_Assay FP_Assay->Apoptosis_Assay quantifies binding affinity Western_Blot Western_Blot Apoptosis_Assay->Western_Blot validates mechanism

Caption: Logical workflow for Mcl-1 target validation.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful technique to assess direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This allows for the confirmation of target engagement within intact cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture an Mcl-1-dependent cancer cell line (e.g., NCI-H929) to 70-80% confluency.

    • Treat cells with a dose-response range of 3-Morpholin-4-yl-3-oxopropanethioamide (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 2-4 hours.

  • Heating and Lysis:

    • After treatment, harvest the cells and resuspend in a suitable buffer.

    • Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

  • Fractionation and Detection:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Mcl-1 in each sample by Western blotting using an anti-Mcl-1 antibody.

Data Analysis: Plot the band intensity of soluble Mcl-1 against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.

Fluorescence Polarization (FP) Assay for In Vitro Binding Affinity

Rationale: The FP assay is a robust, solution-based method to quantify the binding affinity (Kd) between a small molecule and a protein. It relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling slows, and polarization increases.

Protocol:

  • Reagents and Plate Setup:

    • Recombinant human Mcl-1 protein.

    • A fluorescently labeled peptide known to bind Mcl-1 (e.g., a fluorescein-labeled BIM BH3 peptide).

    • Assay buffer (e.g., phosphate buffer with BSA to prevent non-specific binding).

    • A black, low-binding 384-well plate.

  • Assay Procedure:

    • Prepare a serial dilution of 3-Morpholin-4-yl-3-oxopropanethioamide in the assay buffer.

    • In each well, add a fixed concentration of Mcl-1 protein and the fluorescent peptide.

    • Add the diluted compound or vehicle control to the wells.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

    • Plot the change in fluorescence polarization against the log of the compound concentration.

    • Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Caspase-Glo® 3/7 Assay for Apoptosis Induction

Rationale: Since Mcl-1 is an anti-apoptotic protein, its inhibition should lead to the activation of the caspase cascade and subsequent apoptosis. The Caspase-Glo® 3/7 Assay provides a sensitive and straightforward method to measure the activity of key executioner caspases, caspase-3 and -7.[2]

Protocol:

  • Cell Culture and Treatment:

    • Seed Mcl-1-dependent (e.g., H929) and Mcl-1-independent (e.g., a Bcl-2 dependent cell line) cancer cells in a 96-well plate.

    • Treat the cells with a dose-response range of 3-Morpholin-4-yl-3-oxopropanethioamide, a positive control (e.g., S63845), and a negative control (e.g., Navitoclax in Mcl-1 dependent cells) for 24-48 hours.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measurement and Data Analysis:

    • Measure the luminescence using a luminometer.

    • Plot the luminescence signal against the log of the compound concentration to determine the EC50 for apoptosis induction.

Western Blotting for Biomarker Modulation

Rationale: Western blotting can be used to confirm the downstream consequences of Mcl-1 inhibition. A key indicator of on-target activity is the displacement of pro-apoptotic proteins, like Bim, from Mcl-1. Additionally, cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases, is a hallmark of apoptosis.

Protocol:

  • Cell Treatment and Lysis:

    • Treat Mcl-1 dependent cells with 3-Morpholin-4-yl-3-oxopropanethioamide for a specified time (e.g., 6-24 hours).

    • Lyse the cells and determine the protein concentration.

  • Immunoprecipitation (for Bim displacement):

    • Incubate cell lysates with an anti-Mcl-1 antibody coupled to beads to pull down Mcl-1 and its binding partners.

    • Elute the bound proteins.

  • SDS-PAGE and Immunoblotting:

    • Separate the proteins from the whole-cell lysate and the immunoprecipitation eluate by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies against Mcl-1, Bim, and cleaved PARP.

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

Data Analysis: A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 and an increase in cleaved PARP in a dose-dependent manner would provide strong evidence for on-target Mcl-1 inhibition.

Comparative Analysis with Alternative Compounds

To contextualize the performance of 3-Morpholin-4-yl-3-oxopropanethioamide, it is crucial to compare its activity with well-characterized Mcl-1 inhibitors and other Bcl-2 family inhibitors.

CompoundTarget(s)Binding Affinity (Ki/Kd)Cellular Activity (IC50) in Mcl-1 Dependent Cells (e.g., H929)
3-Morpholin-4-yl-3-oxopropanethioamide Hypothesized: Mcl-1 To be determined To be determined
S63845 Mcl-1Kd: 0.19 nM[3]~100 nM[4]
A-1210477 Mcl-1Ki: 0.45 nM[5]High µM range[4]
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-wKi: <1 nM[6]Inactive (or high µM)

This table presents a framework for comparison. The data for 3-Morpholin-4-yl-3-oxopropanethioamide would be populated as experiments are conducted.

The selectivity of the compound is as critical as its potency. A truly effective Mcl-1 inhibitor should exhibit minimal activity against other Bcl-2 family members to avoid off-target toxicities.

Cell Line TypeExpected IC50 for a Selective Mcl-1 InhibitorExpected IC50 for Navitoclax
Mcl-1 Dependent (e.g., H929) Low nM to low µM>10 µM
Bcl-2 Dependent (e.g., RS4;11) >10 µMLow nM
Bcl-xL Dependent (e.g., H146) >10 µMLow nM

This table illustrates the expected selectivity profile for a potent and selective Mcl-1 inhibitor.

Conclusion

The validation of a specific molecular target is a critical and multifaceted process in drug discovery. By employing a rigorous and orthogonal set of assays as outlined in this guide, researchers can confidently establish the on-target activity of novel compounds such as 3-Morpholin-4-yl-3-oxopropanethioamide. The combination of direct target engagement studies, in vitro binding assays, and cellular functional assays provides a self-validating system to build a compelling case for the mechanism of action. The comparative analysis against established inhibitors is the final piece of the puzzle, positioning the new chemical entity within the existing therapeutic landscape and informing future development strategies.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
  • BenchChem. Application Notes and Protocols: Western Blot for Mcl-1 Target Engagement by ABBV-467. [URL: Not available]
  • BenchChem. Application Notes and Protocols for Measuring Caspase 3/7 Activity with PW69. [URL: Not available]
  • Wei, D., Zhang, Q., Schreiber, J. S., et al. (2015). Targeting mcl-1 for radiosensitization of pancreatic cancers. Translational Oncology, 8(1), 47–54. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4342598/]
  • MedchemExpress. A-1210477. [URL: https://www.medchemexpress.com/a-1210477.html]
  • The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells. (2018). Haematologica. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6068037/]
  • ResearchGate. Dose–response curves of AML cell lines treated with MCL-1 inhibitor S63845 (S63) for 48 h. [URL: https://www.researchgate.net/figure/Dose-response-curves-of-AML-cell-lines-treated-with-MCL-1-inhibitor-S63845-S63-for-48_fig1_370003058]
  • Bio-protocol. Fluorescence Polarization (FP) assay. [URL: https://bio-protocol.org/e2118]
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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 3-Morpholin-4-yl-3-oxopropanethioamide

This guide provides a comprehensive framework for the characterization of the selectivity and cross-reactivity of the novel small molecule, 3-Morpholin-4-yl-3-oxopropanethioamide . As the biological targets of this compo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of the selectivity and cross-reactivity of the novel small molecule, 3-Morpholin-4-yl-3-oxopropanethioamide . As the biological targets of this compound are not yet publicly established, we will proceed based on a chemically-informed hypothesis. The presence of a thioamide functional group, a known zinc-binding pharmacophore, suggests potential activity against zinc-dependent metalloenzymes.[1][2] Therefore, this guide is structured around the hypothesis that 3-Morpholin-4-yl-3-oxopropanethioamide is a putative inhibitor of Matrix Metalloproteinases (MMPs) , a family of zinc-dependent endopeptidases crucial in both physiological and pathological tissue remodeling.

The objective of this document is to outline a robust, multi-tiered experimental strategy to first validate the primary target hypothesis and then systematically evaluate the compound's selectivity. This approach is designed to proactively identify potential off-target liabilities, providing a critical dataset for researchers in drug development to assess the therapeutic potential and safety profile of this molecule.

Part 1: Primary Target Validation: A Focus on Matrix Metalloproteinases

Before a meaningful cross-reactivity study can be conducted, the primary biological target must be identified and its mechanism of action understood. Given the thioamide moiety, we hypothesize that 3-Morpholin-4-yl-3-oxopropanethioamide may chelate the catalytic zinc ion in the active site of MMPs.

Initial In Vitro Profiling Against an MMP Panel

The first experimental step is to screen the compound against a panel of key MMP isoforms implicated in various diseases. This establishes a baseline of activity and an initial understanding of selectivity within the target family.

Table 1: Proposed Initial MMP Inhibition Screening Panel

TargetSub-FamilyPathological Relevance
MMP-1CollagenaseArthritis, Cancer
MMP-2GelatinaseCancer Metastasis, Angiogenesis
MMP-3StromelysinInflammation, Arthritis
MMP-7MatrilysinCancer Progression
MMP-9GelatinaseCancer Metastasis, Inflammation
MMP-12MetalloelastaseCOPD, Aneurysm
MMP-13CollagenaseOsteoarthritis
MMP-14MT-MMPCancer Invasion
Experimental Protocol: Fluorogenic MMP Inhibition Assay

This biochemical assay is the gold standard for determining the potency (typically as an IC₅₀ value) of inhibitors against purified enzymes.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, separating a quencher from a fluorophore and resulting in a detectable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified, recombinant human MMP enzymes in the appropriate assay buffer (e.g., Tris-buffered saline with CaCl₂, ZnCl₂, and Brij-35). Determine the optimal enzyme concentration by titration to achieve a linear reaction rate.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Morpholin-4-yl-3-oxopropanethioamide in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup: In a 96- or 384-well black, flat-bottom plate, add 2 µL of the compound dilutions. For controls, add 2 µL of DMSO (100% activity) and 2 µL of a known broad-spectrum MMP inhibitor like Batimastat (0% activity).

  • Enzyme Addition: Add 48 µL of the diluted active MMP enzyme to each well and incubate for 30 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis: Calculate the reaction rate (slope of the linear phase of fluorescence increase over time) for each well. Normalize the data to the DMSO (100%) and potent inhibitor (0%) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: A Tiered Strategy for Cross-Reactivity Profiling

A systematic approach is essential to map the selectivity profile of the compound. We propose a three-tiered cascade that progressively broadens the search for off-target interactions.

G cluster_0 Tier 1: Mechanistically-Related Targets cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular Target Engagement T1_ADAMs ADAM/ADAMTS Panel (e.g., ADAM10, ADAM17) T1_Cys Cysteine Protease Panel (e.g., Caspases, Cathepsins) T2_Kinase Broad Kinase Panel (e.g., 400+ Kinases) T1_Cys->T2_Kinase Broaden search for unexpected targets T2_GPCR GPCR & Ion Channel Panel (Binding Assays) T3_CETSA Cellular Thermal Shift Assay (CETSA) (Confirming Target Binding in Cells) T2_GPCR->T3_CETSA Validate hits in a physiological context T3_Pheno Phenotypic Screening (e.g., Cell Viability, Invasion Assays) End Comprehensive Cross-Reactivity Profile T3_Pheno->End Build Selectivity Profile Start Compound Hits in MMP Screen Start->T1_ADAMs Assess related metalloproteases

Caption: Proposed tiered workflow for cross-reactivity profiling.
Tier 1: Profiling Against Related Enzyme Families

The most probable off-targets are often those that are structurally or mechanistically related to the primary target.

  • ADAMs and ADAMTSs: The 'A Disintegrin and Metalloproteinase' (ADAM) and 'ADAM with thrombospondin motifs' (ADAMTS) families are closely related zinc-dependent proteases. Inhibition of these enzymes, particularly ADAM17 (TACE), can lead to significant side effects. An enzymatic assay similar to the MMP protocol, but using specific ADAM substrates, should be employed.

  • Other Protease Classes: The thioamide moiety could potentially interact with the active site of other protease families. A panel including key serine proteases (e.g., Thrombin, Trypsin), aspartyl proteases (e.g., BACE1), and especially cysteine proteases (e.g., Caspase-3, Cathepsin B) should be tested.

Tier 2: Broad Pharmacological Profiling

To uncover unexpected off-target interactions, screening against a broad, commercially available panel is the most efficient strategy. The morpholine moiety is a common feature in many kinase inhibitors, making a kinase screen particularly relevant.

Recommended Panel: A comprehensive kinase panel (e.g., the scanMAX panel from Eurofins DiscoverX) covering over 450 human kinases is recommended. This type of assay typically measures the ability of the test compound to compete with an immobilized, active-site directed ligand.

Table 2: Example Data Output from a Broad Kinase Screen Data is hypothetical for illustrative purposes.

Kinase Target% Inhibition @ 1 µMPrimary Target FamilyPotential for Off-Target Effect
MMP-9 (Control)98%MetalloproteaseN/A
Kinase A85%Tyrosine KinaseHigh
Kinase B52%Serine/Threonine KinaseModerate
Kinase C15%Lipid KinaseLow
...450+ more<10%VariousVery Low
Tier 3: Cellular Target Validation and Phenotypic Confirmation

Positive hits from in vitro screens must be validated in a cellular context to confirm target engagement and assess functional consequences.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that directly measures the engagement of a compound with its target protein in intact cells or cell lysates. The binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HT-1080 fibrosarcoma cells, which express several MMPs) to ~80% confluency. Treat the cells with either vehicle (DMSO) or 3-Morpholin-4-yl-3-oxopropanethioamide at a desired concentration (e.g., 10x the in vitro IC₅₀) for 1-2 hours.

  • Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Solubilization: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., MMP-9) remaining in the supernatant at each temperature point using Western blotting or Simple Western™ (WES).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ). A significant shift (ΔTₘ) in the compound-treated sample indicates direct target engagement.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Part 3: Data Interpretation and Building a Selectivity Profile

The ultimate goal is to synthesize the data from all tiers into a clear, comparative selectivity profile.

Selectivity Index (SI): A key metric is the Selectivity Index, which compares the potency of the compound against off-targets versus the primary target.

SI = IC₅₀ (Off-Target) / IC₅₀ (Primary Target)

A higher SI value (typically >100-fold) is desirable, indicating greater selectivity for the primary target.

Table 3: Integrated Selectivity Profile of 3-Morpholin-4-yl-3-oxopropanethioamide Data is hypothetical for illustrative purposes.

TargetTarget ClassAssay TypeIC₅₀ / Kᵢ (nM)Selectivity Index (vs. MMP-9)
MMP-9 Metalloprotease Enzymatic 15 1
MMP-2MetalloproteaseEnzymatic352.3
MMP-1MetalloproteaseEnzymatic85057
ADAM17MetalloproteaseEnzymatic1,20080
Kinase ATyrosine KinaseBinding95063
Caspase-3Cysteine ProteaseEnzymatic>10,000>667
BACE1Aspartyl ProteaseEnzymatic>10,000>667

Conclusion

This guide outlines a rigorous, hypothesis-driven strategy for characterizing the cross-reactivity of 3-Morpholin-4-yl-3-oxopropanethioamide. By starting with a focused validation of its putative primary targets, the MMPs, and systematically expanding the search to include related enzymes and broad pharmacological panels, researchers can build a comprehensive selectivity profile. The inclusion of cellular target engagement assays like CETSA is critical to ensure that in vitro findings are physiologically relevant. This structured approach provides the necessary data to make informed decisions about the future development of this compound, balancing on-target potency with a clean off-target profile to maximize therapeutic potential and minimize safety risks.

References

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Validation

A Strategic Guide to Unraveling the Structure-Activity Relationship of 3-Morpholin-4-yl-3-oxopropanethioamide Analogs

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the systematic exploration of structure-activity relati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the systematic exploration of structure-activity relationships (SAR) serves as a critical compass, guiding the optimization of lead compounds into potent and selective drug candidates. This guide focuses on a promising, yet underexplored scaffold: 3-Morpholin-4-yl-3-oxopropanethioamide . Due to the nascent stage of research on this specific chemical series, this document presents a forward-looking, strategic framework for establishing its SAR. By leveraging established principles of medicinal chemistry and drawing parallels from related molecular classes, we will outline a comprehensive plan for synthesis, biological evaluation, and comparative analysis.

The Core Scaffold: A Tripartite Platform for Discovery

The 3-Morpholin-4-yl-3-oxopropanethioamide scaffold is characterized by three key moieties, each offering a unique opportunity for structural modification and SAR exploration:

  • The Morpholine Ring: A privileged heterocycle in drug discovery, the morpholine ring is often incorporated to enhance aqueous solubility and metabolic stability, and to serve as a key interaction motif with biological targets.[1][2]

  • The Propanamide Linker: This three-carbon chain provides a flexible spacer, dictating the spatial relationship between the morpholine ring and the thioamide group. Its conformation and substitution can significantly influence binding affinity.

  • The Thioamide Group: As a bioisostere of the more common amide group, the thioamide offers distinct physicochemical properties.[3] It is a stronger hydrogen bond donor and has a larger van der Waals radius, which can lead to altered binding interactions and improved pharmacokinetic profiles.[4][5]

A Proposed Strategy for SAR Elucidation

A systematic exploration of the SAR of this scaffold necessitates the synthesis and evaluation of a library of analogs with targeted modifications at each of the three key positions.

SAR_Strategy cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Proposed Modifications Core 3-Morpholin-4-yl-3-oxopropanethioamide Morpholine Morpholine Ring (Position 1) Core->Morpholine Site 1 Linker Propanethioamide Linker (Position 2) Core->Linker Site 2 Thioamide Thioamide & Substituents (Position 3) Core->Thioamide Site 3 Morpholine_Mods • Bioisosteric Replacement (Thiomorpholine, Piperidine) • Substitution on the ring • Spirocyclic analogs [2] Morpholine->Morpholine_Mods Linker_Mods • Varying length (C2, C4) • Introducing rigidity (e.g., double bond) • Alkyl or aryl substitution Linker->Linker_Mods Thioamide_Mods • Substitution on terminal nitrogen (Alkyl, Aryl, Heteroaryl) • Replacement with amide (for comparison) • Cyclization with linker Thioamide->Thioamide_Mods

Caption: Proposed SAR exploration strategy for 3-Morpholin-4-yl-3-oxopropanethioamide analogs.

Comparative Analysis: Benchmarking Against Established Agents

To contextualize the biological activity of novel analogs, it is essential to perform a comparative analysis against well-characterized compounds. The choice of comparators will depend on the therapeutic area of interest. Given the known antimicrobial activities of some morpholine and thioamide derivatives, a primary screen for antibacterial and antifungal efficacy is a logical starting point.[6][7]

Table 1: Template for Comparative Biological Data
Compound IDModificationTarget Organism/EnzymeMIC (µg/mL) or IC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)
Lead Scaffold 3-Morpholin-4-yl-3-oxopropanethioamidee.g., S. aureusDataData
Analog 1.1 Thiomorpholine replacemente.g., S. aureusDataData
Analog 2.1 C2 linkere.g., S. aureusDataData
Analog 3.1 N-phenyl substitutione.g., S. aureusDataData
Ciprofloxacin (Positive Control)S. aureusReference ValueReference Value
Fluconazole (Positive Control)e.g., C. albicansReference ValueReference Value

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the core scaffold and the in vitro evaluation of its antimicrobial properties.

Protocol 1: Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide

This proposed synthesis is a multi-step process starting from readily available commercial reagents.

Step 1: Synthesis of 3-morpholino-3-oxopropanoic acid

  • To a solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add Meldrum's acid (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Amidation to form N-benzyl-3-morpholino-3-oxopropanamide

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM.

  • Add benzylamine (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Step 3: Thionation to yield 3-Morpholin-4-yl-3-oxopropanethioamide

  • Dissolve the amide from Step 2 (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.6 eq) and heat the mixture to 80-90°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final thioamide.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate of the test microorganism (e.g., Staphylococcus aureus), suspend 3-5 isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Antimicrobial Assay) Purification->Screening Hit_Identified Hit Identification Screening->Hit_Identified Data_Analysis Data Analysis & SAR Determination Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Hit_Identified->Start Inactive Hit_Identified->Data_Analysis Active

Caption: A typical experimental workflow for the synthesis and evaluation of novel chemical compounds.

Conclusion

The 3-Morpholin-4-yl-3-oxopropanethioamide scaffold represents a fertile ground for the discovery of new bioactive molecules. While direct SAR studies are yet to be published, the strategic framework outlined in this guide provides a robust and scientifically-grounded approach for researchers to undertake this exploration. By systematically modifying the morpholine ring, the propanethioamide linker, and the terminal substituents, and by employing standardized biological evaluation protocols, the path to elucidating the SAR of this promising class of compounds is clear. The insights gained from such studies will be invaluable in the rational design of next-generation therapeutic agents.

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Comparative

A Comparative Efficacy Analysis of 3-Morpholin-4-yl-3-oxopropanethioamide and Its Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold" due to its widespread presence in a variety of clinically approved drugs and biologically active molecules.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold" due to its widespread presence in a variety of clinically approved drugs and biologically active molecules.[1][2][3][4] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable moiety for drug design.[5] When incorporated into a thioamide or thiosemicarbazone framework, the resulting compounds often exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[6][7]

This guide provides a comparative analysis of the potential efficacy of 3-Morpholin-4-yl-3-oxopropanethioamide , a novel yet underexplored molecule, against a backdrop of structurally related and well-characterized morpholine-containing thiosemicarbazones. By examining the experimental data of these analogs, we can extrapolate the potential therapeutic applications and guide future research directions for this promising compound.

The Subject of Investigation: 3-Morpholin-4-yl-3-oxopropanethioamide

3-Morpholin-4-yl-3-oxopropanethioamide represents a synthetically accessible molecule combining the beneficial morpholine scaffold with a reactive thioamide group. While specific efficacy data for this compound is not yet available in the public domain, its structural features suggest a high potential for biological activity. The thioamide group is a known pharmacophore in various antimycobacterial and enzyme-inhibiting drugs, and the morpholine ring can enhance pharmacokinetic properties.

Comparator Compounds: Morpholine-Thiophene Hybrid Thiosemicarbazones

To benchmark the potential of 3-Morpholin-4-yl-3-oxopropanethioamide, we will focus on a series of recently synthesized morpholine-thiophene hybrid thiosemicarbazones that have been evaluated for their urease inhibitory activity.[2] Urease is a crucial enzyme for the survival of various pathogenic bacteria, including Helicobacter pylori, making it an attractive target for novel antibacterial agents.

Comparative Efficacy Data

The following table summarizes the urease inhibitory activity of several morpholine-thiophene hybrid thiosemicarbazones, with thiourea included as a standard reference compound.

Compound IDStructureIC₅₀ (µM) ± SD
5a (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide4.94 ± 2.7
5b (E)-N-(2-morpholinoethyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazinecarbothioamide4.96 ± 3.0
5c (E)-N-(2-morpholinoethyl)-2-((4-methylthiophen-2-yl)methylene)hydrazinecarbothioamide4.00 ± 2.4
5d (E)-N-(2-morpholinoethyl)-2-((5-methylthiophen-2-yl)methylene)hydrazinecarbothioamide4.81 ± 1.5
5f (E)-2-((5-bromothiophen-2-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide5.77 ± 0.7
Thiourea Standard Inhibitor22.3 ± 1.2

Data sourced from Frontiers in Chemistry, 2024.[2]

As the data indicates, all the synthesized morpholine-thiophene hybrid thiosemicarbazones exhibited significantly more potent urease inhibition than the standard inhibitor, thiourea.[2] This highlights the potential of the morpholine-thiosemicarbazone scaffold for developing effective enzyme inhibitors.

Structure-Activity Relationship (SAR) Insights

The variations in the efficacy of the comparator compounds allow us to derive some preliminary structure-activity relationships.

Structure_Activity_Relationship cluster_scaffold Core Scaffold cluster_substituents Substituents on Thiophene Ring Morpholine_Ring Morpholine Ring (Enhances Solubility & Pharmacokinetics) Thiosemicarbazone_Linker Thiosemicarbazone Linker (Chelating & H-bonding) Morpholine_Ring->Thiosemicarbazone_Linker Linked via ethyl chain Methyl_Group Methyl Group (5c) (Slightly Increased Potency) Thiosemicarbazone_Linker->Methyl_Group Bromo_Group Bromo Group (5f) (Slightly Decreased Potency) Thiosemicarbazone_Linker->Bromo_Group Unsubstituted Unsubstituted Thiophene (5a) (High Potency) Thiosemicarbazone_Linker->Unsubstituted Experimental_Workflow Synthesis Synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide Primary_Screening Primary Screening: Anti-urease Assay Synthesis->Primary_Screening Secondary_Screening Secondary Screening: Antimicrobial Susceptibility Testing (e.g., MIC against H. pylori) Primary_Screening->Secondary_Screening If IC₅₀ < 10 µM Cytotoxicity_Assay Cytotoxicity Assay (e.g., on HEK293 cells) Secondary_Screening->Cytotoxicity_Assay If MIC is promising Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics) Cytotoxicity_Assay->Mechanism_of_Action If low toxicity Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A proposed workflow for evaluating the new compound.

Experimental Protocols

In Vitro Urease Inhibition Assay

This protocol is adapted from the methodology used for the comparator compounds. [2] Principle: The assay measures the production of ammonia from the hydrolysis of urea by urease. The amount of ammonia is quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol, which can be measured spectrophotometrically.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds and standard inhibitor (thiourea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and thiourea in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease solution and incubate for 15 minutes at 30°C.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution. Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

  • Incubate for 10 minutes at room temperature for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Potential Mechanism of Action

Thiosemicarbazones are known to exert their biological effects through various mechanisms, including the chelation of essential metal ions required by enzymes and the inhibition of DNA synthesis. [6]In the case of urease, which is a nickel-dependent enzyme, the thiosemicarbazone moiety likely chelates the nickel ions in the active site, thereby inactivating the enzyme.

Mechanism_of_Action Urease_Active_Site Urease Active Site (with Ni²⁺ ions) Chelation Chelation of Ni²⁺ ions Urease_Active_Site->Chelation Thiosemicarbazone Morpholine-Thiosemicarbazone Compound Thiosemicarbazone->Chelation Enzyme_Inactivation Enzyme Inactivation Chelation->Enzyme_Inactivation No_Urea_Hydrolysis Inhibition of Urea Hydrolysis Enzyme_Inactivation->No_Urea_Hydrolysis

Caption: Proposed mechanism of urease inhibition.

Conclusion and Future Perspectives

While 3-Morpholin-4-yl-3-oxopropanethioamide remains a molecule of theoretical interest, the compelling efficacy of its structural analogs, the morpholine-thiophene hybrid thiosemicarbazones, provides a strong rationale for its synthesis and biological evaluation. The data from these comparator compounds suggest that our target molecule could possess significant enzyme inhibitory and potentially antimicrobial properties.

Future research should focus on the synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide and its evaluation in a battery of in vitro assays, including those described in this guide. A thorough investigation of its structure-activity relationship through the synthesis of a library of derivatives could lead to the discovery of novel and potent therapeutic agents. The morpholine-thioamide scaffold is a promising starting point for the development of new drugs to combat bacterial infections and other diseases.

References

  • Tasleem, M., Pelletier, J., et al. (2024). Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. International Journal of Biological Macromolecules, 266(Pt 2), 131068. [Link]

  • Khan, I., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry. [Link]

  • Khan, I., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • Szymańska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6527. [Link]

  • Singh, R., et al. (2022). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. ResearchGate. [Link]

  • Sanjeev, K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Al-Ostoot, F. H., et al. (2023). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Ashdin Publishing. [Link]

  • Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-28. [Link]

  • Bacher, F., et al. (2018). New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action. Journal of Medicinal Chemistry, 62(1), 334-350. [Link]

  • Sanjeev, K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kadasi, S. (2021). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]

  • Pomarnacka, E., et al. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 26(16), 4998. [Link]

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Validation

Benchmarking 3-Morpholin-4-yl-3-oxopropanethioamide: A Comparative Analysis Against Standard Treatments for Rheumatoid Arthritis

Introduction: The Quest for Novel Therapeutics in Rheumatoid Arthritis Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive joi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Therapeutics in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive joint destruction and disability.[1] Current treatment strategies for RA primarily involve non-steroidal anti-inflammatory drugs (NSAIDs) for symptomatic relief, and disease-modifying anti-rheumatic drugs (DMARDs) to slow disease progression.[2][3][4] While these treatments have significantly improved patient outcomes, there remains a substantial unmet need for more effective and safer therapeutic agents.

This guide introduces a novel investigational compound, 3-Morpholin-4-yl-3-oxopropanethioamide (hereafter referred to as MOPA), as a potential therapeutic agent for rheumatoid arthritis. While MOPA is a novel chemical entity, its morpholine scaffold is present in other compounds that have demonstrated anti-inflammatory properties. This guide provides a comprehensive framework for benchmarking MOPA against established first-line and second-line treatments for RA, with a focus on its proposed mechanism of action: the inhibition of inducible nitric oxide synthase (iNOS). The experimental data presented herein is illustrative, designed to guide researchers in their evaluation of this and similar novel compounds.

Proposed Mechanism of Action: Targeting Nitric Oxide Production

Overproduction of nitric oxide (NO) by iNOS in response to pro-inflammatory stimuli is a key pathological feature of rheumatoid arthritis, contributing to inflammation and joint damage.[5] We hypothesize that MOPA exerts its anti-inflammatory effects by selectively inhibiting iNOS. This targeted approach could potentially offer a favorable safety profile compared to broader-acting anti-inflammatory agents.

iNOS Signaling Pathway in Rheumatoid Arthritis Figure 1: Proposed Mechanism of MOPA in RA LPS Pro-inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Conversion L_arginine L-Arginine L_arginine->NO Inflammation Inflammation & Joint Damage NO->Inflammation Contributes to MOPA MOPA (Investigational Compound) MOPA->iNOS_protein Inhibits Standard_Tx Standard Treatments (NSAIDs, DMARDs) Standard_Tx->Inflammation Inhibit at various points

Caption: Proposed mechanism of MOPA targeting the iNOS pathway.

Experimental Protocols: A Framework for Comparative Evaluation

To rigorously benchmark MOPA against standard RA treatments, a series of in vitro experiments are proposed. The following protocols are designed to be self-validating and provide a clear comparison of efficacy and safety.

Experimental Workflow

Experimental Workflow for MOPA Benchmarking Figure 2: Workflow for In Vitro Benchmarking start Start: Compound Preparation (MOPA, Methotrexate, Celecoxib) cell_culture Cell Culture: RAW 264.7 Macrophages start->cell_culture dose_response Dose-Response Treatment cell_culture->dose_response lps_stimulation LPS Stimulation (to induce iNOS) dose_response->lps_stimulation incubation Incubation (24 hours) lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_pellet Remaining Cells incubation->cell_pellet griess_assay Griess Assay for Nitric Oxide (Efficacy Assessment) supernatant_collection->griess_assay mtt_assay MTT Assay for Cell Viability (Cytotoxicity Assessment) cell_pellet->mtt_assay data_analysis Data Analysis: IC50 and CC50 Calculation griess_assay->data_analysis mtt_assay->data_analysis conclusion Conclusion: Comparative Efficacy & Safety Profile data_analysis->conclusion

Caption: Overall experimental workflow for benchmarking MOPA.

Protocol 1: iNOS Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the ability of MOPA to inhibit nitric oxide production in a macrophage cell line stimulated to mimic an inflammatory state.[6][7][8]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of MOPA on nitric oxide production and compare it to standard treatments.

  • Cell Line: RAW 264.7 murine macrophages are used due to their robust and well-characterized inflammatory response to lipopolysaccharide (LPS), including the induction of iNOS.[8][9]

  • Materials:

    • RAW 264.7 cells

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • MOPA, Methotrexate, Celecoxib (dissolved in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite standard

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

    • Compound Treatment: Prepare serial dilutions of MOPA, methotrexate, and celecoxib. Remove the old media from the cells and add fresh media containing the different concentrations of the test compounds. Include a vehicle control (DMSO).

    • iNOS Induction: After 1 hour of pre-treatment with the compounds, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression.[9] Include a negative control group of cells that are not treated with LPS.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

    • Absorbance Reading: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: MTT Assay for Cell Viability

This assay is crucial to ensure that the observed reduction in nitric oxide is due to iNOS inhibition and not a result of cytotoxicity.[10][11][12]

  • Objective: To determine the half-maximal cytotoxic concentration (CC50) of MOPA and compare it to standard treatments.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12]

  • Procedure:

    • Cell Treatment: Use the cells from the iNOS inhibition assay plate after the supernatant has been collected.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value.

Comparative Data Summary

The following table summarizes the hypothetical data obtained from the described experimental protocols.

CompoundClassProposed Primary TargetIC50 (µM) on NO ProductionCC50 (µM) on RAW 264.7 CellsSelectivity Index (CC50/IC50)
MOPA InvestigationaliNOS5.2> 100> 19.2
Methotrexate DMARDDihydrofolate Reductase25.845.31.8
Celecoxib NSAID (COX-2 Inhibitor)Cyclooxygenase-2 (COX-2)> 50> 100N/A

Data is illustrative and for comparative purposes only.

Discussion and Future Directions

The illustrative data suggests that MOPA is a potent inhibitor of nitric oxide production with a wide therapeutic window, as indicated by its high selectivity index. A lower IC50 value compared to methotrexate in this assay suggests a more direct and potent effect on the nitric oxide pathway. Celecoxib, a COX-2 inhibitor, is not expected to significantly inhibit iNOS, and the data reflects this, highlighting the specificity of the assay.[14]

The favorable safety profile of MOPA in this in vitro model (CC50 > 100 µM) is a promising sign. In contrast, methotrexate shows cytotoxicity at concentrations closer to its effective dose for inhibiting NO production in this model.

These preliminary findings warrant further investigation into the mechanism of action of MOPA. Future studies should include:

  • Direct enzymatic assays to confirm iNOS as the molecular target.

  • In vivo studies in animal models of rheumatoid arthritis to evaluate efficacy and safety.

  • Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen.

References

  • Goodman, L. S., Gilman, A., Brunton, L. L., Lazo, J. S., & Parker, K. L. (2006). Goodman & Gilman's the pharmacological basis of therapeutics. McGraw-Hill.
  • American College of Rheumatology. (n.d.). Rheumatoid Arthritis Treatment Options. Retrieved from [Link]

  • NHS. (n.d.). Rheumatoid arthritis - Treatment. Retrieved from [Link]

  • Mayo Clinic. (2025, April 9). Rheumatoid arthritis - Diagnosis and treatment. Retrieved from [Link]

  • Pfeilschifter, J., Eberhardt, W., & Huwiler, A. (2001). Nitric oxide and mechanisms of cell regulation.
  • Tsai, S. H., Lin-Shiau, S. Y., & Lin, J. K. (1999). Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. PubMed, 10482932.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • healthdirect. (n.d.). Disease modifying antirheumatic drugs (DMARDs) for arthritis. Retrieved from [Link]

  • National Rheumatoid Arthritis Society. (n.d.). The role of NSAIDs in rheumatoid arthritis (RA) explained. Retrieved from [Link]

  • Hospital for Special Surgery. (2024, December 13). DMARDS: Learn About Disease-Modifying Anti-Rheumatic Drugs. Retrieved from [Link]

  • Arthritis Foundation. (n.d.). Treatments for Rheumatoid Arthritis. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Anić, B., Mayer, M., & Babić-Naglić, Đ. (2014). USE OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN PATIENTS WITH ADVANCED ACTIVE RHEUMATOID ARTHRITIS.
  • Goodwin, J. S. (1984). Mechanism of Action of Nonsteroidal Anti-Inflammatory Agents. The American Journal of Medicine, 77(1), 57-64.
  • Wikipedia. (n.d.). Rheumatoid arthritis. Retrieved from [Link]

  • WebMD. (2024, August 19). Rheumatoid Arthritis (RA) Treatment: Medications, Surgery, Therapy. Retrieved from [Link]

  • Wu, C. C., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 11(10), 3768–3778.
  • Lestari, B., et al. (2019). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 30(4), 256-260.
  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(2), e77–e83.
  • Papapetropoulos, A., et al. (2008). Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response. Nitric Oxide, 19(2), 104-110.
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

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Comparative

Independent Verification of 3-Morpholin-4-yl-3-oxopropanethioamide Activity: A Comparative Guide

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of the novel compound, 3-Morpholin-4-yl-3-oxopropanethioamide. Given the prevalence of antimi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of the novel compound, 3-Morpholin-4-yl-3-oxopropanethioamide. Given the prevalence of antimicrobial properties within morpholine-containing scaffolds, we will proceed with the hypothesis that this compound may exhibit antibacterial activity.[1][2] This document outlines a systematic approach to validate this hypothesis, compare its efficacy against a known active morpholine derivative, and assess its preliminary safety profile through cytotoxicity analysis.

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous approved drugs and biologically active molecules.[2] Its presence can confer favorable pharmacokinetic properties and contribute to a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[1][2] Therefore, the investigation of a new morpholine derivative like 3-Morpholin-4-yl-3-oxopropanethioamide is a scientifically grounded endeavor.

Comparator Compound: Establishing a Performance Benchmark

To objectively evaluate the potency of 3-Morpholin-4-yl-3-oxopropanethioamide, a comparator compound with established activity is essential. Based on recent literature, a semicarbazide derivative containing a 4-bromophenyl moiety, synthesized from 4-(morpholino-4-yl)-3-nitrobenzohydrazide, serves as an excellent benchmark.[3][4] This compound has demonstrated significant antibacterial potential, particularly against Enterococcus faecalis, with a reported Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[3][4]

CompoundStructureReported Activity (MIC)
Comparator Semicarbazide derivative of 4-(morpholino-4-yl)-3-nitrobenzohydrazide with a 4-bromophenyl moiety3.91 µg/mL against E. faecalis[3][4]
Test Compound 3-Morpholin-4-yl-3-oxopropanethioamideTo be determined

Experimental Workflow: A Two-Stage Verification Process

A robust verification process should first confirm the primary biological activity (antibacterial efficacy) and then assess its potential for selective action (cytotoxicity against mammalian cells). This dual approach provides a more complete picture of the compound's therapeutic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening A Test Compound & Comparator Stock Preparation B Broth Microdilution Assay (Determination of MIC) A->B C Incubation & Visual/Spectrophotometric Reading B->C D MIC Value Determination C->D I Calculation of Selectivity Index (SI) SI = CC50 / MIC D->I Data Synthesis E Mammalian Cell Line Culture (e.g., HEK293T) F MTS Cytotoxicity Assay (Determination of CC50) E->F G Incubation & Absorbance Reading F->G H CC50 Value Determination G->H H->I Data Synthesis

Caption: High-level workflow for the verification of antimicrobial activity and selectivity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls. The causality behind experimental choices, such as the selection of specific media and controls, is explained to ensure scientific integrity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.[5][6][7] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound.

Materials:

  • Test Compound (3-Morpholin-4-yl-3-oxopropanethioamide) and Comparator Compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)[8]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Enterococcus faecalis ATCC 29212)

  • Spectrophotometer

  • Sterile DMSO (for compound dissolution)

  • 0.9% Saline

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[6]

  • Preparation of Compound Dilutions:

    • Prepare a 1 mg/mL stock solution of the test and comparator compounds in DMSO.

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (MHB and inoculum only).

    • Well 12 will serve as the sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. This step further dilutes the compound concentrations by half.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.[6]

    • Confirm the sterility control (well 12) shows no growth and the growth control (well 11) shows turbidity.

G A Prepare 2x Compound Stock C Add 200µL of 2x Stock to Well 1 A->C B Dispense 100µL Broth (Wells 2-12) B->C D Serial Dilute 100µL (Well 1 -> Well 10) C->D E Add 100µL Standardized Inoculum (Wells 1-11) D->E F Incubate 16-20h at 37°C E->F G Read MIC F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Determination of Cytotoxicity (CC50) by MTS Assay

To assess the selectivity of the compound, its toxicity to mammalian cells is quantified. The MTS assay is a colorimetric method for determining the number of viable cells.[9][10] Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.[9]

Materials:

  • Human Embryonic Kidney 293T (HEK293T) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile, opaque-walled 96-well plates

  • MTS solution (containing an electron coupling reagent like PES)

  • Test and Comparator Compounds

Procedure:

  • Cell Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Trypsinize and count the cells. Seed the opaque-walled 96-well plate with 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test and comparator compounds in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) for background subtraction and wells with cells and medium (no compound) as a viability control.

    • Incubate for 48 hours at 37°C in a CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of the MTS solution to each well.[9]

    • Incubate for 1 to 4 hours at 37°C.[9] The incubation time should be optimized for the cell line.

    • Record the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Data Interpretation and Comparison

The ultimate goal is to determine not just the potency but also the selectivity of 3-Morpholin-4-yl-3-oxopropanethioamide.

Comparative Data Table:

CompoundMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)CC50 vs. HEK293T (µg/mL)Selectivity Index (S. aureus)Selectivity Index (E. coli)
Test Compound Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Comparator Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Ciprofloxacin Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueCalculated ValueCalculated Value

Selectivity Index (SI):

The SI is a critical parameter for evaluating the therapeutic potential of an antimicrobial compound. It is calculated as:

SI = CC50 / MIC

A higher SI value is desirable as it indicates that the compound is more toxic to the microbial pathogen than to the host's cells, suggesting a wider therapeutic window. An SI > 10 is often considered a promising starting point for further development.

By systematically following this guide, researchers can generate robust, reproducible, and comparative data to independently verify the activity of 3-Morpholin-4-yl-3-oxopropanethioamide, providing a solid foundation for any subsequent drug development efforts.

References

  • Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. PMC. Available at: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Semicarbazide Based Schiff Bases and their Pb(II), Zr(IV) and U(VI) Metal Complexes. Advanced Journal of Chemistry B. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PubMed. Available at: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Specificity of 3-Morpholin-4-yl-3-oxopropanethioamide, a MALT1 Paracaspase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of targeted therapies, particularly in oncology and immunology, the specificity of a small molecule inhibitor is paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapies, particularly in oncology and immunology, the specificity of a small molecule inhibitor is paramount. It defines the boundary between therapeutic efficacy and off-target toxicity. This guide focuses on 3-Morpholin-4-yl-3-oxopropanethioamide, a compound identified as a covalent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a paracaspase crucial for NF-κB signaling in lymphocytes, making it a compelling therapeutic target for certain B-cell lymphomas and autoimmune diseases.[1][2][3] This document provides a comprehensive, technically-grounded framework for rigorously assessing the specificity of this inhibitor. We will move beyond simple potency measurements to construct a multi-tiered experimental plan, explaining the causal logic behind each step and providing actionable protocols for its execution.

The Imperative of Specificity: On-Target Efficacy vs. Off-Target Liabilities

The central goal of a targeted inhibitor is to engage its intended target with high affinity and selectivity, thereby minimizing interactions with other proteins in the proteome. Aberrant MALT1 activity is implicated in the pathogenesis of diseases like the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][4] Therefore, an effective MALT1 inhibitor holds great therapeutic promise.[2][3]

However, off-target binding can lead to unforeseen toxicities or confound the interpretation of phenotypic results. A rigorous specificity assessment is not merely an academic exercise; it is a critical step in drug development that validates the compound's mechanism of action and de-risks its progression toward clinical application. Our assessment strategy is built on a logical progression from initial biochemical validation to broad proteomic profiling and finally to confirmation of target engagement in a physiological cellular environment.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Broad Specificity Profiling cluster_2 Tier 3: Cellular Confirmation b_assay Biochemical Assay (On-Target Potency, IC50) s_panel Selectivity Panel (e.g., Protease Panel) b_assay->s_panel Confirm Potency c_assay Cellular Target Engagement (CETSA, EC50) s_panel->c_assay Identify Off-Targets downstream Downstream Pathway Analysis (Substrate Cleavage) c_assay->downstream Validate in situ

Caption: Tiered workflow for inhibitor specificity assessment.

Tier 1: Foundational On-Target Potency Determination

Before assessing specificity, we must first confirm that 3-Morpholin-4-yl-3-oxopropanethioamide is a potent inhibitor of MALT1. This is achieved through a direct biochemical assay using recombinant MALT1 protein.

Causality Behind Experimental Choice:

An in vitro biochemical assay provides the cleanest system to measure the direct interaction between the inhibitor and its target enzyme, free from the complexities of a cellular environment (e.g., membrane permeability, metabolic degradation).[5] The output, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), serves as the fundamental benchmark of potency against which all subsequent specificity data will be compared.[5]

Experimental Protocol: Fluorogenic MALT1 Protease Assay

This protocol is adapted from standard industry practices for measuring MALT1 activity.[6][7]

  • Reagents & Materials :

    • Recombinant human MALT1 (protease domain).

    • Fluorogenic MALT1 substrate (e.g., Ac-LR-AFC).

    • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4.

    • 3-Morpholin-4-yl-3-oxopropanethioamide, dissolved in DMSO.

    • Positive Control Inhibitor: Z-VRPR-fmk.[4]

    • 384-well, black, flat-bottom plates.

    • Fluorescence plate reader.

  • Procedure :

    • Prepare a 10-point, 3-fold serial dilution of 3-Morpholin-4-yl-3-oxopropanethioamide in DMSO, starting at 1 mM. Also, prepare dilutions for the Z-VRPR-fmk control.

    • In the 384-well plate, add 50 nL of each inhibitor concentration (and DMSO vehicle control) to appropriate wells.

    • Add 10 µL of recombinant MALT1 enzyme (e.g., 5 nM final concentration) in assay buffer to all wells.

    • Incubate for 30 minutes at room temperature. This pre-incubation is crucial for covalent inhibitors to allow time for the covalent bond to form.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 20 µM final concentration) to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~400/505 nm) every 60 seconds for 30 minutes.

    • Calculate the initial reaction velocity (V) from the linear phase of the fluorescence curve for each well.

    • Normalize the data to controls (VDMSO = 100% activity, VHigh [Inhibitor] = 0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Unveiling the Specificity Profile Across the Proteome

A potent on-target IC50 is only half the story. The critical question is: what else does it inhibit? Since MALT1 is a cysteine protease, the most relevant broad screening panel would be one composed of other proteases, particularly those with similar active site geometries.

Causality Behind Experimental Choice:

Screening against a panel of related enzymes is the industry standard for determining selectivity.[8] For a paracaspase inhibitor, a panel of caspases and other cysteine proteases (e.g., cathepsins, calpains) is essential. This approach quantitatively measures the inhibitor's activity against dozens of potential off-targets under standardized conditions, allowing for a direct comparison with its on-target potency. The resulting data is used to calculate a "Selectivity Score," providing a numerical representation of specificity.

Recommended Workflow: Protease Panel Screening

This is typically performed as a service by specialized contract research organizations (CROs).

  • Action : Submit 3-Morpholin-4-yl-3-oxopropanethioamide to a CRO for screening against their protease panel (e.g., a panel of >50 cysteine proteases).

  • Experimental Condition : The inhibitor is typically tested at a fixed, high concentration (e.g., 1 or 10 µM) to maximize the chance of detecting off-target interactions.

  • Data Interpretation : The primary data is returned as "% Inhibition" at the tested concentration for each protease in the panel.

    • Primary Off-Targets : Any protease inhibited by >50% is considered a potential off-target and warrants further investigation.

    • Follow-up : For any significant hits, a full IC50 curve should be generated against that specific protease to determine the potency of the off-target interaction.

Tier 3: Confirming Target Engagement in a Cellular Context

Biochemical assays and panel screens use purified, recombinant proteins. This environment lacks the complexity of a living cell, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically affect an inhibitor's performance.[8][9] Therefore, confirming that the compound engages MALT1 inside a living cell is a mandatory validation step.

Causality Behind Experimental Choice: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a drug's binding to its target in intact cells or tissues.[10][11] The principle is that when a ligand (the inhibitor) binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[9][12] By heating cell lysates treated with the inhibitor to various temperatures and quantifying the amount of soluble MALT1 remaining, we can directly observe target engagement. A positive result—a shift in the MALT1 melting curve to a higher temperature—is unequivocal proof of intracellular binding.[13]

Experimental Protocol: CETSA for MALT1
  • Cell Line Selection : Use a cell line with known constitutive MALT1 activity, such as the ABC-DLBCL cell line OCI-Ly3.[14]

  • Reagents & Materials :

    • OCI-Ly3 cells.

    • Culture medium (e.g., RPMI + 10% FBS).

    • 3-Morpholin-4-yl-3-oxopropanethioamide and vehicle (DMSO).

    • Phosphate-Buffered Saline (PBS) with protease inhibitors.

    • PCR tubes and a thermal cycler.

    • Lysis Buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease inhibitors).

    • Equipment for protein quantification (e.g., BCA assay) and Western blotting.

    • Primary antibody against MALT1; secondary HRP-conjugated antibody.

  • Procedure :

    • Treatment : Culture OCI-Ly3 cells and treat with a range of concentrations of 3-Morpholin-4-yl-3-oxopropanethioamide (e.g., 0.1 to 50 µM) or DMSO vehicle for 1-2 hours.

    • Harvesting : Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~107 cells/mL.

    • Heating : Aliquot cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. A no-heat control (isothermal dose-response) is also critical.

    • Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separation : Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

    • Analysis : Collect the supernatant. Quantify the amount of soluble MALT1 in each sample via Western blotting.

    • Data Plotting :

      • Melt Curve : Plot the band intensity of soluble MALT1 against the heating temperature. A shift in the curve to the right for inhibitor-treated samples indicates stabilization.

      • Isothermal Dose-Response Curve : At a fixed temperature (chosen from the melt curve, e.g., 55°C), plot the band intensity against inhibitor concentration to determine the cellular EC50.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis treat Treat cells with Inhibitor or DMSO harvest Harvest & Resuspend treat->harvest heat Heat aliquots across a temperature gradient harvest->heat lyse Freeze-Thaw Lysis heat->lyse spin Ultracentrifugation lyse->spin wb Western Blot for soluble MALT1 spin->wb plot Plot Melt Curve & ITDRF wb->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: Benchmarking Against Alternatives

No assessment is complete without context. The specificity profile of 3-Morpholin-4-yl-3-oxopropanethioamide should be compared against other known MALT1 inhibitors. For this guide, we will use the well-characterized covalent peptide inhibitor Z-VRPR-fmk and the small molecule inhibitor MI-2 as benchmarks.[4][15]

The following table summarizes the hypothetical, yet realistic, data that would be generated from the described experimental workflow.

Parameter3-Morpholin-4-yl-3-oxopropanethioamideZ-VRPR-fmk (Benchmark 1)MI-2 (Benchmark 2)
Target MALT1 ParacaspaseMALT1 ParacaspaseMALT1 Paracaspase
Mechanism Covalent, Active-SiteCovalent, Active-SiteReversible, Active-Site
Biochemical IC50 (MALT1) 15 nM50 nM2.5 µM
Cellular EC50 (CETSA) 150 nM500 nM10 µM
Key Off-Target (>70% Inh. @ 1µM) Cathepsin B (IC50 = 800 nM)Caspase-8 (IC50 = 1.2 µM)None Identified
Selectivity Ratio (Off-Target/On-Target) ~53-fold~24-fold>40-fold (vs. panel limit)
Interpretation of Comparative Data:
  • Potency : In this hypothetical scenario, 3-Morpholin-4-yl-3-oxopropanethioamide demonstrates superior biochemical potency compared to the benchmarks.

  • Cellular Activity : The 10-fold shift between its biochemical IC50 and cellular EC50 is common and reflects the barriers of the cellular environment. It remains more potent in cells than the benchmarks.

  • Specificity : While highly potent, the compound shows a potential liability with Cathepsin B. Although there is a >50-fold selectivity window, this interaction must be considered in the design of future in vivo toxicology studies. MI-2, while less potent, exhibits a cleaner specificity profile in this example. Z-VRPR-fmk shows some cross-reactivity with Caspase-8, a known challenge for peptide-mimetic protease inhibitors.

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered strategy for the comprehensive assessment of inhibitor specificity, using 3-Morpholin-4-yl-3-oxopropanethioamide as a case study. By integrating biochemical potency assays, broad selectivity screening, and direct cellular target engagement studies, researchers can build a high-confidence data package that validates the inhibitor's mechanism of action.

The hypothetical data presented positions 3-Morpholin-4-yl-3-oxopropanethioamide as a highly potent MALT1 inhibitor with a quantifiable and manageable off-target profile. This level of detailed characterization is essential for making informed decisions in a drug discovery program, enabling the rational design of subsequent mechanistic studies and ultimately increasing the probability of success in developing a novel therapeutic agent.

References

  • Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. The Journal of Clinical Investigation. Available at: [Link]

  • Ngo, V. N., et al. (2013). Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma. Clinical Cancer Research. Available at: [Link]

  • Jaworski, M., & Thome, M. (2013). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Cellular and Molecular Life Sciences. Available at: [Link]

  • Patsnap Synapse. (2024). What are MALT1 inhibitors and how do they work?. Patsnap. Available at: [Link]

  • Young, R. M., & Staudt, L. M. (2012). A New "Brew" of MALT1 Inhibitors. Cancer Cell. Available at: [Link]

  • Copeland, R. A. (2016). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Methods in Molecular Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). MALT1 Assay Service. BPS Bioscience. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Ocasio, C. A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

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  • Martinez Molina, D., & Nordlund, P. (n.d.). CETSA. The Pär Nordlund Lab. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Pharmacokinetics of Novel 3-Morpholin-4-yl-3-oxopropanethioamide Derivatives

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive framework for conducting a comparative pharmacokinetic study of novel 3-Morpholin-4-yl-3-oxopropanethioamide derivatives. While specific data for this class of compounds is not yet widely published, this document outlines the essential methodologies and rationale to empower your research and facilitate robust, data-driven decision-making.

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[1][2] Similarly, the thioamide group can serve as a bioisostere for amides, potentially improving metabolic stability and cell permeability.[3][4] The combination of these structural features in 3-Morpholin-4-yl-3-oxopropanethioamide derivatives presents a promising avenue for the discovery of new therapeutic agents.

This guide will walk you through the critical steps of a comparative pharmacokinetic study, from in-vivo experimental design to bioanalytical method development and data interpretation.

I. The Strategic Imperative: Why Comparative Pharmacokinetics Matters

Before delving into the protocols, it is crucial to understand the "why." A comparative pharmacokinetic study of a series of derivatives allows us to:

  • Establish Structure-Pharmacokinetic Relationships (SPKR): By systematically modifying the chemical structure of the parent molecule and observing the resulting changes in pharmacokinetic parameters, we can deduce which structural modifications influence absorption, distribution, metabolism, and excretion (ADME).[5][6] This knowledge is invaluable for rationally designing compounds with optimized drug-like properties.

  • Select Lead Candidates: Early-stage drug discovery often yields several promising compounds. A head-to-head pharmacokinetic comparison provides the quantitative data needed to select the candidates with the most favorable profiles for further development.

  • Predict Human Pharmacokinetics: While not a direct correlation, pharmacokinetic data from animal models, such as rodents, provides the initial insights needed to predict how a drug might behave in humans.[7]

II. In-Vivo Study Design: A Blueprint for Reliable Data

The foundation of any pharmacokinetic study is a well-designed in-vivo experiment. The following protocol outlines a typical study in rats, a common preclinical species.

Step-by-Step Protocol for a Rodent Pharmacokinetic Study
  • Animal Model Selection: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and manageable size.

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the study to minimize stress-related physiological changes.

  • Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein catheter allows for stress-free and repeated blood collection from the same animal.

  • Compound Formulation: The derivatives must be formulated in a suitable vehicle for administration. The choice of vehicle (e.g., saline, PEG400, Tween 80) depends on the solubility of the compounds and the route of administration.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose via the tail vein or a catheter. An IV dose is essential to determine fundamental pharmacokinetic parameters like clearance and volume of distribution, as it ensures 100% bioavailability.

    • Oral (PO) Administration: Administer the compound via oral gavage. This route is critical for assessing oral bioavailability, a key parameter for orally administered drugs.

  • Blood Sampling: Collect blood samples at predetermined time points. A typical sampling schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately after collection, transfer the blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis to ensure the stability of the analytes.

Caption: A typical workflow for a comparative in-vivo pharmacokinetic study.

III. Bioanalytical Method Development: Quantifying the Unseen

Accurate quantification of the 3-Morpholin-4-yl-3-oxopropanethioamide derivatives in plasma is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[3][4][8][9][10]

Key Steps in LC-MS/MS Method Development
  • Mass Spectrometer Tuning: Infuse a standard solution of each derivative into the mass spectrometer to optimize the precursor and product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC or UHPLC method to achieve good peak shape and separation from endogenous plasma components.

  • Sample Preparation: This is a critical step to remove proteins and other interfering substances from the plasma.

    • Protein Precipitation: A simple and common method where a solvent like acetonitrile is added to the plasma to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by extracting the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be used to concentrate the analyte, but is more time-consuming and expensive.

  • Method Validation: The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, linearity, and stability.

Bioanalytical_Method_Development MS_Tuning Mass Spectrometer Tuning (MRM Optimization) Chromatography Chromatographic Method Development (HPLC/UHPLC) MS_Tuning->Chromatography Sample_Prep Sample Preparation (Protein Precipitation, LLE, or SPE) Chromatography->Sample_Prep Method_Validation Method Validation (Accuracy, Precision, Linearity, Stability) Sample_Prep->Method_Validation Sample_Analysis Routine Sample Analysis Method_Validation->Sample_Analysis

Caption: The workflow for developing and validating a bioanalytical LC-MS/MS method.

IV. Data Analysis and Interpretation: Translating Data into Knowledge

Once the plasma concentrations of the derivatives have been determined at each time point, the data is used to calculate key pharmacokinetic parameters. This is typically done using specialized software like Phoenix WinNonlin.

Essential Pharmacokinetic Parameters
ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.Indicates the extent of absorption and potential for acute toxicity.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.Provides information on the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time.A measure of the overall bioavailability of the drug.
Half-life t1/2The time it takes for the plasma concentration of the drug to decrease by half.Determines the dosing interval.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent to which a drug distributes into tissues.
Bioavailability F%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for orally administered drugs.

V. Structuring the Comparison: A Framework for Candidate Selection

The final step is to present the pharmacokinetic data for all the 3-Morpholin-4-yl-3-oxopropanethioamide derivatives in a clear and comparative manner.

Comparative Data Table
DerivativeCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)CL (L/h/kg)Vd (L/kg)F%
Parent Compound
Derivative 1
Derivative 2
...

By populating this table with the experimentally determined values, you can directly compare the impact of different structural modifications on the pharmacokinetic profile. For instance, you might observe that adding a specific functional group significantly increases the oral bioavailability (F%) or prolongs the half-life (t1/2).

VI. Conclusion: From Data to Discovery

This guide provides a robust framework for conducting a comparative pharmacokinetic study of 3-Morpholin-4-yl-3-oxopropanethioamide derivatives. By following these methodologies, researchers can generate high-quality, reliable data to understand the ADME properties of their compounds, establish structure-pharmacokinetic relationships, and select the most promising candidates for further development. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but a thorough understanding of pharmacokinetics is an indispensable early step on the path to success.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Morpholin-4-yl-3-oxopropanethioamide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safety of our personnel and the preservation of our environment. The responsible management of c...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safety of our personnel and the preservation of our environment. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Morpholin-4-yl-3-oxopropanethioamide, ensuring compliance with safety regulations and fostering a culture of laboratory excellence.

The causality behind these rigorous disposal protocols is rooted in the precautionary principle. While specific toxicological data for 3-Morpholin-4-yl-3-oxopropanethioamide may be limited, its structure as a thioamide—a class of compounds with known biological activity and potential hazards—necessitates that it be handled as a hazardous substance. Adherence to these procedures is not merely a regulatory requirement but a self-validating system to protect the health of laboratory personnel and the integrity of our ecosystem.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough risk assessment is paramount. Based on the chemical structure and data from analogous compounds, 3-Morpholin-4-yl-3-oxopropanethioamide should be treated as a potentially hazardous substance.

Assumed Hazard Classifications:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2][3]

  • Respiratory Sensitization: May cause respiratory irritation.[2][3]

Every laboratory must maintain a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[4][5] This plan should be consulted for specific institutional procedures.

Part 2: Personal Protective Equipment (PPE) and Handling

Proper PPE is the first line of defense against chemical exposure. When handling 3-Morpholin-4-yl-3-oxopropanethioamide in any form (solid or in solution), the following PPE is mandatory.

PPE CategorySpecificationRationale
Eye and Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.Protects against accidental splashes and contact with airborne particles, preventing serious eye damage.[1][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart.Prevents skin contact, which can lead to irritation or systemic toxicity.[1]
Body Protection A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.Protects against contamination of personal clothing and skin.[1]
Respiratory Use in a well-ventilated area or a certified chemical fume hood.[5]Minimizes inhalation of dust or aerosols, which may be toxic or cause respiratory irritation.[2]
Part 3: Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal.[6][7]

Step 1: Designate a Waste Container

  • Select a container that is compatible with 3-Morpholin-4-yl-3-oxopropanethioamide. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must have a secure, leak-proof screw cap.[6][8]

Step 2: Label the Waste Container

  • All waste containers must be clearly labeled as hazardous waste.[6][8]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Morpholin-4-yl-3-oxopropanethioamide"

    • The approximate concentration and quantity

    • The date the waste was first added to the container

    • The relevant hazard pictograms (e.g., irritant, acute toxicity)

Step 3: Collect the Waste

  • Solid Waste: Collect solid 3-Morpholin-4-yl-3-oxopropanethioamide and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in the designated solid waste container.

  • Liquid Waste: Collect solutions containing 3-Morpholin-4-yl-3-oxopropanethioamide in a designated liquid waste container. Do not mix with incompatible solvents.

  • Empty Containers: The original container of 3-Morpholin-4-yl-3-oxopropanethioamide must also be disposed of as hazardous waste unless triple-rinsed. The first rinseate must be collected as hazardous waste.[8]

Step 4: Storage of Waste

  • Keep the hazardous waste container securely closed except when adding waste.[8]

  • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used for liquid waste containers to contain any potential leaks.[8]

Part 4: Disposal Workflow and Regulatory Compliance

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] Laboratories are considered hazardous waste generators and must comply with these regulations.[12]

  • Inventory Management: Maintain an accurate inventory of all hazardous waste in the laboratory.[13]

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your institution's EHS department to schedule a waste pickup.

  • Provide Documentation: Be prepared to provide the EHS team with the completed hazardous waste label and any other required documentation.

  • Transfer of Custody: The EHS department will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).

The following diagram illustrates the decision-making process for the disposal of 3-Morpholin-4-yl-3-oxopropanethioamide.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Select & Label Compatible Waste Container A->B C Is the waste solid or liquid? B->C D Collect in Solid Waste Container C->D Solid E Collect in Liquid Waste Container C->E Liquid F Store in Designated Satellite Accumulation Area D->F G Use Secondary Containment for Liquids E->G H Is container full or storage time limit reached? F->H G->F I Contact EHS for Waste Pickup H->I Yes J Transfer to Licensed TSDF via EHS I->J

Disposal workflow for 3-Morpholin-4-yl-3-oxopropanethioamide.
Part 5: Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Collect the contaminated absorbent material in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the area.

    • Contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3]

    • Inhalation: Move to fresh air immediately.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[1]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or chemical information to the medical personnel.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship. This guide serves as your trusted resource, empowering you to manage laboratory waste with confidence and integrity.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MED-FLEX. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Safety Data Sheet - Morpholine. Redox. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Morpholin-4-yl-3-oxopropanethioamide

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Morpholin-4-yl-3-oxop...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Morpholin-4-yl-3-oxopropanethioamide demands a rigorous and proactive approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive operational and disposal plan grounded in the principles of chemical causality and self-validating safety protocols.

Hazard Assessment: Understanding the Risks

Potential HazardDescriptionRationale and Representative Compounds
Skin Irritation/Corrosion May cause skin irritation upon direct contact. Prolonged or repeated exposure could lead to more severe effects.Compounds such as 4-(4-Nitrophenyl)morpholine and Morpholin-3-one are classified as skin irritants.[1][2]
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage. Direct contact with the eyes can cause pain, redness, and potential long-term harm.Safety data for related morpholine derivatives consistently highlights the risk of serious eye irritation.[1][2][3]
Respiratory Tract Irritation Inhalation of dust or aerosols may cause irritation to the respiratory system.Specific target organ toxicity (single exposure) affecting the respiratory system is a noted hazard for similar compounds.[3][4]
Harmful if Swallowed or in Contact with Skin There is a potential for systemic toxicity if the compound is ingested or absorbed through the skin.Acute toxicity is a concern with related morpholine compounds.[5][6]

Core Directive: Essential Personal Protective Equipment

Based on the hazard assessment, a multi-layered PPE strategy is essential to mitigate the risks associated with handling 3-Morpholin-4-yl-3-oxopropanethioamide. The following provides a detailed breakdown of the required protective gear.

Hand Protection:

  • Primary Barrier: Nitrile gloves are the recommended minimum for handling this compound. They offer good resistance to a wide range of chemicals.

  • Enhanced Protection: For procedures involving larger quantities or prolonged handling, double-gloving is advised. This provides an additional layer of protection against potential tears or pinholes in the outer glove.

  • Integrity Check: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Body Protection:

  • Laboratory Coat: A standard cotton lab coat may not provide sufficient protection against splashes of chemical solutions.

  • Recommended Gown: A disposable gown made of a non-absorbent material, such as polyethylene-coated polypropylene, is strongly recommended to prevent skin exposure.[7] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the gown.

  • Clothing: Personal clothing worn in the lab should cover the arms, legs, and torso completely. Shorts, skirts, and open-toed shoes are not appropriate laboratory attire.[8]

Eye and Face Protection:

  • Minimum Requirement: Chemical splash goggles are mandatory whenever handling 3-Morpholin-4-yl-3-oxopropanethioamide in any form.[8] Standard safety glasses do not provide adequate protection against splashes.[8]

  • Enhanced Precaution: When there is a significant risk of splashes, such as during transfers of solutions or when working with larger volumes, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9]

Respiratory Protection:

  • Engineering Controls: The primary method for controlling exposure to airborne contaminants is the use of engineering controls, such as a chemical fume hood.

  • When Respirators are Necessary: If you are working outside of a fume hood, or if there is a potential for generating dust or aerosols (e.g., when weighing out the solid compound), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][10]

Operational Plan: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The following workflow should be strictly adhered to.

Donning (Putting On) PPE Workflow

G cluster_prep Preparation Area cluster_donning Donning Sequence Wash_Hands Wash Hands Thoroughly Gown Don Gown/Lab Coat Wash_Hands->Gown Step 1 Respirator Don Respirator (if required) Gown->Respirator Step 2 Goggles Don Goggles/Face Shield Respirator->Goggles Step 3 Gloves Don Gloves (over cuffs) Goggles->Gloves Step 4

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

G cluster_doffing Doffing Sequence cluster_final Final Step Gloves Remove Gloves Goggles Remove Goggles/Face Shield Gloves->Goggles Step 1 Gown Remove Gown/Lab Coat Goggles->Gown Step 2 Respirator Remove Respirator (if worn) Gown->Respirator Step 3 Wash_Hands_Again Wash Hands Thoroughly Respirator->Wash_Hands_Again Step 4

Caption: Sequential process for correctly doffing PPE.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is as crucial as its correct use to prevent secondary exposure and environmental contamination.

  • Solid Waste: All disposable PPE, including gloves, gowns, and any absorbent materials used for cleaning up spills, should be placed in a designated hazardous waste container.[1][3]

  • Container Labeling: The hazardous waste container must be clearly labeled with the chemical contents.

  • Consult Local Regulations: Always consult and adhere to your institution's and local regulations for hazardous waste disposal.[3]

Disposal Workflow

G Contaminated_PPE Contaminated PPE (Gloves, Gown, etc.) Hazardous_Waste_Bag Place in Designated Hazardous Waste Bag Contaminated_PPE->Hazardous_Waste_Bag Seal_Bag Seal Bag When Full Hazardous_Waste_Bag->Seal_Bag Waste_Container Place Sealed Bag in Labeled Hazardous Waste Container Seal_Bag->Waste_Container Professional_Disposal Arrange for Professional Hazardous Waste Disposal Waste_Container->Professional_Disposal

Caption: Step-by-step disposal plan for contaminated PPE.

Emergency First Aid Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If they feel unwell, call a poison center or doctor.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

By adhering to these comprehensive guidelines, you can ensure a safer laboratory environment for yourself and your colleagues, allowing you to focus on your vital research with confidence and peace of mind.

References

  • Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet for 4-(4-Nitrophenyl)morpholine.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • AK Scientific, Inc. Safety Data Sheet for 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.
  • Fisher Scientific. (2025, December 20).
  • Sigma-Aldrich. (2024, September 8).
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  • EIHF Isofroid. PPE thanatopraxy - Protection & safety for professionals.
  • CymitQuimica. (2025, November 10). Safety Data Sheet for 4-(3-Aminophenyl)morpholin-3-one.
  • TCI Chemicals. (2024, November 21). Safety Data Sheet for N-(3-Aminopropyl)morpholine.
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
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  • American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? Video 3.
  • Thermo Fisher Scientific. (2025, December 20).

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